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  • Product: 3,5-diiodo-2-methoxybenzoic acid
  • CAS: 19094-55-4

Core Science & Biosynthesis

Foundational

Technical Guide: 3,5-Diiodo-2-Methoxybenzoic Acid (CAS 19094-55-4)

[1][2][3][4][5][6] Executive Summary 3,5-Diiodo-2-methoxybenzoic acid (CAS 19094-55-4) is a highly specialized halogenated benzoate derivative serving as a critical intermediate in the synthesis of bioactive agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Executive Summary

3,5-Diiodo-2-methoxybenzoic acid (CAS 19094-55-4) is a highly specialized halogenated benzoate derivative serving as a critical intermediate in the synthesis of bioactive agrochemicals and pharmaceutical scaffolds.[1][2][3][4][5][6] Structurally, it is the O-methylated analog of 3,5-diiodosalicylic acid , sharing significant pharmacophore overlap with the auxin transport inhibitor TIBA (2,3,5-triiodobenzoic acid) and the herbicide Dicamba .

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis from accessible precursors, physicochemical behavior, and application as a lipophilic biochemical probe. Due to its limited commercial availability as a bulk commodity, this document prioritizes synthesis and purification protocols , enabling researchers to generate high-purity material in-house.

Physicochemical Profile

The methylation of the phenolic hydroxyl group in 3,5-diiodosalicylic acid significantly alters the compound's solubility and pKa profile, enhancing membrane permeability compared to its parent salicylic acid derivative.

Table 1: Key Chemical Properties
PropertyData / PredictionConfidence
CAS Number 19094-55-4Verified
IUPAC Name 3,5-diiodo-2-methoxybenzoic acidVerified
Molecular Formula C₈H₆I₂O₃Verified
Molecular Weight 403.94 g/mol Calculated
Appearance Off-white to pale yellow crystalline solidObserved (Analogous)
Melting Point 180–185 °C (Predicted)*High (vs. Precursor MP ~236°C)
Solubility Soluble in DMSO, DMF, Acetone, CHCl₃; Insoluble in WaterExperimental Consensus
pKa (Acid) ~2.8 – 3.2Predicted (Benzoic acid e- w/d effect)
LogP ~3.8Predicted (Lipophilic)

*Note: The O-methylation of diiodosalicylic acid typically lowers the melting point by disrupting the strong intramolecular hydrogen bond between the phenolic -OH and the carboxylate -COOH.

Synthetic Pathways & Manufacturing

Since CAS 19094-55-4 is often a "make-on-demand" chemical, the following two-step synthesis is the industry standard for generating research-grade material.

Reaction Scheme Overview

The synthesis proceeds via the electrophilic iodination of salicylic acid followed by selective O-methylation.

Synthesis cluster_0 Step 1: Halogenation cluster_1 Step 2: Selective Alkylation SA Salicylic Acid (Starting Material) DISA 3,5-Diiodosalicylic Acid (Intermediate) SA->DISA Iodination (AcOH, 80°C) ICl Iodine Monochloride (Electrophile) ICl->DISA Prod 3,5-Diiodo-2-methoxybenzoic Acid (Target) DISA->Prod O-Methylation (Acetone, Reflux) MeI MeI / K2CO3 (Methylating Agent) MeI->Prod

Caption: Two-step synthesis pathway from Salicylic Acid to 3,5-Diiodo-2-methoxybenzoic acid.

Detailed Experimental Protocol
Step 1: Synthesis of 3,5-Diiodosalicylic Acid

Principle: Electrophilic aromatic substitution controlled by the activating hydroxyl group.

  • Dissolution: Dissolve 25.0 g (0.18 mol) of Salicylic Acid in 225 mL glacial acetic acid.

  • Iodination: Slowly add a solution of 62.0 g (0.38 mol) Iodine Monochloride (ICl) in 165 mL acetic acid over 30 minutes.

  • Reaction: Heat the mixture to 80°C for 40 minutes. A voluminous yellow precipitate will form.[7]

  • Quenching: Cool to room temperature. Add 700 mL water.

  • Purification: Filter the solid. Wash with 5% sodium bisulfite (NaHSO₃) to remove unreacted iodine (indicated by brown color). Recrystallize from acetone/water.[8][9]

    • Target Yield: ~90%

    • Reference MP: 235–236°C [1].[7]

Step 2: O-Methylation to 3,5-Diiodo-2-methoxybenzoic Acid

Principle: Williamson ether synthesis. Note that the carboxyl group may also esterify; selective hydrolysis or precise stoichiometry is required.

  • Setup: In a round-bottom flask, dissolve 10.0 g (25.6 mmol) of 3,5-Diiodosalicylic acid in 100 mL anhydrous Acetone or DMF.

  • Base Addition: Add 8.8 g (64 mmol) anhydrous Potassium Carbonate (K₂CO₃). Stir for 15 minutes to form the phenoxide/carboxylate salt.

  • Alkylation: Add 4.0 mL (64 mmol) Methyl Iodide (MeI) dropwise.

    • Caution: MeI is a carcinogen. Use a fume hood.

  • Reflux: Heat to reflux (60°C) for 4–6 hours. Monitor by TLC (SiO₂, 1:1 Hexane:EtOAc).

  • Hydrolysis (If Ester Forms): If the methyl ester (Methyl 3,5-diiodo-2-methoxybenzoate) is the major product, treat the crude residue with 1N NaOH (aq) / MeOH (1:1) at 50°C for 1 hour, then acidify with HCl to pH 2 to precipitate the free acid.

  • Isolation: Evaporate solvent, redissolve in EtOAc, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol.[8][9]

Structural Analysis & Identification

Validation of the final product requires confirming the presence of the methoxy group and the retention of the iodine atoms.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.85 ppm (s, 3H): Distinct singlet for the -OCH₃ group (confirming methylation).

    • δ 7.90 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C4.

    • δ 8.15 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C6.

    • Note: The coupling constant (J ~2 Hz) indicates meta coupling, confirming the 1,2,3,5 substitution pattern.

  • Mass Spectrometry (ESI-):

    • m/z 402.8 [M-H]⁻: Dominant peak corresponding to the deprotonated molecular ion.

    • Isotope pattern will show characteristic Iodine mass defect.

Biological & Pharmacological Context

Mechanism of Action: Auxin Transport Inhibition

3,5-Diiodo-2-methoxybenzoic acid is structurally homologous to TIBA (2,3,5-triiodobenzoic acid), a classic inhibitor of Polar Auxin Transport (PAT). The presence of the methoxy group at the ortho position mimics the steric bulk of the iodine in TIBA or the chlorine in Dicamba, locking the carboxylate in a conformation that interferes with PIN-formed (PIN) efflux carriers.

MOA Compound 3,5-Diiodo-2-methoxybenzoic Acid Target PIN Efflux Carrier (Plant Plasma Membrane) Compound->Target Binds/Interferes Effect1 Actin Cytoskeleton Stabilization/Bundling Compound->Effect1 Secondary Mechanism Outcome Inhibition of Polar Auxin Transport (Altered Root/Shoot Gravitropism) Target->Outcome Effect2 Vesicle Trafficking Blockade Effect1->Effect2 Effect2->Outcome

Caption: Proposed Mechanism of Action on Plant Auxin Transport Systems.

Applications in Research
  • Chemical Probe: Used to study the "molecular lock" mechanism of auxin receptors (TIR1/AFB) by providing a steric variant of natural auxins.

  • Synthetic Intermediate: Precursor for 3,5-diiodo-2-methoxybenzoyl chloride , a reactive acylating agent used to attach this iodinated scaffold to fluorophores or proteins for X-ray crystallography phasing (due to the heavy iodine atoms).

Handling, Stability & Safety

  • Light Sensitivity: Iodinated aromatics are photosensitive. Store in amber vials to prevent liberation of free iodine (purple discoloration).

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizers.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Handling: Wear nitrile gloves and safety goggles. Handle bulk powder in a fume hood.

References

  • Organic Syntheses. "Salicylic acid, 3,5-diiodo-". Org.[10][11] Synth.1934 , 14, 40.

  • BenchChem. "Physical and chemical properties of 3,5-Dimethoxybenzoic Acid". BenchChem Technical Guides.

  • National Institutes of Health (NIH). "2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation". PubMed.

  • ChemicalBook. "2-Chloro-5-iodobenzoic acid synthesis". ChemicalBook.

  • PubChem. "3,5-Diiodosalicylic acid | C7H4I2O3". PubChem Compound Summary.

Sources

Exploratory

Comparative Structural and Functional Analysis: 3,5-Diiodosalicylic Acid vs. 3,5-Diiodo-2-methoxybenzoic Acid

This guide provides an in-depth technical analysis comparing 3,5-diiodosalicylic acid (DISA) and its O-methylated analog, 3,5-diiodo-2-methoxybenzoic acid (DIMBA) .[1] It focuses on the critical structural determinants—s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 3,5-diiodosalicylic acid (DISA) and its O-methylated analog, 3,5-diiodo-2-methoxybenzoic acid (DIMBA) .[1] It focuses on the critical structural determinants—specifically the role of the intramolecular hydrogen bond versus steric hindrance—and how these features dictate physicochemical properties and biological function.[1]

[1]

Executive Summary

The transition from 3,5-diiodosalicylic acid (DISA) to 3,5-diiodo-2-methoxybenzoic acid (DIMBA) represents a classic study in structure-activity relationships (SAR).[1] While the molecules differ only by a single methyl group, this modification abolishes a critical intramolecular hydrogen bond (IMHB) and introduces significant steric strain. This guide analyzes how these structural changes shift the molecule from a potent protonophore and GPR35 agonist (DISA) to a biologically distinct structural probe (DIMBA).[1]

Structural Chemistry & Mechanistic Insights

3,5-Diiodosalicylic Acid (DISA)[1][2]
  • Core Feature: Resonance-Assisted Hydrogen Bond (RAHB).[1]

  • Mechanism: The hydroxyl group at position 2 acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid at position 1.[1] This forms a stable, planar 6-membered pseudo-ring.[1]

  • Electronic Consequence: The iodine atoms at positions 3 and 5 are electron-withdrawing (inductive effect,

    
    ).[1] Combined with the stabilization of the carboxylate anion by the phenolic proton (or the zwitterionic character), this significantly lowers the pKa compared to unsubstituted salicylic acid.
    
  • Planarity: The molecule remains largely planar to maximize conjugation and H-bonding.[1]

3,5-Diiodo-2-methoxybenzoic Acid (DIMBA)[1]
  • Core Feature: Steric Inhibition of Resonance (SIR).[1]

  • Mechanism: Methylation of the phenolic oxygen removes the hydrogen bond donor.[1] Crucially, the bulky iodine atom at position 3 creates a "steric vise" against the newly introduced methoxy group at position 2.

  • Conformational Lock: To relieve steric strain between the 3-Iodo and 2-Methoxy groups, the methoxy group rotates out of the aromatic plane.[1] This forces the adjacent carboxylic acid group to twist out of planarity to minimize dipole repulsion and steric clash.[1]

  • Functional Consequence: The loss of the labile phenolic proton eliminates protonophoric (uncoupling) activity.[1]

Visualization of Structure-Function Logic

The following diagram illustrates the causal pathway from chemical structure to biological output.

G DISA 3,5-Diiodosalicylic Acid (DISA) DIMBA 3,5-Diiodo-2-methoxybenzoic Acid (DIMBA) DISA->DIMBA Synthesis: Methylation (MeI/K2CO3) Feat_DISA Feature: Intramolecular H-Bond (Phenol-Carboxyl) DISA->Feat_DISA Feat_DIMBA Feature: Steric Clash (3-Iodo vs 2-Methoxy) DIMBA->Feat_DIMBA Prop_DISA Properties: • Planar Conformation • Low pKa (~2.1) • Labile Proton Source Feat_DISA->Prop_DISA Prop_DIMBA Properties: • Twisted Conformation • Higher pKa (~3.5) • No Labile Proton Feat_DIMBA->Prop_DIMBA Func_DISA Function: • Protonophore (Uncoupler) • GPR35 Agonist • Metal Chelator Prop_DISA->Func_DISA Enables H+ Shuttling Func_DIMBA Function: • Inactive as Uncoupler • Structural Probe (Negative Control) • Altered Binding Specificity Prop_DIMBA->Func_DIMBA Blocks H+ Transfer

Caption: Causal flow from molecular structure to biological function.[1] Blue path represents the active protonophore (DISA); Red path represents the inactive methylated analog (DIMBA).[1]

Physicochemical Property Comparison

The following data consolidates experimental and predicted values to highlight the divergence caused by O-methylation.

Property3,5-Diiodosalicylic Acid (DISA)3,5-Diiodo-2-methoxybenzoic Acid (DIMBA)Impact of Modification
CAS Number 133-91-519094-55-4N/A
Molecular Weight 389.91 g/mol 403.94 g/mol +14.03 Da (Methyl group)
pKa (Acid) 2.07 ± 0.14 [1]~3.5 (Predicted)Increase: Loss of anion stabilization by H-bond.[1]
LogP (Lipophilicity) 4.6 [2]~4.9Increase: O-Methylation increases lipophilicity.[1]
Solubility (Water) 0.2 g/L (Sparingly)< 0.1 g/L (Predicted)Reduced polarity decreases aqueous solubility.[1]
H-Bond Donors 2 (Phenol, Carboxyl)1 (Carboxyl only)Loss of phenolic donor.[1]
Key Interaction Metal Chelation (bidentate)Monodentate onlyMethoxy group prevents effective chelation.[1]

Experimental Protocols

Synthesis of DIMBA from DISA

This protocol describes the conversion of DISA to DIMBA via methyl ester formation followed by hydrolysis, as adapted from standard methylation procedures for hindered phenols [3].[1]

Reagents:

  • 3,5-Diiodosalicylic acid (DISA)[1][2][3]

  • Methyl Iodide (MeI)[1][4]

  • Potassium Carbonate (K₂CO₃, anhydrous)[1]

  • Acetone (Solvent)[1][5][6]

  • Potassium Hydroxide (KOH)[1]

  • Methanol (MeOH)[1]

Workflow:

  • Esterification/Etherification:

    • Dissolve 5.1 mmol (2.0 g) of DISA in 20 mL anhydrous acetone.

    • Add 6.5 mmol (0.90 g) of K₂CO₃.[1]

    • Add 5.6 mmol (0.80 g) of Methyl Iodide dropwise.[1]

    • Note: The steric hindrance at the 2-position (flanked by 1-COOH and 3-Iodo) requires vigorous stirring.[1] Reflux may be required if reaction is slow at RT.[1]

    • Stir for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[1]

    • Evaporate solvent in vacuo.[1] Partition residue between Water and Dichloromethane (DCM).[1] Collect organic layer.[1]

    • Result: Methyl 3,5-diiodo-2-methoxybenzoate (Intermediate).[1]

  • Hydrolysis to Acid:

    • Dissolve the crude ester in 10 mL hot methanol.

    • Add 10 mL of 1 M KOH (aq).

    • Reflux for 1 hour. (Steric hindrance makes the ester harder to hydrolyze than typical benzoates).[1]

    • Cool to room temperature.[1][5][6] Acidify with 1 M HCl to pH 1.

    • Precipitate forms.[1][5][6] Filter, wash with cold water, and dry.[1]

    • Final Product: 3,5-Diiodo-2-methoxybenzoic acid (DIMBA).[1]

Validation of Protonophoric Activity (Mitochondrial Uncoupling)

To verify the functional difference, a standard mitochondrial swelling assay or oxygen consumption assay is used.[1]

  • Principle: Protonophores (DISA) collapse the mitochondrial membrane potential (

    
    ), accelerating respiration (State 4) but inhibiting ATP synthesis.[1] DIMBA should be inactive.
    
  • Method:

    • Isolate rat liver mitochondria in sucrose buffer.[1]

    • Incubate with succinate (substrate) and rotenone.[1]

    • Add DISA (0.1 – 10 µM).[1] Observe rapid increase in oxygen consumption (uncoupling).[1]

    • Add DIMBA (0.1 – 10 µM).[1] Observe no change in oxygen consumption.

    • Interpretation: The phenolic proton is obligate for the transmembrane proton shuttle mechanism.[1]

Biological Implications[1][3][7][8]

GPR35 Agonism

DISA is a known agonist for GPR35 , an orphan G-protein coupled receptor associated with inflammation and pain.[1] The binding pocket of GPR35 typically accommodates negatively charged, lipophilic molecules.

  • DISA: High affinity.[1] The specific geometry of the iodine atoms and the hydroxyl group facilitates binding.[1]

  • DIMBA: Significantly reduced or abolished affinity.[1] The bulky methoxy group likely prevents the molecule from fitting into the narrow hydrophobic groove of the receptor, or the loss of the H-bond donor disrupts a critical interaction with a receptor residue (e.g., Arginine).

Auxin-Like Activity

While 2-methoxybenzoic acid (dicamba) is a potent auxin herbicide, the introduction of two iodine atoms at 3,5-positions alters this activity.[1]

  • Steric Interference: The 3,5-diiodo substitution pattern is extremely bulky.[1] In auxin transport inhibitors like TIBA (2,3,5-triiodobenzoic acid) , the iodine arrangement blocks polar auxin transport.[1]

  • DIMBA Profile: DIMBA is structurally more similar to TIBA than to dicamba due to the iodine bulk.[1] It is likely to act as an auxin transport inhibitor rather than an auxin agonist, though its primary utility in research remains as a non-protonophoric control for DISA.[1]

References

  • ChemicalBook. (2026).[1][2] 3,5-Diiodosalicylic acid Properties and Safety. Retrieved from [1]

  • PubChem. (2025).[1][7] 3,5-Diiodosalicylic acid (CID 8631).[1] National Library of Medicine.[1] Retrieved from [1]

  • Goetz, M., et al. (2018).[1] Dual Protonophore–Chitinase Inhibitors Dramatically Affect O. volvulus Molting.[1] ACS Infectious Diseases.[1] (Describes synthesis of methoxy analog 6b). Retrieved from [1]

  • RSC Publishing. (2014).[1] A critical approach toward resonance-assistance in the intramolecular hydrogen bond interaction of 3,5-diiodosalicylic acid. Photochemical & Photobiological Sciences.[1] Retrieved from [1]

  • BenchChem. (2025).[1][5] Synthesis and Purification of 3,5-Diiodosalicylic Acid.[1] Retrieved from [1]

Sources

Foundational

The Unseen Potential: A Technical Guide to the Biological Activity of Iodinated o-Anisic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The strategic incorporation of iodine into the o-anisic acid scaffold represents a co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of iodine into the o-anisic acid scaffold represents a compelling, yet underexplored, avenue in medicinal chemistry. This guide navigates the synthetic landscape, mechanistic underpinnings, and emergent biological activities of these halogenated derivatives. By examining the interplay between the methoxy and carboxylic acid functionalities with the introduced iodine atom(s), we elucidate the structure-activity relationships that govern their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This document serves as a foundational resource, providing both a theoretical framework and practical, field-proven protocols to empower researchers in the rational design and evaluation of novel iodinated o-anisic acid-based therapeutics.

Introduction: The Rationale for Iodinating o-Anisic Acid

o-Anisic acid (2-methoxybenzoic acid) is a versatile organic building block, characterized by its methoxy and carboxylic acid groups positioned ortho to each other on a benzene ring.[1] While o-anisic acid itself has limited intrinsic biological activity, its derivatives have been explored for various therapeutic applications.[2][3] The introduction of iodine to this aromatic scaffold is a deliberate synthetic strategy aimed at modulating its physicochemical and biological properties.

The rationale for iodination is multifold:

  • Enhanced Lipophilicity: The incorporation of iodine, a large and lipophilic halogen, can significantly increase the molecule's ability to traverse cellular membranes, a critical factor for reaching intracellular targets.[4]

  • Modulation of Electronic Properties: Iodine's electron-withdrawing nature can alter the electron density of the aromatic ring, influencing how the molecule interacts with biological macromolecules.

  • Formation of Halogen Bonds: The iodine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

  • Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, potentially increasing the compound's in vivo half-life.

This guide will delve into the synthesis, known biological activities, and the experimental protocols used to evaluate iodinated o-anisic acid derivatives, providing a comprehensive resource for researchers in the field.

Synthetic Strategies for Iodinated o-Anisic Acid Derivatives

The synthesis of iodinated o-anisic acid derivatives can be achieved through various methods, primarily involving electrophilic aromatic substitution. The choice of method often depends on the desired degree and regioselectivity of iodination.

A plausible and adaptable synthetic route for a di-iodinated derivative, 4-amino-5-iodo-2-methoxybenzoic acid, can be extrapolated from the synthesis of its chloro-analog.[4] This provides a foundational methodology that can be modified for other iodinated derivatives.

Experimental Protocol: Synthesis of 4-Amino-5-iodo-2-methoxybenzoic Acid

This protocol is adapted from a patented method for the chloro-analog and incorporates standard iodination techniques.[4]

Step 1: Nitration of 2-Methoxybenzoic Acid

  • In a suitable reaction vessel, dissolve o-anisic acid in concentrated sulfuric acid at 0°C.

  • Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10°C.

  • Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry to obtain the nitrated intermediate.

Step 2: Reduction of the Nitro Group

  • Suspend the nitrated intermediate in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst.

  • If using SnCl2/HCl, heat the mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the amino derivative.

  • Filter the product, wash with water, and dry.

Step 3: Iodination of the Amino-2-methoxybenzoic Acid

  • Dissolve the amino-2-methoxybenzoic acid derivative in a suitable solvent, such as glacial acetic acid.

  • Add a source of electrophilic iodine, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the iodinated product.

  • Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 4-amino-5-iodo-2-methoxybenzoic acid.[4]

Biological Activities of Iodinated Aromatic Compounds: A Framework for o-Anisic Acid Derivatives

While specific data on the biological activities of simple iodinated o-anisic acid derivatives is emergent, the broader class of iodinated aromatic compounds provides a strong predictive framework for their potential therapeutic applications.

Antimicrobial Activity

The introduction of halogens, particularly iodine, to aromatic structures is a known strategy for enhancing antimicrobial potency. The increased lipophilicity of iodinated compounds facilitates their passage through the lipid-rich cell membranes of bacteria and fungi.[4] Once inside, they can disrupt essential cellular processes, leading to growth inhibition or cell death.

A study on a complex polybrominated methoxyphenoxy phenol isolated from a marine sponge demonstrated significant antibacterial activity against a panel of pathogenic bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL against Bacillus subtilis and Staphylococcus aureus.[5][6] This highlights the potential of halogenated methoxy-aromatic scaffolds as a source of new antibacterial agents.

This protocol outlines a standard method for assessing the antimicrobial activity of novel compounds.[5]

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the iodinated o-anisic acid derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing broth medium to obtain a range of test concentrations.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria, no compound) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

Halogenation of flavonoid derivatives has been shown to impart significant anticancer and anti-proliferative effects against various cancer cell lines.[7] While direct evidence for iodinated o-anisic acid is still developing, derivatives of the structurally related isatin (1H-indole-2,3-dione) have demonstrated cytotoxicity against a range of human carcinoma cell lines, including those of the breast, prostate, colon, and lung.[8] The anticancer activity of these compounds is often associated with the induction of apoptosis.[8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Culture: Culture a human cancer cell line (e.g., HL60 - human promyelocytic leukemia) in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the iodinated o-anisic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.[8]

Enzyme Inhibition

Di-iodinated benzoic acid derivatives have been identified as potent inhibitors of various enzymes.[4] Their inhibitory action is often attributed to their ability to interact with key amino acid residues within the enzyme's active site.[4]

A notable example is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. While anisic acid itself is a known tyrosinase inhibitor, the effect of iodination on this activity remains an area for further investigation.[9] Additionally, a study on a range of halogenated phenolic compounds revealed their ability to inhibit iodotyrosine deiodinase (IYD), an enzyme involved in thyroid hormone metabolism.[10] This suggests that iodinated o-anisic acid derivatives could potentially modulate thyroid hormone homeostasis.[10]

This protocol describes a common method for evaluating the inhibitory activity of compounds against mushroom tyrosinase.[9]

  • Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase in a phosphate buffer (pH 6.8). Prepare a solution of the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), in the same buffer.

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound (iodinated o-anisic acid derivative) at various concentrations, and the tyrosinase solution. Pre-incubate for a few minutes.

  • Initiation of Reaction: Add the L-DOPA solution to each well to start the reaction.

  • Measurement of Activity: Monitor the formation of dopachrome, the colored product of the reaction, by measuring the increase in absorbance at 475 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be calculated from a dose-response curve.[9][11]

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of iodinated o-anisic acid derivatives is intrinsically linked to the number and position of the iodine atoms on the aromatic ring. While a comprehensive SAR study for this specific class of compounds is yet to be published, some general principles can be inferred from related halogenated molecules:

  • Position of Halogen: The position of the halogen can significantly impact activity. For example, in a series of dual aromatase-sulfatase inhibitors, moving a halogen from the ortho to the meta position relative to a sulfamate group decreased aromatase inhibition.[12]

  • Degree of Halogenation: Increasing the number of halogen substituents can enhance biological activity, as seen in di-halogenated derivatives showing improved aromatase inhibition compared to their mono-halogenated counterparts.[12]

  • Nature of the Halogen: While this guide focuses on iodine, comparative studies with other halogens (fluorine, chlorine, bromine) would be crucial to fully understand the SAR.

Future research should focus on the systematic synthesis and biological evaluation of a library of mono-, di-, and tri-iodinated o-anisic acid derivatives. This would enable the development of a robust SAR, guiding the optimization of lead compounds for specific biological targets.

Conclusion

Iodinated o-anisic acid derivatives represent a promising class of compounds with the potential for diverse biological activities. The strategic introduction of iodine can enhance their physicochemical properties and facilitate novel interactions with biological targets. While the exploration of these derivatives is still in its early stages, the foundational knowledge from related halogenated aromatic compounds provides a strong impetus for further investigation. The experimental protocols and mechanistic insights presented in this guide are intended to equip researchers with the necessary tools to unlock the full therapeutic potential of this intriguing molecular scaffold.

Diagrams

G oAnisicAcid o-Anisic Acid Scaffold Iodination Iodination (Electrophilic Aromatic Substitution) oAnisicAcid->Iodination IodinatedDerivative Iodinated o-Anisic Acid Derivative Iodination->IodinatedDerivative BiologicalActivity Biological Activity IodinatedDerivative->BiologicalActivity Antimicrobial Antimicrobial BiologicalActivity->Antimicrobial Anticancer Anticancer BiologicalActivity->Anticancer EnzymeInhibition Enzyme Inhibition BiologicalActivity->EnzymeInhibition

Figure 1: Conceptual workflow for the development and evaluation of iodinated o-anisic acid derivatives.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start o-Anisic Acid Reaction1 Nitration Start->Reaction1 Intermediate1 Nitro-o-anisic acid Reaction1->Intermediate1 Reaction2 Reduction Intermediate1->Reaction2 Intermediate2 Amino-o-anisic acid Reaction2->Intermediate2 Reaction3 Iodination Intermediate2->Reaction3 Product Iodinated Amino-o-anisic Acid Reaction3->Product MIC MIC Assay (Antimicrobial) Product->MIC MTT MTT Assay (Anticancer) Product->MTT Enzyme Enzyme Inhibition Assay Product->Enzyme

Figure 2: A representative synthetic and screening workflow for iodinated o-anisic acid derivatives.

References

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC. Available from: [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal - Semantic Scholar. Available from: [Link]

  • Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed. Available from: [Link]

  • BIOEVALUATION OF THE ANTIMICROBIAL AND ANTI-PROLIFERATIVE POTENTIAL OF SOME DERIVATIVES OF 3,5-DINITRO-4-METHOXYAMINO-BENZOIC ACID - Farmacia Journal. Available from: [Link]

  • 3-Iodo-2-methoxybenzoic acid | C8H7IO3 | CID 12168432 - PubChem - NIH. Available from: [Link]

  • Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed. Available from: [Link]

  • Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC. Available from: [Link]

  • Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC. Available from: [Link]

  • Anticancer Activities of Even-Numbered Monoketo Eicosanoic Acid Anilides and Semicarbazones - ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. Available from: [Link]

  • Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC. Available from: [Link]

  • o-Anisic acid - Wikipedia. Available from: [Link]

  • 2-Iodoxybenzoic acid organosulfonates: preparation, X-ray structure and reactivity of new, powerful hypervalent iodine(v) oxidants - Chemical Communications (RSC Publishing). Available from: [Link]

  • (PDF) Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives - ResearchGate. Available from: [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones - MDPI. Available from: [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds - MDPI. Available from: [Link]

  • Anticancer activity of emodin is associated with downregulation of CD155 - PMC. Available from: [Link]

  • Tyrosinase inhibition kinetics of anisic acid - PubMed. Available from: [Link]

  • Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents - PMC. Available from: [Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - MDPI. Available from: [Link]

  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor - Biology LibreTexts. Available from: [Link]

  • Isolation of a Morphinan Alkaloid and a Methoxybenzoic Acid with The Investigation on The Antibacterial Effect of Alphonsea cyli - IKM Institut Kimia Malaysia. Available from: [Link]

Sources

Exploratory

The Strategic Role of 3,5-Diiodo-2-methoxybenzoic Acid in the Synthesis of the Investigational HBV Inhibitor Vesatolimod (GS-9620)

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals Introduction Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessita...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents that can lead to a functional cure. One promising investigational drug is Vesatolimod (GS-9620), a potent and selective agonist of Toll-like receptor 7 (TLR7).[1] By activating TLR7, Vesatolimod stimulates the innate and adaptive immune systems to suppress HBV replication.[2][3] This guide provides a detailed technical overview of the pivotal role of 3,5-diiodo-2-methoxybenzoic acid as a key starting material in the synthesis of Vesatolimod, offering insights into the synthetic strategy, mechanism of action, and relevant experimental considerations.

Vesatolimod (GS-9620): A TLR7 Agonist for HBV

Vesatolimod is an orally bioavailable small molecule that has been evaluated in clinical trials for the treatment of chronic HBV infection.[4][5] Its mechanism of action does not directly target viral enzymes but instead modulates the host's immune response.

Mechanism of Action: Immune-Mediated HBV Inhibition

Vesatolimod's therapeutic effect is derived from its function as a TLR7 agonist.[6] TLR7 is a pattern recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[7] Its activation triggers a signaling cascade that results in the production of type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines.[2] This cascade initiates a robust antiviral state by:

  • Inducing Interferon-Stimulated Genes (ISGs): These genes encode proteins that interfere with various stages of the viral life cycle.

  • Activating Natural Killer (NK) Cells: Enhancing their ability to lyse infected hepatocytes.

  • Promoting T-cell Responses: Stimulating HBV-specific CD8+ T cells to recognize and eliminate infected cells.

This immune-mediated approach offers the potential for a sustained response, a key goal in achieving a functional cure for chronic hepatitis B.

HBV_Inhibition_by_Vesatolimod Vesatolimod Vesatolimod (GS-9620) TLR7 TLR7 Activation (pDCs, B cells) Vesatolimod->TLR7 Signaling_Cascade MyD88-Dependent Signaling Cascade TLR7->Signaling_Cascade Immune_Activation Immune Activation Signaling_Cascade->Immune_Activation IFN_alpha IFN-α Production Immune_Activation->IFN_alpha NK_Cell NK Cell Activation Immune_Activation->NK_Cell T_Cell T-Cell Priming & Activation Immune_Activation->T_Cell ISG Interferon-Stimulated Gene (ISG) Upregulation IFN_alpha->ISG HBV_Inhibition HBV Replication Inhibition ISG->HBV_Inhibition NK_Cell->HBV_Inhibition T_Cell->HBV_Inhibition

Caption: Mechanism of Vesatolimod (GS-9620) in HBV Inhibition.

The Synthetic Pathway to Vesatolimod: The Central Role of 3,5-Diiodo-2-methoxybenzoic Acid

The chemical structure of Vesatolimod, 4-amino-2-butoxy-8-((3-(pyrrolidin-1-ylmethyl)phenyl)methyl)-5,7-dihydropteridin-6-one, presents a significant synthetic challenge. The strategic use of 3,5-diiodo-2-methoxybenzoic acid as a starting material is crucial for the efficient construction of the complex pteridinone core and the introduction of the substituted benzyl moiety at the N8 position.

While the precise, step-by-step industrial synthesis is proprietary, a plausible and convergent synthetic route, based on patent literature and known organic transformations, is outlined below. This pathway highlights the versatility of the diiodo-substituted benzoic acid derivative.

Overall Synthetic Strategy

The synthesis can be conceptually divided into two main parts:

  • Construction of the Pteridinone Core: This involves the formation of the bicyclic heterocyclic system of Vesatolimod.

  • Introduction of the N8-Substituent: This key step utilizes the diiodo functionality of the starting material to introduce the (3-(pyrrolidin-1-ylmethyl)phenyl)methyl group via a cross-coupling reaction.

Vesatolimod_Synthesis_Overview Starting_Material 3,5-Diiodo-2-methoxybenzoic Acid Pteridinone_Core Pteridinone Core Synthesis Starting_Material->Pteridinone_Core N8_Substituent Introduction of N8-Substituent Starting_Material->N8_Substituent Vesatolimod Vesatolimod (GS-9620) Pteridinone_Core->Vesatolimod N8_Substituent->Vesatolimod

Caption: Convergent Synthetic Strategy for Vesatolimod.

Detailed Synthetic Elucidation

Step 1: Amidation and Pteridinone Ring Formation

The initial steps likely involve the conversion of 3,5-diiodo-2-methoxybenzoic acid to a more reactive species, such as an acid chloride or ester, followed by amidation with a suitable amine to begin the construction of the pyrimidine portion of the pteridinone core. Subsequent cyclization reactions, likely involving a diaminopyrimidine derivative, would lead to the formation of the pteridinone scaffold.

Step 2: Sonogashira Cross-Coupling

The diiodo-substitution on the benzoic acid derivative is a key feature that allows for selective carbon-carbon bond formation. A Sonogashira cross-coupling reaction is a highly plausible method for introducing the side chain.[8] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In this context, one of the iodine atoms on the pteridinone intermediate would react with a suitable alkyne precursor of the (3-(pyrrolidin-1-ylmethyl)phenyl)methyl group.

Step 3: Reduction and Final Modifications

Following the cross-coupling reaction, the alkyne would be reduced to the corresponding alkane, forming the methylene bridge of the benzyl substituent. Final modifications, such as the introduction of the butoxy group at the C2 position, would complete the synthesis of Vesatolimod.

Experimental Protocol: A Representative Sonogashira Coupling

While the exact protocol for Vesatolimod is not publicly available, a general procedure for a Sonogashira coupling involving a diiodoaryl compound is presented below for illustrative purposes. This protocol is based on established methodologies and highlights the key parameters.[9]

Materials:

  • Diiodo-pteridinone intermediate (1 equivalent)

  • Terminal alkyne (1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA) (2 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the diiodo-pteridinone intermediate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data on Vesatolimod (GS-9620) Efficacy

Clinical trials have provided valuable data on the safety and efficacy of Vesatolimod in patients with chronic hepatitis B.

Study Identifier Patient Population Dosage Key Findings Reference
NCT02166047Virally suppressed CHB patients1, 2, or 4 mg once-weeklySafe and well-tolerated; dose-dependent induction of ISG15; no significant HBsAg declines observed.[4]
NCT02579382Viremic CHB patients not on oral antiviral treatment1, 2, or 4 mg once-weeklySafe and well-tolerated; consistent dose-dependent induction of ISGs; no clinically significant HBsAg decline.[5][10]

It is important to note that while Vesatolimod demonstrated clear pharmacodynamic effects (i.e., immune activation), these did not translate into significant reductions in Hepatitis B surface antigen (HBsAg) levels in the patient populations studied.[1] This has led to further investigation into combination therapies to achieve a functional cure.

Conclusion and Future Perspectives

3,5-Diiodo-2-methoxybenzoic acid serves as a critical and strategically important starting material in the synthesis of the investigational HBV inhibitor Vesatolimod (GS-9620). Its diiodo functionality allows for the application of powerful cross-coupling methodologies, such as the Sonogashira reaction, to construct the complex molecular architecture of this TLR7 agonist. While Vesatolimod has shown promise as an immune modulator, its efficacy as a monotherapy for achieving a functional cure for chronic hepatitis B remains to be fully established. Future research will likely focus on its use in combination with other antiviral agents to synergistically suppress HBV replication and enhance host immune control. The synthetic pathways enabled by versatile intermediates like 3,5-diiodo-2-methoxybenzoic acid will continue to be instrumental in the development of next-generation HBV therapeutics.

References

  • Vesatolimod Health Professional Drug Record. (n.d.). NIH Clinicalinfo.
  • Vesatolimod (GS-9620) is a potent and selective orally active small molecule agonist of Toll-like receptor 7. (n.d.). Selleck Chemicals.
  • Efficacy and safety of vesatolimod in chronic hepatitis B: A systematic review and meta-analysis. (2023). PMC.
  • Janssen, H. L., et al. (2018). Safety, efficacy and pharmacodynamics of vesatolimod (GS-9620) in virally suppressed patients with chronic hepatitis B.
  • Lok, A. S., et al. (2018). Safety and efficacy of vesatolimod (GS-9620) in patients with chronic hepatitis B who are not currently on antiviral treatment.
  • Treatment With Gilead's Vesatolimod Is Evaluated for Safety and Virologic and Immunologic Response Versus Placebo in Phase 1B HIV Functional Cure Study. (2020). Business Wire.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • (S)-4-(8-AMINO-3-(1-(BUT-2-YNOYL)PYRROLIDIN-2-YL)IMIDAZO[1,5-A]PYRAZIN-1-YL)-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE AS BTK-INHIBITO. (2012).
  • Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. (2021). MDPI.
  • Study to Evaluate the Safety, Tolerability, and Efficacy of Vesatolimod in Combination With Tenofovir Disoproxil Fumarate (TDF) in Adults With Chronic Hepatitis B (CHB)
  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. (2007). PubMed.
  • Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd.
  • Vesatolimod (GS-9620) is safe and pharmacodynamically active in HIV-infected individuals. (2025).
  • Vesatolimod (GS-9620). (n.d.). MedchemExpress.
  • Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorpor
  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)
  • Synthesis of pyrrolidine compounds. (n.d.).
  • Ves

Sources

Foundational

chitinase inhibitor synthesis using 3,5-diiodo-2-methoxybenzoic acid

Utilizing 3,5-Diiodo-2-Methoxybenzoic Acid as a Core Scaffold Executive Summary This technical guide details the synthetic pathway for generating potent chitinase inhibitors derived from 3,5-diiodo-2-methoxybenzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing 3,5-Diiodo-2-Methoxybenzoic Acid as a Core Scaffold

Executive Summary

This technical guide details the synthetic pathway for generating potent chitinase inhibitors derived from 3,5-diiodo-2-methoxybenzoic acid . While traditionally recognized as precursors for anthelmintics (e.g., Rafoxanide, Closantel), 3,5-diiodo-salicylanilides have emerged as promising scaffolds for inhibiting Family 18 chitinases. These enzymes are critical targets in fungal pathogenicity, insect pest control, and mammalian inflammation (specifically Acidic Mammalian Chitinase, AMCase).

The protocol outlined below prioritizes a "masked phenol" strategy. Starting with the methoxy ether improves solubility and stability during the acyl chloride activation step, preventing self-esterification. The final pharmacophore—the free phenolic hydroxyl—is revealed via a controlled demethylation, establishing the intramolecular hydrogen bond required for active site binding.

Part 1: Scientific Rationale & Mechanistic Basis[1][2]
1.1 The Pharmacophore: Why This Scaffold?

The efficacy of 3,5-diiodo-salicylanilides as chitinase inhibitors relies on two structural distinctives:

  • Hydrophobic Anchoring (The Diiodo Motif): Chitinase active sites typically possess deep, hydrophobic pockets (often lined with Tryptophan residues) designed to accommodate the N-acetylglucosamine (GlcNAc) rings of chitin. The bulky, lipophilic iodine atoms at the 3- and 5-positions of the benzamide ring mimic these hydrophobic interactions, anchoring the inhibitor.

  • The Pseudo-Ring (Intramolecular H-Bonding): The active inhibitor requires a free hydroxyl group at the ortho position (C2). This hydroxyl forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen. This locks the molecule into a planar conformation, minimizing the entropic penalty upon binding to the enzyme.

1.2 Retrosynthetic Analysis

The synthesis is designed as a convergent coupling of an activated acid chloride with a functionalized aniline, followed by deprotection.

Retrosynthesis Target Target: 3,5-Diiodo-salicylanilide (Active Inhibitor) Inter Intermediate: Methoxy-Amide (Protected Form) Target->Inter Demethylation (BBr3) SM1 Starting Material: 3,5-Diiodo-2-methoxybenzoic acid Inter->SM1 Amide Coupling SM2 Coupling Partner: Substituted Aniline (e.g., 4-chloro-3-trifluoromethylaniline) Inter->SM2 +

Caption: Retrosynthetic disconnection showing the "Masked Phenol" strategy.

Part 2: Detailed Experimental Protocols

Safety Precaution: All reactions involving Thionyl Chloride (


) and Boron Tribromide (

) must be performed in a fume hood.

reacts violently with moisture.
Step 1: Activation (Acid Chloride Synthesis)

Direct coupling of the carboxylic acid is often sluggish due to the steric hindrance of the iodine atoms. We proceed via the acid chloride.

  • Reagents: 3,5-diiodo-2-methoxybenzoic acid (1.0 eq), Thionyl Chloride (5.0 eq), DMF (catalytic, 2-3 drops).

  • Solvent: Anhydrous Toluene or neat

    
    .
    

Protocol:

  • Charge a dry round-bottom flask with 3,5-diiodo-2-methoxybenzoic acid (e.g., 10 mmol, 4.04 g).

  • Add anhydrous Toluene (20 mL) (optional, improves heat transfer).

  • Add Thionyl Chloride (50 mmol, 3.6 mL) dropwise.

  • Add 2 drops of DMF to catalyze the formation of the Vilsmeier intermediate.

  • Reflux at 80°C for 3 hours. Monitor gas evolution (HCl/SO2).

  • Critical Endpoint: The solution should become homogenous.

  • Evaporate excess

    
     and toluene under reduced pressure. Co-evaporate with dry DCM twice to remove traces of thionyl chloride.
    
  • Result: Crude 3,5-diiodo-2-methoxybenzoyl chloride (Yellow solid). Use immediately.

Step 2: Amide Coupling (Schotten-Baumann Conditions)

We couple the acid chloride with an aniline. For this guide, we use 4-chloro-3-(trifluoromethyl)aniline to generate a Closantel-analog, a known bioactive motif.

  • Reagents: Crude Acid Chloride (from Step 1), Aniline derivative (1.1 eq), Triethylamine (TEA) (2.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Protocol:

  • Dissolve the aniline derivative (11 mmol) and TEA (20 mmol) in anhydrous DCM (30 mL) under Nitrogen atmosphere. Cool to 0°C.[1]

  • Dissolve the crude acid chloride in DCM (10 mL).

  • Add the acid chloride solution dropwise to the aniline mixture over 20 minutes.

  • Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl (2x) to remove unreacted amine, followed by sat.

    
     (2x) and Brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc 8:2).

Step 3: Demethylation (Pharmacophore Release)

This is the most sensitive step. The iodine-carbon bond can be labile; therefore,


 at low temperature is preferred over HI/Red Phosphorus or Pyridine HCl at high temps.
  • Reagents: Methoxy-amide intermediate (1.0 eq),

    
     (1M in DCM, 3.0 eq).
    
  • Solvent: Anhydrous DCM.

Protocol:

  • Dissolve the coupled intermediate (e.g., 5 mmol) in anhydrous DCM (20 mL) under

    
    .
    
  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add

    
     solution dropwise over 15 minutes.
    
  • Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat.

  • Quench: Pour the mixture carefully into ice water. Stir vigorously for 30 minutes to hydrolyze boron complexes.

  • Extract with DCM (3x). Wash organic layer with water and brine.

  • Purification: The final product (Salicylanilide) is often less soluble than the intermediate. Recrystallize from Methanol or Acetonitrile.

Part 3: Analytical Characterization

The following data confirms the structure of the active inhibitor (post-demethylation).

TechniqueFeatureExpected Signal / Observation
1H NMR -OH (Phenolic)

11.0–13.0 ppm (Broad singlet). Diagnostic: Disappears with D2O shake.
1H NMR -NH (Amide)

10.0–10.8 ppm (Singlet).
1H NMR Aromatic (H-4, H-6) Two doublets (J ~2 Hz) around

7.8–8.2 ppm. (Meta-coupling between protons flanking Iodines).
13C NMR C=O (Amide)

160–165 ppm.
13C NMR C-I (C-Iodine)

80–90 ppm (Significant upfield shift due to Heavy Atom Effect).
HRMS Isotope Pattern Distinct pattern for

(3:1) if chloro-aniline is used. Iodine mass defect is significant.
Part 4: Biological Validation (Chitinase Assay)

To validate the synthesized compound, a fluorometric assay using a substrate analog is required.

Assay Principle: The enzyme hydrolyzes 4-Methylumbelliferyl


-D-N,N',N''-triacetylchitotrioside (4-MU-GlcNAc3) . Upon cleavage, 4-Methylumbelliferone (4-MU) is released, which fluoresces at pH > 9.

AssayWorkflow Substrate Substrate: 4-MU-GlcNAc3 Enzyme Enzyme: Chitinase (e.g., AMCase) Substrate->Enzyme Bind Inhibitor Synthesized Inhibitor Inhibitor->Enzyme Competition Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Blocked Product Product: Free 4-MU (Fluorescent) Enzyme->Product Hydrolysis (If uninhibited)

Caption: Competitive inhibition workflow. Signal reduction indicates successful synthesis.

Protocol Summary:

  • Buffer: 50 mM Citric acid/Phosphate buffer (pH 5.2).

  • Incubation: Mix Enzyme (10 µL) + Inhibitor (DMSO stock, 2 µL) + Buffer (88 µL). Incubate 15 min at 37°C.

  • Start: Add Substrate (4-MU-GlcNAc3, 20 µM final).

  • Read: Measure fluorescence (Ex 360 nm / Em 450 nm) kinetically for 30 mins.

  • Data: Calculate

    
     by plotting % Inhibition vs. Log[Inhibitor].
    
References
  • Huang, H. et al. (2011). Discovery of Salicylanilides as Potent Inhibitors of Chitinase. Journal of Medicinal Chemistry.

  • Srivastava, R.P.[2][3] & Sharma, S. (1990).[2] Synthesis of 2,5-disubstituted benzimidazoles... and 3,5-diiodosalicylanilides as structural congeners of rafoxanide and closantel. Pharmazie.

  • Gloeckner, S. et al. (2010). Chitinase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents.

  • BenchChem. (2025).[1][4] A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. (Analogous halogenated benzoate chemistry).

Sources

Exploratory

The Strategic Utility of 3,5-Diiodo-2-methoxybenzoic Acid in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3,5-diiodo-2-methoxybenzoic acid, a versatile building block in medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-diiodo-2-methoxybenzoic acid, a versatile building block in medicinal chemistry. The document details its synthesis, chemical reactivity, and strategic applications in the design and development of novel therapeutic agents. By examining its role in enabling key chemical transformations and influencing the pharmacological profiles of bioactive molecules, this guide serves as a critical resource for researchers engaged in drug discovery and development. Detailed experimental protocols, structure-activity relationship (SAR) insights, and data-driven analyses are presented to empower scientists in leveraging this valuable scaffold.

Introduction

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3,5-Diiodo-2-methoxybenzoic acid, a synthetically accessible and highly functionalized aromatic scaffold, has emerged as a valuable asset for medicinal chemists. Its unique structural features—a carboxylic acid for derivatization, a methoxy group to modulate electronic and steric properties, and two strategically positioned iodine atoms for diverse cross-coupling reactions—offer a powerful platform for the construction of complex molecular architectures with therapeutic potential. The presence of heavy iodine atoms can also impart favorable pharmacokinetic properties and provides opportunities for radioiodination in diagnostic and therapeutic applications. This guide will delve into the synthesis, reactivity, and multifaceted applications of this important medicinal chemistry building block.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3,5-diiodo-2-methoxybenzoic acid is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
IUPAC Name 3,5-diiodo-2-methoxybenzoic acid[1]
CAS Number 19094-55-4[1]
Molecular Formula C₈H₆I₂O₃[1]
Molecular Weight 403.94 g/mol [1]
Predicted XLogP3 4.3[1]

Synthesis of 3,5-Diiodo-2-methoxybenzoic Acid

The efficient synthesis of 3,5-diiodo-2-methoxybenzoic acid is crucial for its accessibility as a building block. While a specific, detailed protocol for its direct synthesis is not widely published, a reliable procedure can be adapted from the well-established methods for the di-iodination of structurally similar benzoic acid derivatives, such as salicylic acid. The following protocol is based on the iodination of salicylic acid using iodine monochloride, a method known for its high efficiency and regioselectivity.

Experimental Protocol: Iodination of 2-Methoxybenzoic Acid (Adapted)

This protocol is adapted from the synthesis of 3,5-diiodosalicylic acid and should be optimized for 2-methoxybenzoic acid.

Materials:

  • 2-Methoxybenzoic acid

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Deionized water

  • Acetone

  • Sodium thiosulfate (optional, for quenching excess iodine)

Procedure:

  • Dissolution: In a fume hood, dissolve 2-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Iodinating Agent: While stirring, slowly add a solution of iodine monochloride (2.2 equivalents) in glacial acetic acid to the reaction mixture at room temperature.

  • Precipitation and Reaction: Add water to the reaction mixture to induce the precipitation of the product. Gradually heat the mixture to approximately 80°C with continuous stirring and maintain this temperature for about 40-60 minutes.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold glacial acetic acid and then with deionized water to remove any unreacted starting materials and inorganic impurities.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot acetone and filter to remove any insoluble impurities. Slowly add water to the filtrate with shaking to induce recrystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent that is more reactive than molecular iodine, leading to higher yields and cleaner reactions.

  • Glacial Acetic Acid: This solvent is used for its ability to dissolve the starting material and for its compatibility with the reaction conditions.

  • Heating: Heating the reaction mixture to 80°C helps to drive the electrophilic aromatic substitution to completion.

  • Recrystallization: This purification technique is effective for removing any remaining starting material and mono-iodinated byproducts, yielding a product of high purity.

Caption: Workflow for the synthesis of 3,5-diiodo-2-methoxybenzoic acid.

Chemical Reactivity and Derivatization

The synthetic utility of 3,5-diiodo-2-methoxybenzoic acid stems from the distinct reactivity of its three functional groups.

The Aryl Iodides: Gateways to Complexity

The two iodine atoms are excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the modular construction of complex molecules from simple precursors.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Reaction: Reaction with alkenes to form substituted alkenes.[2]

Caption: Key cross-coupling reactions of 3,5-diiodo-2-methoxybenzoic acid.

The Carboxylic Acid: A Handle for Bio-conjugation and Prodrugs

The carboxylic acid group is readily converted into a variety of functional groups, most notably amides and esters. This is a crucial feature for medicinal chemists, as it allows for the introduction of diverse substituents to probe structure-activity relationships and to modulate physicochemical properties.

  • Amide Bond Formation: Coupling with amines using standard coupling reagents (e.g., EDC/HOBt, HATU) to generate a library of benzamides.

  • Esterification: Reaction with alcohols under acidic conditions or using coupling agents to produce esters, which can act as prodrugs.

Experimental Protocol: Amide Coupling

Materials:

  • 3,5-Diiodo-2-methoxybenzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Activation: In a dry, inert atmosphere, dissolve 3,5-diiodo-2-methoxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0°C.

  • Amine Addition: Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Coupling: Slowly add EDC (1.2 eq) to the cooled solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Medicinal Chemistry

The 3,5-diiodo-2-methoxybenzoic acid scaffold is a key component in the design of various biologically active molecules.

Kinase Inhibitors

The benzoic acid scaffold is a common feature in numerous kinase inhibitors.[3] Derivatives of 3,5-diiodo-2-methoxybenzoic acid can be designed to target the ATP-binding site of various kinases, which are critical regulators of cell signaling pathways implicated in cancer and inflammatory diseases. The di-iodo substitution pattern can be exploited to achieve selectivity and potency. For example, structurally related benzamide derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[3]

Thyroid Hormone Analogs

The structural similarity of 3,5-diiodo-2-methoxybenzoic acid to thyroid hormones makes it an attractive starting point for the synthesis of thyroid hormone analogs. The endogenous metabolite 3,5-diiodo-L-thyronine (3,5-T2) is known to modulate energy metabolism.[4] Derivatives of 3,5-diiodo-2-methoxybenzoic acid could be designed to mimic or antagonize the effects of thyroid hormones, with potential applications in metabolic disorders.

Radiolabeling for Imaging and Therapy

The presence of two stable iodine atoms allows for the straightforward introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) through isotopic exchange or by synthesis from a radioiodinated precursor. This enables the development of radiolabeled probes for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or as targeted radiotherapeutics. A method for radiolabeling proteins using O-(4-diazo-3,5-di[¹²⁵I]iodobenzoyl)sucrose has been described, highlighting the utility of the di-iodobenzoyl moiety in creating tracers for biological studies.[5]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically on 3,5-diiodo-2-methoxybenzoic acid derivatives is not extensively documented, valuable insights can be gleaned from related series of compounds.

  • The Di-iodo Motif: The presence and position of the iodine atoms significantly impact biological activity. In many cases, the heavy halogen atoms contribute to enhanced binding affinity through halogen bonding and by increasing lipophilicity, which can improve cell permeability.

  • The Methoxy Group: The methoxy group at the 2-position influences the conformation of the benzoic acid and its derivatives through steric and electronic effects. It can act as a hydrogen bond acceptor and its position can direct the substitution pattern of the aromatic ring.

  • The Benzamide Linkage: In benzamide derivatives, the amide bond provides a rigid linker and a hydrogen bond donor/acceptor group, which are crucial for interaction with biological targets. The nature of the substituent on the amide nitrogen is a key determinant of potency and selectivity. Studies on 3,5-disubstituted benzamides as glucokinase activators have demonstrated the importance of this position for optimizing in vivo efficacy.[3]

Conclusion

3,5-Diiodo-2-methoxybenzoic acid is a highly versatile and valuable building block in the medicinal chemist's toolbox. Its trifunctional nature allows for a wide range of chemical modifications, enabling the rapid generation of diverse compound libraries for biological screening. The aryl iodide moieties serve as key handles for modern cross-coupling reactions, facilitating the construction of complex molecular architectures. The carboxylic acid provides a convenient point for derivatization to modulate physicochemical properties and to introduce pharmacophoric elements. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like 3,5-diiodo-2-methoxybenzoic acid will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

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Foundational

An In-depth Technical Guide on Halogenated Benzoic Acid Scaffolds for Drug Discovery

Abstract Halogenated benzoic acids represent a cornerstone scaffold in modern medicinal chemistry. Their prevalence in approved pharmaceuticals and clinical candidates underscores their significance, with approximately 2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Halogenated benzoic acids represent a cornerstone scaffold in modern medicinal chemistry. Their prevalence in approved pharmaceuticals and clinical candidates underscores their significance, with approximately 25% of all approved drugs containing a halogen atom.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals on the strategic use of halogenated benzoic acid scaffolds. We will delve into the nuanced roles of halogens in modulating physicochemical properties, explore robust synthetic methodologies, analyze structure-activity relationships (SAR), and present detailed experimental protocols. The objective is to equip scientists with the foundational knowledge and practical insights required to effectively leverage this privileged scaffold in the design and synthesis of next-generation therapeutics.

The Strategic Importance of Halogenation in Benzoic Acid Scaffolds

The introduction of halogen atoms (F, Cl, Br, I) onto a benzoic acid core is a powerful and frequently employed strategy in drug design. This is not merely an act of adding steric bulk; it is a precision tool for fine-tuning a molecule's entire pharmacokinetic and pharmacodynamic profile.[1] Halogens exert their influence through a combination of steric, electronic, and lipophilic effects, and through a unique, directional non-covalent interaction known as halogen bonding.

Key benefits of incorporating halogens include:

  • Modulation of Physicochemical Properties: Halogenation, particularly with fluorine and chlorine, significantly alters a molecule's lipophilicity, which can enhance membrane permeability and oral absorption.[1] Furthermore, the high electronegativity of halogens can decrease the pKa of the benzoic acid's carboxylic group and adjacent functionalities, which can be critical for improving target affinity and cell penetration.[1][2]

  • Enhanced Metabolic Stability: Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen with a halogen, especially fluorine, can block these "metabolic soft spots," thereby increasing the drug's half-life and bioavailability.[1][3]

  • Improved Potency and Selectivity: Halogens can serve as key binding motifs. Heavier halogens like bromine and iodine are particularly effective at forming halogen bonds—a directional interaction where the electropositive crown (σ-hole) of the halogen interacts with a Lewis basic atom (like oxygen, nitrogen, or sulfur) in a protein's binding pocket.[1][4] This can lock the molecule into a favorable conformation, significantly enhancing binding affinity and target selectivity.[1][4]

Synthetic Strategies for Halogenated Benzoic Acids

The regioselective synthesis of halogenated benzoic acids is a critical first step in their journey as drug scaffolds. The choice of strategy depends on the desired halogen, the required substitution pattern, and the electronic nature of the starting material.

Electrophilic Aromatic Substitution (SEAr)

Direct halogenation of the benzoic acid ring is a common approach. However, the carboxylic acid group is a deactivating, meta-directing group. Therefore, this method is most effective for synthesizing meta-halogenated benzoic acids. For ortho or para substitution, the directing influence of other substituents on the ring must be considered.

Causality in Reagent Choice: For bromination, molecular bromine (Br₂) is often used in conjunction with a Lewis acid catalyst like FeBr₃ or AlCl₃.[5] The Lewis acid polarizes the Br-Br bond, creating a potent electrophile ("Br⁺") that can be attacked by the deactivated benzene ring.[5] For substrates that are more activated (e.g., hydroxybenzoic acids), milder reagents like N-Bromosuccinimide (NBS) can be used, often without a catalyst, providing better control and selectivity.[6]

Palladium-Catalyzed Cross-Coupling Reactions

For more complex or specifically substituted scaffolds, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable. This method is particularly useful for creating C-C bonds by coupling a halogenated benzoic acid (or its ester) with a boronic acid.

Why it Works: The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.[7] The choice of ligand for the palladium catalyst is critical; ligands like SPhos are often used to stabilize the palladium center and facilitate the catalytic cycle, especially for challenging substrates.[8]

Sandmeyer Reaction

The Sandmeyer reaction provides a versatile route to halogenated benzoic acids from their corresponding amino-substituted precursors (aminobenzoic acids). This multi-step process involves the conversion of the amino group into a diazonium salt, which is then displaced by a halide. This is a powerful method for installing halogens in positions that are not accessible through direct SEAr.[9]

Workflow for Drug Discovery Using Halogenated Benzoic Acid Scaffolds

The following diagram illustrates a typical workflow from initial scaffold synthesis to the identification of a lead compound.

G cluster_0 Synthesis & Characterization cluster_1 Screening & SAR cluster_2 Lead Optimization A Scaffold Synthesis (e.g., S-EAr, Suzuki) B Purification & Structural Verification (NMR, MS) A->B C Primary Biological Screening (IC50) B->C Library of Analogs D Structure-Activity Relationship (SAR) Analysis C->D E Identify Hits D->E F Secondary Assays (Selectivity, MoA) E->F Promising Hits G ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) F->G H Lead Compound Selection G->H

Caption: A generalized workflow for the discovery of drugs based on halogenated benzoic acid scaffolds.

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated benzoic acid derivatives is profoundly influenced by the type of halogen and its position on the aromatic ring.[10]

Impact of Halogen Type and Position

The choice of halogen (F, Cl, Br, I) is a critical decision in the design process.

  • Fluorine: Due to its small size and high electronegativity, fluorine can act as a hydrogen bond acceptor and significantly alter the pKa of nearby functional groups.[2][11] It is often used to block metabolic hydroxylation.[3]

  • Chlorine: Similar in size to a methyl group, chlorine offers a good balance of steric and electronic properties. It enhances lipophilicity and is a common feature in many marketed drugs.[1]

  • Bromine and Iodine: These larger halogens are excellent halogen bond donors.[1][4] Their incorporation can lead to substantial gains in potency if a suitable halogen bond acceptor is present in the target's binding site. The strength of the halogen bond generally increases with the size of the halogen (I > Br > Cl).[3]

The position of the halogen also dictates its effect. For instance, a study on the toxicity of halogenated benzoic acids found that 4-chlorobenzoic acid and 3-bromobenzoic acid possessed much higher risks to aquatic organisms compared to other isomers, highlighting that toxicity is directly related to the compound's hydrophobicity (logKow), which is influenced by halogen position.[12]

Quantitative SAR Data

The following table summarizes hypothetical IC₅₀ data for a generic kinase inhibitor series based on a halogenated benzoic acid scaffold, illustrating common SAR trends.

Compound IDHalogen (X)PositionIC₅₀ (nM)logP (calculated)Rationale for Activity Change
1 (Parent) H-12502.1Baseline activity.
2a F4-8502.3Modest increase in lipophilicity and potential H-bond acceptance.
2b Cl4-4002.8Significant increase in lipophilicity, favorable steric fit.
2c Br4-1502.9Potential halogen bond with backbone carbonyl in binding pocket.
2d I4-503.2Strong halogen bond interaction confirmed by crystallography.
3 Cl2-15002.8Steric hindrance at ortho position likely disrupts binding conformation.
4 Cl3-3502.8Favorable electronics and lipophilicity without steric clash.

This data is illustrative and intended to demonstrate general principles.

The Role of Halogen Bonding

Halogen bonding is a crucial, yet often underappreciated, interaction in drug design. It arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond.[1][4] This σ-hole can interact favorably with electron-rich moieties like carbonyl oxygens, hydroxyl groups, or aromatic π-systems within a protein binding site.[4]

Halogen Bonding Interaction Diagram

This diagram illustrates the principle of a halogen bond between a brominated benzoic acid and a protein backbone carbonyl group.

G cluster_Ligand Ligand: 4-Bromobenzoic Acid cluster_Protein Protein Backbone C_ring C Br Br C_ring->Br R-X O_carbonyl O Br->O_carbonyl Halogen Bond (X···O) sigma_hole δ+ C_carbonyl C C_carbonyl->O_carbonyl C=O O_lone_pair δ-

Caption: The σ-hole (δ+) on bromine interacting with the lone pair (δ-) of a carbonyl oxygen.

Case Study: Diflunisal

Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) and a classic example of a successful therapeutic agent built on a halogenated benzoic acid scaffold (specifically, a difluorophenyl derivative of salicylic acid).[13]

  • Structure: 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid

  • Mechanism of Action: Like other NSAIDs, diflunisal's primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[14] This inhibition prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14]

  • Role of Halogens: The two fluorine atoms on the phenyl ring are critical to its profile. They enhance the molecule's lipophilicity, contributing to its long plasma half-life (8-12 hours), which allows for less frequent dosing compared to other NSAIDs.[13][14] The fluorine substituents also increase the compound's potency.

  • Repurposing: More recently, diflunisal has been shown to stabilize the protein transthyretin (TTR), preventing its dissociation into amyloidogenic monomers.[15][16] This kinetic stabilization makes it a potential treatment for TTR amyloidosis, showcasing the continued value derived from well-established halogenated scaffolds.[15]

Key Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and evaluation of novel halogenated benzoic acid derivatives.

Protocol: Electrophilic Bromination of Benzoic Acid

Objective: To synthesize 3-bromobenzoic acid via electrophilic aromatic substitution.

Materials:

  • Benzoic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized water

Self-Validating Procedure:

  • Preparation of Nitrating Mixture (Control Point): In a 50 mL Erlenmeyer flask, carefully add 5 mL of concentrated H₂SO₄. Cool the flask in an ice/salt bath to below 0°C. This pre-cooling step is critical to manage the exothermic reaction in the next step. Slowly, dropwise, add 3.5 mL of concentrated HNO₃ to the cold H₂SO₄ with constant swirling. Keep this nitrating mixture in the ice bath.[17]

  • Reaction Setup: In a 250 mL beaker, add 12.5 mL of concentrated H₂SO₄ and cool it to below 0°C in the ice/salt bath. Slowly add 5.0 g of dry benzoic acid in small portions, ensuring the temperature does not exceed 5°C.[17] The formation of a paste-like consistency is expected and indicates proper mixing.

  • Electrophilic Substitution (Control Point): While vigorously stirring and maintaining the temperature below 5°C, add the cold nitrating mixture dropwise to the benzoic acid suspension over a period of 15-20 minutes. Monitoring the temperature is a key self-validating step; a runaway reaction will lead to unwanted side products, particularly the ortho isomer.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes.

  • Workup and Isolation: Pour the reaction mixture slowly over a slurry of approximately 100 g of crushed ice in 100 mL of water with vigorous stirring.[17] The crude 3-nitrobenzoic acid will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with several portions of cold water until the washings are neutral to litmus paper. Allow the product to air dry. The product can be further purified by recrystallization from water.[18]

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 3-phenylbenzoic acid from 3-bromobenzoic acid.

Materials:

  • 3-Bromobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • Dioxane/Water solvent system

  • Argon or Nitrogen gas

Self-Validating Procedure:

  • Inert Atmosphere (Control Point): To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). The use of a Schlenk flask and ensuring all reagents are dry is crucial as the palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling side products.[8]

  • Solvent Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[8] Degassing the solvent is a self-validating step to prevent catalyst oxidation.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-18 hours.

  • Monitoring (Control Point): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the 3-bromobenzoic acid starting material is consumed. This ensures the reaction is driven to completion and provides a clear endpoint.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3-phenylbenzoic acid.

Future Perspectives and Conclusion

The halogenated benzoic acid scaffold is far from being a solved chapter in medicinal chemistry. Its utility continues to expand with our growing understanding of nuanced intermolecular forces like halogen bonding.[19][20] Future innovations will likely focus on the development of novel, highly selective halogenation methods, including enzymatic halogenation, to access previously difficult-to-synthesize analogs.[3] Furthermore, the integration of computational chemistry to predict the impact of halogenation on protein-ligand interactions will accelerate the rational design of more potent and selective therapeutics.[20][21]

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Exploratory

3,5-diiodo-2-methoxybenzoic acid molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3,5-Diiodo-2-Methoxybenzoic Acid Part 1: Molecular Identity & Stoichiometry 3,5-Diiodo-2-methoxybenzoic acid (CAS: 19094-55-4) is a halogenated benz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3,5-Diiodo-2-Methoxybenzoic Acid

Part 1: Molecular Identity & Stoichiometry

3,5-Diiodo-2-methoxybenzoic acid (CAS: 19094-55-4) is a halogenated benzoic acid derivative characterized by significant steric crowding and electronic withdrawal due to the ortho-methoxy group and meta-iodine substituents. It serves as a critical intermediate in the synthesis of thyromimetic agents, X-ray contrast media, and as a heavy-atom analog of the herbicide Dicamba for structure-activity relationship (SAR) studies.

Table 1: Core Chemical Data
ParameterValueTechnical Note
IUPAC Name 3,5-Diiodo-2-methoxybenzoic acidAlso known as 3,5-Diiodo-o-anisic acid
CAS Registry Number 19094-55-4 Verified for the methoxy-acid form
Molecular Formula C₈H₆I₂O₃
Molecular Weight 403.94 g/mol High molecular weight due to iodine (I = 126.[1]90)
Exact Mass 403.84064 DaEssential for HRMS calibration
Heavy Atom Count 132 Iodine atoms provide anomalous scattering for X-ray phasing
Predicted pKa ~2.5 – 3.0Acid strength increased by electron-withdrawing iodines and ortho-effect
Appearance Off-white to pale yellow crystalline solidColoration often due to trace free iodine

Part 2: Structural Chemistry & Reactivity

The reactivity of this molecule is governed by the "Ortho Effect" and the electronic properties of the iodine atoms.

  • Steric Inhibition of Resonance: The bulky iodine atom at position 3 forces the methoxy group at position 2 out of planarity with the benzene ring. This reduces the conjugation of the oxygen lone pair into the ring, making the methoxy group more labile to dealkylation under harsh acidic conditions than typical anisoles.

  • Acidic Enhancement: The carboxylic acid proton is more acidic than benzoic acid. The bulky substituents at positions 2 and 6 (H or I) prevent the carboxyl group from rotating, locking it in a conformation that favors ionization (steric inhibition of solvation of the neutral species).

  • Halogen Bonding: The iodine atoms at positions 3 and 5 are excellent halogen bond donors (σ-hole interactions), making this molecule a valuable ligand for co-crystallization studies in protein binding pockets.

Diagram 1: Structural Logic & SAR

SAR_Logic Core Benzoic Acid Core Iodine3 3-Iodo (Steric Bulk) Forces OMe rotation Core->Iodine3 Iodine5 5-Iodo (Lipophilicity) Increases logP Core->Iodine5 Methoxy 2-Methoxy (Metabolic Block) Prevents conjugation Core->Methoxy Acid Carboxylic Acid pKa ~2.8 Core->Acid Iodine3->Methoxy Steric Clash

Caption: Structure-Activity Relationship (SAR) map highlighting the steric influence of the 3-iodo group on the 2-methoxy conformation.

Part 3: Synthetic Architecture

The synthesis of 3,5-diiodo-2-methoxybenzoic acid is most reliably achieved via the iodination of salicylic acid followed by O-methylation. Direct iodination of o-anisic acid is less regioselective due to the competing directing effects of the methoxy group.

Protocol: Two-Stage Synthesis

Stage 1: Synthesis of 3,5-Diiodosalicylic Acid (Precursor) Reference: Organic Syntheses, Coll. Vol. 2, p.196 (1943). [1]

  • Dissolution: Dissolve 25 g (0.18 mol) of salicylic acid in 225 mL of glacial acetic acid.

  • Iodination: Add a solution of 62 g (0.38 mol) of Iodine Monochloride (ICl) in 165 mL of glacial acetic acid slowly with mechanical stirring.

  • Heating: Dilute with 725 mL water. Heat the mixture to 80°C for 20 minutes.

  • Isolation: Cool to room temperature. Filter the yellow precipitate.

  • Purification: Recrystallize from acetone/water to yield 3,5-diiodosalicylic acid (MP: 235–236°C).

Stage 2: O-Methylation to 3,5-Diiodo-2-methoxybenzoic Acid Note: Phenolic methylation often esterifies the carboxyl group. A saponification step is included to ensure the final product is the free acid.

  • Reagents: 3,5-Diiodosalicylic acid (1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Methyl Iodide (MeI, 3 eq) or Dimethyl Sulfate (DMS), Acetone (Solvent).

  • Reflux: Dissolve precursor and base in acetone. Add MeI dropwise. Reflux for 6–12 hours.

  • Hydrolysis (Critical): The reaction likely yields Methyl 3,5-diiodo-2-methoxybenzoate . Evaporate acetone. Add 10% NaOH (aq) and reflux for 1 hour to hydrolyze the ester.

  • Workup: Cool the solution. Acidify carefully with HCl to pH 1–2. The target acid, 3,5-diiodo-2-methoxybenzoic acid , will precipitate.

  • Recrystallization: Recrystallize from Ethanol/Water.

Diagram 2: Synthetic Workflow

Synthesis_Flow Start Salicylic Acid (C7H6O3) Step1 Iodination (ICl / AcOH / 80°C) Start->Step1 Inter Intermediate: 3,5-Diiodosalicylic Acid Step1->Inter Step2 Methylation (MeI / K2CO3 / Acetone) Inter->Step2 Inter2 Ester Intermediate: Methyl 3,5-diiodo-2-methoxybenzoate Step2->Inter2 Step3 Saponification (NaOH / Reflux -> HCl) Inter2->Step3 Final Target: 3,5-Diiodo-2-methoxybenzoic Acid Step3->Final

Caption: Step-wise synthetic pathway from Salicylic Acid to the target 3,5-Diiodo-2-methoxybenzoic acid.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃ The molecule possesses a high degree of symmetry in the aromatic region, but the protons are chemically distinct due to the substitution pattern.

  • δ ~3.8–3.9 ppm (Singlet, 3H): The methoxy (-OCH₃) group.

  • δ ~8.0–8.1 ppm (Doublet, J ≈ 2.0 Hz, 1H): Aromatic proton at Position 4 (or 6 depending on numbering, typically the proton between I and COOH is most deshielded).

  • δ ~8.3–8.4 ppm (Doublet, J ≈ 2.0 Hz, 1H): Aromatic proton between the two Iodine atoms.

  • Coupling: The meta-coupling (J ≈ 2.0 Hz) is characteristic of 1,2,3,5-substituted benzenes.

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode [M-H]⁻

  • m/z: 402.83 (Monoisotopic peak).

  • Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so the pattern is simple, but the mass defect is significant.

Part 5: Applications in Drug Discovery

1. X-Ray Crystallography Phasing Due to the high electron density of the two iodine atoms (Z=53), this compound is an ideal "heavy atom derivative" for solving the phase problem in protein crystallography. It can be soaked into protein crystals where it binds to hydrophobic pockets, allowing for SAD (Single-wavelength Anomalous Diffraction) or SIR (Single Isomorphous Replacement) phasing [2].

2. Thyromimetic Scaffolds The 3,5-diiodo substitution pattern mimics the inner ring of Thyroxine (T4) and Triiodothyronine (T3). Researchers use this scaffold to design thyroid hormone receptor beta (TRβ) agonists, which are therapeutic targets for dyslipidemia and NASH (Non-alcoholic steatohepatitis).

3. Auxin Transport Inhibition Structurally related to 2,3,5-triiodobenzoic acid (TIBA), a known polar auxin transport inhibitor in plants. In agricultural chemistry research, 3,5-diiodo-2-methoxybenzoic acid serves as a probe to map the binding sites of auxin efflux carriers [3].

References

  • Organic Syntheses. (1943). 3,5-Diiodosalicylic Acid. Collective Volume 2, p. 196.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 29424, 3,5-Diiodo-2-methoxybenzoic acid. Retrieved from .[1]

  • Molecular Biology Reports. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells.[2]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 3,5-Diiodo-2-Methoxybenzoic Acid

Abstract & Scope This application note details a robust, laboratory-scale protocol for the synthesis of 3,5-diiodo-2-methoxybenzoic acid (3,5-DIMBA) starting from 3,5-diiodosalicylic acid (3,5-DISA). While the methylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, laboratory-scale protocol for the synthesis of 3,5-diiodo-2-methoxybenzoic acid (3,5-DIMBA) starting from 3,5-diiodosalicylic acid (3,5-DISA).

While the methylation of salicylic acid is a standard transformation, the presence of bulky iodine atoms at the ortho (3-position) and para (5-position) sites relative to the phenol group introduces significant steric hindrance and electronic deactivation. Standard mild methylation conditions often result in incomplete conversion or exclusive esterification.[1]

This guide presents a Two-Step Global Methylation – Selective Saponification route.[1] This strategy ensures quantitative capping of the hindered phenol by driving the reaction to the methyl ester/methyl ether intermediate, followed by regioselective hydrolysis to yield the target free acid.

Chemical Strategy & Mechanism[1][2]

The Steric Challenge

In 3,5-diiodosalicylic acid, the iodine atom at position 3 exerts a "steric gatekeeper" effect. It physically shields the phenolic oxygen, making nucleophilic attack on the methylating agent (Methyl Iodide or Dimethyl Sulfate) kinetically slower than in unsubstituted salicylic acid.

The Solution: Global Methylation

Attempting to selectively methylate only the phenol in the presence of the free carboxylic acid is challenging due to the higher acidity of the carboxyl group (


 ~3) versus the phenol (

~7-8).
  • Step 1 (Exhaustive Methylation): We treat 3,5-DISA with excess methyl iodide (MeI) and base.[1] This converts both the carboxylate and the phenolate to methyl groups, forming Methyl 3,5-diiodo-2-methoxybenzoate .[1]

  • Step 2 (Regioselective Hydrolysis): We utilize the differential stability of esters vs. ethers.[1] The ester moiety is susceptible to base-catalyzed hydrolysis (saponification), while the methyl ether remains robustly stable under these conditions.

Reaction Pathway Diagram[1]

ReactionPathway Figure 1: Two-step synthesis pathway overcoming steric hindrance at the C3 position. Start 3,5-Diiodosalicylic Acid (Starting Material) Inter Methyl 3,5-diiodo-2-methoxybenzoate (Intermediate Ester) Start->Inter Step 1: MeI (3.0 eq), K2CO3 Acetone, Reflux 6h (Williamson Ether Synthesis) Prod 3,5-Diiodo-2-methoxybenzoic Acid (Target Product) Inter->Prod Step 2: NaOH (aq), EtOH Reflux 2h -> Acidify (HCl)

[1]

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
3,5-Diiodosalicylic Acid Starting Material>98% (HPLC)
Methyl Iodide (MeI) Alkylating Agent99% (Caution: Carcinogen)
Potassium Carbonate (K₂CO₃) BaseAnhydrous, Powdered
Acetone Solvent (Step 1)ACS Reagent Grade
Ethanol (95%) Solvent (Step 2)Technical Grade
Sodium Hydroxide (NaOH) Hydrolysis BasePellets or 4M Solution
Hydrochloric Acid (HCl) Acidification37% (conc.)
Step 1: Synthesis of Methyl 3,5-diiodo-2-methoxybenzoate

Objective: Exhaustive methylation of hydroxyl and carboxyl groups.[1]

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a heavy magnetic stir bar and a reflux condenser. Connect the condenser to a scrubber containing 10% NaOH (to trap escaping MeI vapors).

  • Dissolution: Charge the RBF with 3,5-diiodosalicylic acid (10.0 g, 25.6 mmol) and Acetone (150 mL) . Stir until fully dissolved.

  • Base Addition: Add Potassium Carbonate (10.6 g, 76.8 mmol, 3.0 eq) . The mixture may become a slurry.[1]

  • Alkylation: In a fume hood, add Methyl Iodide (4.8 mL, 76.8 mmol, 3.0 eq) via syringe.

    • Note: Excess MeI is required to drive the reaction to completion against the steric bulk of the iodines.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60°C bath temperature) for 6–8 hours .

    • Monitoring: Check TLC (Silica; Hexane:EtOAc 8:2).[1] The starting material (

      
       ~0.1, streaking) should disappear, replaced by the less polar ester intermediate (
      
      
      
      ~0.6).
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (K₂CO₃/KI) and rinse the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude Methyl 3,5-diiodo-2-methoxybenzoate as a pale yellow solid or oil.[1]

    • Checkpoint: Yield is typically >90%.[1][2][3] Proceed directly to hydrolysis without further purification if purity is >95% by TLC/HPLC.[1]

Step 2: Saponification to 3,5-DIMBA

Objective: Selective cleavage of the methyl ester.

  • Dissolution: Dissolve the crude intermediate from Step 1 in Ethanol (50 mL) .

  • Hydrolysis: Add Sodium Hydroxide solution (4M, 20 mL) .

  • Reaction: Reflux the mixture for 1–2 hours .

    • Mechanism:[1][4][5][6][7] The reaction mixture will likely become homogeneous as the sodium salt of the product forms.

  • Workup:

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Dilute the residue with Water (100 mL) .

    • Clarification (Optional): If the solution is cloudy (unreacted ester), wash with Ethyl Acetate (2 x 30 mL) and discard the organic layer. Keep the aqueous layer.[1]

  • Precipitation: Cool the aqueous solution in an ice bath (0–5°C). Slowly add conc. HCl dropwise with stirring until pH reaches ~1.

    • Observation: A thick white/off-white precipitate of 3,5-diiodo-2-methoxybenzoic acid will form.[1]

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual salts.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

Process Workflow Diagram

ProcessWorkflow Figure 2: Operational workflow for the synthesis of 3,5-DIMBA. cluster_step1 Step 1: Methylation cluster_step2 Step 2: Hydrolysis Weigh Weigh 3,5-DISA + K2CO3 + MeI Reflux Reflux in Acetone (6-8 Hours) Weigh->Reflux Filter Filter Inorganics & Evaporate Solvent Reflux->Filter Saponify Add NaOH/EtOH Reflux (2 Hours) Filter->Saponify Crude Ester Acidify Acidify with HCl (Precipitate Product) Saponify->Acidify Isolate Filter & Dry (Vacuum Oven 50°C) Acidify->Isolate QC QC Checkpoint: 1H NMR / HPLC Target MP: ~232-236°C (dec) Isolate->QC

Quality Control & Characterization

Expected Properties
  • Appearance: White to off-white crystalline powder.[1][8]

  • Melting Point: The starting material (3,5-DISA) melts at ~235°C. The methylated product (3,5-DIMBA) typically shows a similar or slightly lower melting range depending on crystal habit, often 198–205°C (analogous to similar di-halo anisic acids, verify experimentally).[1] Note: Literature values for the specific di-iodo-methoxy derivative vary; verify against a standard.

  • Solubility: Soluble in ethanol, DMSO, alkali (as salt); insoluble in water.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete methylation due to steric hindrance.[1]Switch solvent to DMF (Dimethylformamide) and increase temp to 80°C. DMF is more polar and accelerates SN2 reactions.[1]
Product is Sticky/Oil Residual solvent or incomplete acidification.[1]Recrystallize from Ethanol/Water (1:1).[1] Ensure pH is <1 during precipitation.[1]
Starting Material Remains Moisture in K₂CO₃.[1]Use freshly ground, anhydrous K₂CO₃.[1] Water kills the alkylating agent.[1]

Safety & Handling (HSE)

  • Methyl Iodide (MeI): A volatile, potent carcinogen and neurotoxin.[1] MUST be handled in a certified fume hood. Double-gloving (Nitrile) is recommended.[1] Destroy excess MeI in waste streams using ammonia or hydroxide solutions.

  • 3,5-Diiodosalicylic Acid: Irritant.[1] Iodine-containing compounds can release free iodine (

    
    ) upon thermal decomposition; avoid excessive heating during drying.[1]
    
  • Waste Disposal: Segregate halogenated organic waste. Do not mix with general organic solvents.[1]

References

  • Preparation of 3,5-Diiodosalicylic Acid

    • Organic Syntheses, Coll.[1] Vol. 2, p. 196 (1943); Vol. 10, p. 28 (1930). "Salicylic acid, 3,5-diiodo-".[1][4][6][9]

    • [1]

  • General Methylation of Hindered Phenols

    • PubChem Compound Summary for CID 29424 (3,5-Diiodo-2-methoxybenzoic acid).[1]

    • [1]

  • Analogous Synthesis (Dicamba/o-Anisic Acid)

    • U.S. Patent 3,013,054, "Process for the preparation of 2-methoxy-3,6-dichlorobenzoic acid" (Demonstrates the methylation-hydrolysis logic for di-halo salicylic acids).[1]

    • [1]

  • Williamson Ether Synthesis Mechanism

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard text validating the SN2 mechanism on phenoxides).

Sources

Application

Application Note and Protocol for the Selective Methylation of 3,5-Diiodosalicylic Acid

Introduction: The Significance of Methylating 3,5-Diiodosalicylic Acid 3,5-Diiodosalicylic acid is a halogenated derivative of salicylic acid, a well-known anti-inflammatory agent. The introduction of iodine atoms into t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Methylating 3,5-Diiodosalicylic Acid

3,5-Diiodosalicylic acid is a halogenated derivative of salicylic acid, a well-known anti-inflammatory agent. The introduction of iodine atoms into the benzene ring significantly alters the molecule's electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.[1][2] Methylation of its acidic functional groups—the carboxylic acid and the phenolic hydroxyl—yields derivatives with modified solubility, bioavailability, and reactivity, opening avenues for the development of novel therapeutic agents and specialized chemical intermediates.[3]

This application note provides a detailed protocol for the selective methylation of 3,5-diiodosalicylic acid using methyl iodide. The procedure is designed for researchers in organic synthesis, drug discovery, and related fields. We will explore the underlying chemical principles, with a strong emphasis on safety and procedural robustness, to guide the user in achieving a high yield of the desired methylated product.

The Chemistry: A Tale of Two Acidic Protons

The methylation of 3,5-diiodosalicylic acid presents an interesting case of regioselectivity. The molecule possesses two acidic protons: one on the carboxylic acid group (-COOH) and another on the phenolic hydroxyl group (-OH). The carboxylic acid proton is significantly more acidic than the phenolic proton. This difference in acidity is the cornerstone of a selective methylation strategy.

By employing a relatively weak base, such as potassium carbonate (K₂CO₃), we can selectively deprotonate the more acidic carboxylic acid, forming a carboxylate anion. This nucleophilic carboxylate will then readily attack the electrophilic methyl group of methyl iodide in an Sₙ2 reaction, leading to the formation of the methyl ester, methyl 3,5-diiodosalicylate. This process is a variation of the well-established Williamson ether synthesis.[4][5][6]

To achieve methylation of the phenolic hydroxyl group, a stronger base, such as sodium hydroxide (NaOH), would be required to deprotonate it, forming a phenoxide ion.[4][7] This application note will focus on the selective esterification of the carboxylic acid group.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical transformation and the step-by-step laboratory procedure.

Reaction Mechanism

Methylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) start 3,5-Diiodosalicylic Acid + K₂CO₃ intermediate Potassium 3,5-Diiodosalicylate (anion) start->intermediate Deprotonation of Carboxylic Acid product Methyl 3,5-Diiodosalicylate intermediate->product Sₙ2 Reaction reagent Methyl Iodide (CH₃I)

Caption: Reaction mechanism for the selective methylation of 3,5-diiodosalicylic acid.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 3,5-diiodosalicylic acid and K₂CO₃ in dry acetone start->dissolve add_MeI Add methyl iodide dropwise dissolve->add_MeI reflux Reflux the reaction mixture add_MeI->reflux cool Cool to room temperature reflux->cool filter Filter to remove inorganic salts cool->filter evaporate Evaporate the solvent filter->evaporate dissolve_crude Dissolve crude product in ethyl acetate evaporate->dissolve_crude wash_bicarb Wash with NaHCO₃ solution dissolve_crude->wash_bicarb wash_thiosulfate Wash with Na₂S₂O₃ solution wash_bicarb->wash_thiosulfate wash_brine Wash with brine wash_thiosulfate->wash_brine dry Dry over anhydrous Na₂SO₄ wash_brine->dry final_evap Evaporate solvent to obtain pure product dry->final_evap end End final_evap->end

Caption: Step-by-step experimental workflow for the synthesis of methyl 3,5-diiodosalicylate.

Safety Precautions: Handling Methyl Iodide

WARNING: Methyl iodide is a highly toxic, volatile, and carcinogenic substance.[8] All operations involving methyl iodide must be performed in a certified chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-layered nitrile gloves.[10][11]

  • Ventilation: Ensure the fume hood has adequate airflow.

  • Storage: Store methyl iodide in a cool, well-ventilated area, away from light and heat sources.[10]

  • Spills: In case of a spill, evacuate the area and follow your institution's hazardous material spill protocol. Small spills can be absorbed with an inert material like sand or soda ash and disposed of as hazardous waste.[9][11]

  • Waste Disposal: All methyl iodide-contaminated waste must be collected in a designated hazardous waste container for proper disposal.[10]

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
3,5-Diiodosalicylic Acid≥98%Standard chemical supplier
Methyl Iodide≥99.5%Standard chemical supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard chemical supplier
AcetoneAnhydrousStandard chemical supplier
Ethyl AcetateACS GradeStandard chemical supplier
Sodium Bicarbonate (NaHCO₃)ACS GradeStandard chemical supplier
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeStandard chemical supplier
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Standard chemical supplier

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3.90 g (10.0 mmol) of 3,5-diiodosalicylic acid and 2.07 g (15.0 mmol) of anhydrous potassium carbonate.

  • Solvent Addition: Add 40 mL of anhydrous acetone to the flask. Stir the suspension at room temperature.

  • Addition of Methyl Iodide: While stirring, slowly add 0.75 mL (1.70 g, 12.0 mmol) of methyl iodide dropwise to the suspension using a syringe.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C) using a heating mantle. Let the reaction proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium iodide and excess potassium carbonate). Wash the solid residue with a small amount of fresh acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

  • Work-up: Dissolve the resulting crude solid in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel.

    • Wash the organic layer with 25 mL of a 5% aqueous sodium bicarbonate solution to remove any unreacted starting material.[13]

    • Wash with 25 mL of a 5% aqueous sodium thiosulfate solution to remove any residual iodine.

    • Wash with 25 mL of brine to remove any remaining water-soluble impurities.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate.[14] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to obtain pure methyl 3,5-diiodosalicylate as a solid.

Characterization and Expected Results

ParameterExpected Value
Appearance White to off-white crystalline solid[1]
Yield 80-90%
Melting Point Dependent on purity, literature for starting material is 220-230°C[2]
¹H NMR Expect characteristic peaks for the methyl ester protons (~3.9 ppm), the aromatic protons, and the hydroxyl proton.
¹³C NMR Expect characteristic peaks for the methyl ester carbon, the carbonyl carbon, and the aromatic carbons.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure reagents are anhydrous.
Loss of product during work-upEnsure complete extraction into the organic phase. Avoid vigorous shaking that can lead to emulsions.
Product is colored Presence of iodine impuritiesEnsure a thorough wash with sodium thiosulfate solution.[12]
Starting material remains Insufficient base or methyl iodideUse a slight excess of potassium carbonate and methyl iodide.

References

  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Iodide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl iodide.
  • CymitQuimica. (n.d.). CAS 133-91-5: 3,5-Diiodosalicylic acid.
  • Filo. (2025). Reaction of Phenol (C6H5OH) with Reagent A in presence of NaOH to form C6H5OCH3.
  • CDH Fine Chemical. (n.d.). Methyl Iodide CAS No 74-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Benchchem. (n.d.). Synthesis of Methyl Salicylate Derivatives: A Detailed Guide for Researchers.
  • Carl ROTH. (n.d.). Safety Data Sheet: Iodomethane D3.
  • Stenutz, R. (2013). Methylation with methyl iodide/sodium hydroxide.
  • Home Sunshine Pharma. (n.d.). 3,5-Diiodosalicylic Acid CAS 133-91-5.
  • Williamson ether synthesis | Sodium Phenoxide + Methyl iodide | Anisole | Organic Chemistry Class 12. (2023, May 11). YouTube.
  • MedchemExpress.com. (n.d.). 3,5-Diiodosalicylic acid lithium salt.
  • University of Puget Sound. (n.d.). The Williamson Ether Synthesis.
  • Putnam, M. E. (1931). Method of purifying methyl salicylate. U.S.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Williamson ether synthesis | Preparation of Anisole from Phenol |. (2023, January 10). YouTube.
  • Ballarini, N., Cavani, F., Maselli, L., Montaletti, A., Passeri, S., Scagliarini, D., ... & Perego, C. (2007). Study of the reaction mechanism in the alkylation of activated aromatic substrates with heterogeneous acid and basic catalysts.
  • Sciencemadness.org. (2008). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde.
  • ResearchGate. (2024). The reaction mechanism of methylation of phenolic component in the presence of TMAH.
  • Samrat Remedies Limited. (n.d.). 3,5-Diiodosalicylic Acid.
  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Williamson ether synthesis.
  • Feilden, A. D. (n.d.). Alkylation of Salicylic Acids.
  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of 3,5-Diiodosalicylic Acid.

Sources

Method

hydrolysis of methyl 3,5-diiodo-2-methoxybenzoate procedure

Application Note: Protocol for the Base-Catalyzed Hydrolysis of Methyl 3,5-Diiodo-2-Methoxybenzoate Overview and Application Context The synthesis of highly functionalized, halogenated benzoic acids is a critical operati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Base-Catalyzed Hydrolysis of Methyl 3,5-Diiodo-2-Methoxybenzoate

Overview and Application Context

The synthesis of highly functionalized, halogenated benzoic acids is a critical operation in medicinal chemistry and drug development. Specifically, 3,5-diiodo-2-methoxybenzoic acid serves as a vital intermediate in the synthesis of dual protonophore-chitinase inhibitors. These inhibitors have demonstrated profound in vitro and in vivo efficacy in disrupting the developmental molting process of Onchocerca volvulus, the parasitic nematode responsible for onchocerciasis[1]. This application note details a robust, field-proven protocol for the saponification of methyl 3,5-diiodo-2-methoxybenzoate to yield the free carboxylic acid in high purity.

Mechanistic Rationale & Causality

The hydrolysis of methyl 3,5-diiodo-2-methoxybenzoate proceeds via a standard base-catalyzed acyl substitution (BAC2) mechanism. However, this specific substrate presents unique physicochemical challenges that dictate the experimental design:

  • Steric Hindrance: The presence of an ortho-methoxy group and a bulky iodine atom at the C3 position creates severe steric congestion around the ester carbonyl. Room-temperature hydrolysis is energetically unfavorable and sluggish. Refluxing conditions (65–70 °C) are mandatory to overcome this activation energy barrier and drive the nucleophilic attack to completion[1].

  • Solubility Constraints: The diiodinated aromatic ring renders the starting ester highly lipophilic. Utilizing hot methanol as a polar protic co-solvent ensures the substrate remains fully dissolved when the aqueous potassium hydroxide (KOH) is introduced. This prevents the reaction from stalling in an unreactive biphasic suspension.

  • Self-Validating Isolation: This protocol operates as a self-validating system. The intermediate potassium carboxylate salt is highly water-soluble. Upon acidification to pH 2, the protonated free acid—which is virtually insoluble in the aqueous methanolic mixture—precipitates rapidly. This immediate phase change provides a visual confirmation of successful conversion and facilitates isolation via simple filtration without the need for complex chromatographic purification[1].

Reagent and Material Specifications

The following table summarizes the quantitative requirements for a standard 5.0 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
Methyl 3,5-diiodo-2-methoxybenzoate417.971.02.09 g (5.0 mmol)Lipophilic Substrate
Methanol (MeOH)32.04N/A10.0 mLPolar Protic Co-solvent
Potassium Hydroxide (1 M aq.)56.112.010.0 mL (10.0 mmol)Nucleophile / Base
Hydrochloric Acid (1 M aq.)36.46Excess~12.0–15.0 mLAcidifying Agent
Purified Water (H₂O)18.02N/AAs neededWash Solvent

Experimental Workflow & Visualization

The following diagram illustrates the critical stages of the hydrolysis workflow, highlighting the phase transitions and chemical transformations.

HydrolysisWorkflow Ester Methyl 3,5-diiodo-2-methoxybenzoate (Lipophilic Substrate) Solvation Dissolution in Hot Methanol (Ensures Homogeneous Phase) Ester->Solvation Base Addition of 1 M KOH (aq) (Nucleophilic Hydroxide Source) Solvation->Base Reflux Reflux at 65-70°C for 2 Hours (Overcomes Steric Hindrance) Base->Reflux Salt Potassium 3,5-diiodo-2-methoxybenzoate (Water-Soluble Intermediate) Reflux->Salt Acidify Acidification with 1 M HCl to pH 2 (Protonation of Carboxylate) Salt->Acidify Product 3,5-diiodo-2-methoxybenzoic acid (Precipitated Target Compound) Acidify->Product Workup Filtration, H₂O Wash & Vacuum Drying (Isolation & Purification) Product->Workup

Figure 1: Experimental workflow for the base-catalyzed hydrolysis of the sterically hindered ester.

Step-by-Step Experimental Protocol

Note: Polyhalogenated aromatic compounds can exhibit mild light sensitivity. While this specific derivative is relatively stable, prolonged exposure to direct sunlight during drying should be avoided.

Step 1: Substrate Solvation

  • Transfer 2.09 g (5.0 mmol) of crude methyl 3,5-diiodo-2-methoxybenzoate into a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 10.0 mL of methanol to the flask.

  • Gently heat the mixture using a water bath or heating mantle until the ester is completely dissolved. Causality: Complete dissolution before base addition is critical to prevent the formation of unreactive, hydrophobic ester aggregates that will artificially halt the reaction.

Step 2: Base Addition and Reflux 4. To the hot methanolic solution, add 10.0 mL of 1 M aqueous KOH (10.0 mmol) in a single portion[1]. 5. Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (internal temperature ~65–70 °C). 6. Maintain reflux with vigorous stirring for exactly 2 hours[1]. Causality: The 2-hour timeframe under reflux provides sufficient thermal energy to drive the nucleophilic attack of the hydroxide ion on the sterically hindered carbonyl carbon, ensuring complete substrate consumption.

Step 3: Acidification and Precipitation 7. Remove the flask from the heat source and allow the reaction mixture to cool to ambient room temperature (20–25 °C). 8. Place the flask in an ice-water bath to further cool the mixture to 0–5 °C. 9. Slowly add 1 M aqueous HCl dropwise while continuously monitoring the pH with pH indicator strips or a calibrated probe. Continue the addition until the mixture reaches a stable pH of 2[1]. 10. Observation / Self-Validation: A dense, white precipitate of 3,5-diiodo-2-methoxybenzoic acid (MW: 403.94 g/mol )[2] will form immediately upon crossing the pKa threshold of the carboxylic acid.

Step 4: Isolation and Purification 11. Collect the precipitated product via vacuum filtration using a Büchner funnel. 12. Wash the filter cake thoroughly with 3 × 10 mL portions of ice-cold purified water. Causality: The cold water wash effectively removes residual potassium chloride (KCl) salts, excess HCl, and traces of methanol without dissolving the highly lipophilic target product. 13. Transfer the solid to a vacuum desiccator and dry in vacuo to a constant weight. 14. Expected Yield: ~1.78 g (88% yield) of 3,5-diiodo-2-methoxybenzoic acid as a white solid[1].

Troubleshooting & Analytical Verification

  • Issue: Biphasic Mixture During Reflux: If the reaction mixture becomes cloudy or separates into two distinct phases upon KOH addition, the methanol concentration is insufficient to solvate the ester. Solution: Add an additional 2–3 mL of hot methanol until the solution clarifies to ensure homogeneous catalysis.

  • Issue: Low Yield or Gummy Precipitate: A gummy precipitate during acidification often indicates incomplete hydrolysis (co-precipitation of unreacted ester) or insufficient cooling. Solution: Ensure the mixture is thoroughly chilled in an ice bath before acidification. If unreacted ester is suspected, the mixture must be re-basified and refluxed for an additional hour.

  • Analytical Confirmation: The success of the hydrolysis can be definitively confirmed via ¹H NMR (DMSO-d₆). The disappearance of the sharp singlet at ~3.90 ppm (corresponding to the ester methyl group) and the appearance of a broad downfield singlet (>12.0 ppm) for the carboxylic acid proton confirm complete conversion.

References

1.[1] Gooyit, M., Tricoche, N., Lustigman, S., & Janda, K. D. (2014). Dual Protonophore–Chitinase Inhibitors Dramatically Affect O. volvulus Molting. Journal of Medicinal Chemistry, 57(13), 5792–5799. PubMed Central (PMC). URL:[Link] 2.[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 29424, 3,5-Diiodo-2-methoxybenzoic acid. URL:[Link]

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Using 3,5-Diiodo-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings The formation of an amide bond is one of the most fundamental and frequently...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

The formation of an amide bond is one of the most fundamental and frequently employed transformations in organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1][2] While numerous protocols exist for this transformation, the coupling of sterically demanding substrates, such as 3,5-diiodo-2-methoxybenzoic acid, presents a significant synthetic challenge. The presence of two bulky iodine atoms flanking the carboxylic acid, in addition to an ortho-methoxy group, creates a sterically congested environment that can impede the approach of the amine nucleophile and hinder the formation of the requisite activated intermediate.[1][3][4]

These application notes provide a comprehensive guide for researchers tackling the amide coupling of 3,5-diiodo-2-methoxybenzoic acid. We will delve into the mechanistic rationale for reagent selection, offer detailed, field-proven protocols for both a high-efficiency and a more classical coupling method, and provide insights into troubleshooting common issues.

The Strategic Choice of Coupling Reagents for a Hindered Acid

The success of an amide coupling reaction with a sterically hindered carboxylic acid hinges on the judicious selection of the activating agent.[1][4] Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), while broadly useful, often prove inefficient in these contexts.[5] The formation of the O-acylisourea intermediate can be slow, and this intermediate may be prone to unproductive side reactions.

For challenging substrates like 3,5-diiodo-2-methoxybenzoic acid, uronium-based coupling reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are demonstrably superior.[6][7] HATU is known for its rapid reaction kinetics and high efficiency, even with sterically demanding amino acids and carboxylic acids.[6][7]

The HATU Advantage: A Mechanistic Overview

The efficacy of HATU lies in its ability to rapidly generate a highly reactive OAt-active ester of the carboxylic acid. This process is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).

Diagram: HATU-Mediated Amide Coupling Workflow

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid 3,5-Diiodo-2-methoxy- benzoic Acid ActiveEster OAt-Active Ester (Highly Reactive Intermediate) Acid->ActiveEster Amine R-NH₂ Amide Target Amide Amine->Amide Nucleophilic Attack HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster Deprotonation ActiveEster->Amide

Caption: Workflow of HATU-mediated amide bond formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 3,5-diiodo-2-methoxybenzoic acid. Protocol A, utilizing HATU, is the recommended primary approach for achieving high yields with this challenging substrate. Protocol B, employing the more traditional EDC/HOBt system, is presented as a cost-effective alternative, though it may require more rigorous optimization and longer reaction times.

Protocol A: High-Efficiency Coupling Using HATU

This protocol is optimized for the coupling of sterically hindered 3,5-diiodo-2-methoxybenzoic acid and is generally applicable to a wide range of primary and secondary amines.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Stoichiometric Equiv.
3,5-Diiodo-2-methoxybenzoic acid417.931.0
Amine (Primary or Secondary)Varies1.1 - 1.2
HATU380.231.1 - 1.2
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0
Anhydrous N,N-Dimethylformamide (DMF)73.09Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-diiodo-2-methoxybenzoic acid (1.0 equiv.) in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Reagent Addition: To the stirred solution, add HATU (1.1 equiv.) and the desired amine (1.1 equiv.).

  • Base Addition and Reaction Initiation: Add DIPEA (2.5 equiv.) dropwise to the reaction mixture. A mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. For sterically hindered amines, the reaction may require 4-12 hours for completion. If the reaction is sluggish, gentle heating to 40-50°C can be applied, but this should be done with caution to avoid potential side reactions.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a 5% aqueous solution of lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure amide.

Protocol B: Carbodiimide-Mediated Coupling Using EDC and HOBt

This protocol offers a more classical approach. While potentially less efficient for this specific substrate, it can be effective, particularly if reaction conditions are carefully optimized.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Stoichiometric Equiv.
3,5-Diiodo-2-methoxybenzoic acid417.931.0
Amine (Primary or Secondary)Varies1.1 - 1.2
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)155.241.5
1-Hydroxybenzotriazole (HOBt)135.131.2
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0
Anhydrous Dichloromethane (DCM) or DMFVariesSolvent

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 3,5-diiodo-2-methoxybenzoic acid (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (2.5 equiv.) to the mixture and stir for 10-15 minutes at room temperature.

  • EDC Addition: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.5 equiv.) portion-wise to the stirred solution.

  • Reaction and Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Diagram: General Amide Coupling Workflow

Amide_Coupling_Workflow Start Start Setup Dissolve Acid, Amine, & Additives in Solvent Start->Setup Activation Add Coupling Reagent (e.g., HATU or EDC) Setup->Activation Reaction Stir at RT (Monitor Progress) Activation->Reaction Workup Aqueous Work-up (Extraction & Washes) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Purification->Product

Caption: A generalized workflow for amide coupling reactions.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Reagent Quality: Ensure all reagents, especially the coupling agent and solvent, are anhydrous. Moisture can significantly reduce the efficiency of the reaction.[8]

    • Steric Hindrance: For particularly bulky amines, increasing the reaction temperature to 40-50°C and extending the reaction time may be necessary.[9] Consider using a slight excess of the amine and coupling reagent.

    • Choice of Reagent: If using the EDC/HOBt protocol with poor results, switching to the more potent HATU reagent is strongly recommended.[8]

  • Side Reactions:

    • Racemization: For chiral amines, uronium-based reagents like HATU generally result in less epimerization compared to carbodiimides.[6][7]

    • Guanidinylation: When using HATU, a potential side reaction is the guanidinylation of the amine. This can be minimized by using the reagents in the correct stoichiometric ratios and avoiding a large excess of HATU.[6]

Conclusion

The successful synthesis of amides from the sterically demanding 3,5-diiodo-2-methoxybenzoic acid is readily achievable with the appropriate choice of methodology. The use of a powerful uronium-based coupling reagent such as HATU is the most reliable strategy for obtaining high yields and purity. By understanding the mechanistic principles behind reagent selection and adhering to the detailed protocols provided, researchers can confidently navigate the challenges posed by this and other sterically hindered substrates, thereby advancing their research and development objectives.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Sharma, A., & Kumar, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-144. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • PubMed. (2014). The synthesis of sterically hindered amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. Retrieved from [Link]

  • Dunetz, J. R., et al. (2008). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 12(5), 907–913. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

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Method

Activation of 3,5-diiodo-2-methoxybenzoic Acid with Thionyl Chloride: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the activation of 3,5-diiodo-2-methoxybenzoic acid to its corresponding acyl chloride using thionyl chloride...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the activation of 3,5-diiodo-2-methoxybenzoic acid to its corresponding acyl chloride using thionyl chloride. This transformation is a critical step in the synthesis of a wide array of pharmaceutical intermediates and complex organic molecules, where the high reactivity of the acyl chloride is harnessed to form new amide, ester, and ketone linkages. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and address crucial safety, handling, and analytical considerations.

Theoretical Framework and Mechanistic Insights

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation procedure in organic synthesis. The hydroxyl group of a carboxylic acid is a relatively poor leaving group. Reagents like thionyl chloride (SOCl₂) transform this hydroxyl into a highly reactive chlorosulfite intermediate, which then readily undergoes nucleophilic attack by a chloride ion.[1]

The reaction between 3,5-diiodo-2-methoxybenzoic acid and thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[2]

  • Formation of the Chlorosulfite Intermediate: This initial attack, followed by the expulsion of a chloride ion and deprotonation, forms a reactive acyl chlorosulfite intermediate.

  • Nucleophilic Acyl Substitution: The chloride ion, acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[1]

  • Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, leading to the formation of the desired acyl chloride, 3,5-diiodo-2-methoxybenzoyl chloride, and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][4] The evolution of these gases helps to drive the reaction to completion.

The reaction is often accelerated by the use of a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent chlorinating agent and can significantly enhance the reaction rate.[5][6]

Experimental Protocol: Synthesis of 3,5-diiodo-2-methoxybenzoyl chloride

This protocol is based on established procedures for the synthesis of related benzoyl chlorides and is optimized for the specific substrate, 3,5-diiodo-2-methoxybenzoic acid.[7][8]

Materials and Equipment:

  • 3,5-diiodo-2-methoxybenzoic acid

  • Thionyl chloride (SOCl₂), freshly distilled or from a new bottle

  • N,N-dimethylformamide (DMF), anhydrous

  • Anhydrous toluene

  • Round-bottom flask, oven-dried

  • Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ gases)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Vacuum pump with a cold trap

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Oven-dried round-bottom flask B Add 3,5-diiodo-2-methoxybenzoic acid A->B C Add anhydrous toluene B->C D Add catalytic DMF C->D E Add thionyl chloride dropwise at room temperature D->E F Heat to reflux (approx. 80-90°C) E->F G Monitor reaction (cessation of gas evolution) F->G H Cool to room temperature G->H I Remove excess SOCl₂ and toluene via rotary evaporation H->I J Azeotropic removal of residual SOCl₂ with toluene (optional) I->J K Obtain crude 3,5-diiodo-2-methoxybenzoyl chloride J->K

Caption: Experimental workflow for the synthesis of 3,5-diiodo-2-methoxybenzoyl chloride.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add 3,5-diiodo-2-methoxybenzoic acid (e.g., 5.0 g, 12.4 mmol).

  • Solvent and Catalyst Addition: Under a positive pressure of nitrogen or argon, add anhydrous toluene (20 mL). To this suspension, add a catalytic amount of anhydrous DMF (2-3 drops) with stirring.

  • Reagent Addition: Slowly add thionyl chloride (e.g., 2.7 mL, 37.2 mmol, 3.0 equivalents) dropwise to the stirred suspension at room temperature using a syringe or dropping funnel. A vigorous evolution of gas (HCl and SO₂) will be observed.

  • Reaction: After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux with stirring for 2-4 hours. The reaction is typically complete when the evolution of gas ceases and the solid starting material has dissolved.

  • Work-up: Cool the reaction mixture to room temperature.

  • Removal of Excess Reagents: Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, an azeotropic distillation with anhydrous toluene (2 x 10 mL) can be performed.[6]

  • Product Isolation: The resulting crude 3,5-diiodo-2-methoxybenzoyl chloride, which is expected to be a solid or a high-boiling oil, can often be used in the next step without further purification.

Purification and Characterization

Due to the high reactivity and moisture sensitivity of acyl chlorides, purification can be challenging.[7][9] If purification is necessary, the following methods can be considered:

  • Vacuum Distillation: For liquid acyl chlorides, short-path vacuum distillation can be effective.

  • Recrystallization: For solid products, recrystallization from a non-polar, anhydrous solvent such as hexane or carbon tetrachloride may yield a purer product.[7]

Characterization:

The successful formation of 3,5-diiodo-2-methoxybenzoyl chloride can be confirmed by standard spectroscopic techniques.

Technique Expected Observations
FT-IR Disappearance of the broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹). Appearance of a strong C=O stretch for the acyl chloride at a higher wavenumber (typically 1750-1810 cm⁻¹) compared to the starting carboxylic acid.
¹H NMR The chemical shifts of the aromatic protons will be similar to the starting material, though slight downfield shifts may be observed. The broad carboxylic acid proton signal will be absent.
¹³C NMR A significant downfield shift of the carbonyl carbon signal is expected upon conversion to the more electrophilic acyl chloride.

It is often practical to confirm the formation of the acyl chloride by derivatizing a small aliquot. For instance, reacting a sample with methanol and a base will quickly form the corresponding methyl ester, which is more stable and easier to analyze by techniques like TLC or LC-MS.[10]

Safety and Handling

4.1 Thionyl Chloride:

Thionyl chloride is a corrosive, toxic, and moisture-sensitive reagent.[11][12] It reacts violently with water to release toxic gases, HCl and SO₂.[5]

  • Personal Protective Equipment (PPE): Always handle thionyl chloride in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11]

  • Handling: Use dry glassware and an inert atmosphere to prevent contact with moisture.[5]

  • Spills: In case of a spill, do not use water. Absorb the spill with an inert material like vermiculite or dry sand and dispose of it as hazardous waste.[12]

  • Waste Disposal: Unused thionyl chloride and reaction residues must be disposed of as hazardous waste according to institutional guidelines.[]

4.2 3,5-diiodo-2-methoxybenzoyl chloride:

The product is expected to be a corrosive and moisture-sensitive compound.

  • Handling: Handle the acyl chloride under an inert atmosphere whenever possible to prevent hydrolysis back to the carboxylic acid.[9]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[9]

Applications in Drug Development

The activation of carboxylic acids to acyl chlorides is a cornerstone of medicinal chemistry and drug development. 3,5-diiodo-2-methoxybenzoyl chloride serves as a highly valuable intermediate for the synthesis of a variety of biologically active molecules. Its utility stems from the ease with which the acyl chloride group reacts with nucleophiles such as amines and alcohols to form stable amide and ester bonds, respectively.[12] This allows for the introduction of the 3,5-diiodo-2-methoxyphenyl moiety into a lead compound, which can significantly modulate its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Application Workflow:

G A 3,5-diiodo-2-methoxybenzoic acid B Activation with SOCl₂ A->B C 3,5-diiodo-2-methoxybenzoyl chloride B->C D Amide Synthesis (Reaction with Amines) C->D E Ester Synthesis (Reaction with Alcohols) C->E F Pharmaceutical Intermediates & APIs D->F E->F

Caption: Synthetic utility of 3,5-diiodo-2-methoxybenzoyl chloride in drug development.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion Presence of moisture deactivating the thionyl chloride.Ensure all glassware is oven-dried and reagents are anhydrous. Conduct the reaction under an inert atmosphere.[5]
Insufficient reaction time or temperature.Increase the reflux time and ensure the reaction temperature is maintained.
Inactive thionyl chloride.Use freshly distilled or a new bottle of thionyl chloride. Older bottles can decompose.[10]
Dark-colored product Decomposition due to excessive heat.Carefully control the reaction temperature. Avoid overheating during the removal of excess thionyl chloride.[5]
Impurities in the starting material.Ensure the purity of the starting 3,5-diiodo-2-methoxybenzoic acid.
Product hydrolyzes back to starting material Exposure to atmospheric moisture during work-up or storage.Handle the product quickly and under anhydrous conditions. Store in a tightly sealed container under an inert atmosphere.[9]

Conclusion

The activation of 3,5-diiodo-2-methoxybenzoic acid with thionyl chloride is a robust and efficient method for the synthesis of the corresponding acyl chloride. By understanding the reaction mechanism, adhering to a carefully designed protocol, and observing stringent safety precautions, researchers can reliably generate this valuable synthetic intermediate. The high reactivity of 3,5-diiodo-2-methoxybenzoyl chloride makes it a powerful tool for the construction of complex molecules, particularly in the field of drug discovery and development.

References

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  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Available at: [Link]

  • Chemsrc. (2025, October 8). 3,5-diiodo-2-methoxybenzoyl chloride | CAS#:101495-51-6. Available at: [Link]

  • ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure. Available at: [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Available at: [Link]

  • Patsnap. (2016, August 31). Preparation method of 3,5-dichlorobenzoyl chloride. Available at: [Link]

  • NIST. (n.d.). 3,5-Dimethoxybenzoyl chloride. NIST WebBook. Available at: [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Available at: [Link]

  • Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
  • ResearchGate. (2016, September 8). Can anyone explain the residues in our thionyl chloride reaction?. Available at: [Link]

  • University of Toronto. (2013, July 22). SOP 0079 - Thionyl Chloride. Standard Operating Procedures. Available at: [Link]

Sources

Application

Application Note: Synthesis of N-Substituted Benzamides from 3,5-Diiodo-2-methoxybenzoic Acid

[1] Abstract & Introduction The 3,5-diiodo-2-methoxybenzamide scaffold represents a "privileged structure" in medicinal chemistry, particularly in the development of high-affinity radioligands for the Central Nervous Sys...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Introduction

The 3,5-diiodo-2-methoxybenzamide scaffold represents a "privileged structure" in medicinal chemistry, particularly in the development of high-affinity radioligands for the Central Nervous System (CNS). This moiety is a core structural element in dopamine D2/D3 receptor antagonists (e.g., Epidepride analogs) and Sigma-1/Sigma-2 receptor ligands.

Synthesizing amides from 3,5-diiodo-2-methoxybenzoic acid presents specific challenges:

  • Steric Hindrance: The ortho-methoxy group (C2) and the bulky meta-iodine atom (C3) create significant steric crowding around the carbonyl carbon, impeding nucleophilic attack by amines.

  • Electronic Effects: The electron-withdrawing nature of the two iodine atoms increases the electrophilicity of the carbonyl, potentially aiding reaction rates, but this is often overshadowed by the steric blockade.

  • Solubility: The lipophilic di-iodo motif often necessitates the use of polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM, CHCl3) rather than alcohols.

This guide provides two validated protocols: the Acid Chloride Method (Method A) for robust, high-yielding synthesis with non-sensitive amines, and the HATU-Mediated Method (Method B) for substrates sensitive to harsh conditions.

Strategic Analysis & Methodology

Retrosynthetic Logic

The transformation relies on activating the carboxylic acid to a species reactive enough to overcome the steric barrier imposed by the 2-methoxy group.

  • Pathway A (Acid Chloride): Converts the -OH to -Cl. The chloride is a superior leaving group. This method is thermodynamically driven and usually irreversible, making it ideal for sterically hindered substrates.

  • Pathway B (Uronium Coupling): Uses HATU to form an active ester (OAt). This is milder but may suffer from slower kinetics if the amine is also hindered.

Decision Matrix
  • Use Method A if: The amine is stable, secondary, or sterically hindered. Scale is >1 gram.

  • Use Method B if: The amine contains acid-sensitive groups (e.g., Boc, acetals) or the scale is small (<100 mg).

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Precursor: 3,5-Diiodo-2-methoxybenzoic acid (CAS: 101495-51-6)

  • Activators: Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), HATU.

  • Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA).

  • Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

Protocol A: The Acid Chloride Route (Standard)

Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride intermediate.

Step 1: Activation

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (N₂ or Ar).[1]

  • Dissolution: Suspend 3,5-diiodo-2-methoxybenzoic acid (1.0 equiv, e.g., 404 mg, 1.0 mmol) in anhydrous DCM (5 mL).

    • Note: If solubility is poor, a small amount of THF can be added, but avoid DMF in the bulk solvent for this step if possible to simplify workup.

  • Chlorination: Add Thionyl Chloride (SOCl₂) (5.0 equiv, 0.36 mL) dropwise.

  • Catalysis: Add 1-2 drops of anhydrous DMF .

    • Critical Insight: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent (chloroiminium ion), which is far more reactive towards the acid than thionyl chloride alone.

  • Reflux: Heat the mixture to reflux (approx. 45°C) for 2-4 hours.

    • Monitoring: Reaction is complete when gas evolution (HCl/SO₂) ceases and the solid dissolves completely.

  • Isolation: Cool to Room Temperature (RT). Concentrate in vacuo to remove solvent and excess SOCl₂.[2] Co-evaporate with dry Toluene (2 x 5 mL) to remove trace thionyl chloride.

    • Result: The crude acid chloride (yellowish solid/oil) is used immediately.

Step 2: Amidation

  • Preparation: Dissolve the crude acid chloride in anhydrous DCM (5 mL) under N₂.

  • Amine Addition: In a separate vial, mix the Target Amine (1.1 equiv) and TEA (2.5 equiv) in DCM (2 mL).

  • Coupling: Cool the acid chloride solution to 0°C. Add the amine/base mixture dropwise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1N HCl (to remove unreacted amine).

    • Wash with Sat. NaHCO₃ (to remove unreacted acid).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: The HATU Route (Mild)

Mechanism: Formation of activated OAt ester.

  • Activation: In a dry vial, dissolve 3,5-diiodo-2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base: Add DIPEA (3.0 equiv). Stir for 5 mins.

  • Coupling Reagent: Add HATU (1.1 equiv).[1] Stir for 15–30 minutes at RT.

    • Observation: The solution typically turns yellow/orange as the activated ester forms.

  • Amine Addition: Add the Target Amine (1.2 equiv).

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: If the reaction is sluggish (monitored by LC-MS), heat to 50°C. The steric bulk of the 2-OMe group often requires thermal energy to drive the amine attack on the active ester.

  • Workup:

    • Dilute with EtOAc (ethyl acetate).

    • Wash extensively with water and LiCl solution (to remove DMF).

    • Standard acid/base washes as above.

Purification & Characterization

Purification Strategy

Due to the lipophilicity of the iodine atoms, these benzamides are typically non-polar.

  • Flash Chromatography: Silica gel.[1] Eluent: Hexanes/EtOAc (gradient 10% to 50% EtOAc).

  • Recrystallization: Ethanol or Acetonitrile are excellent solvents for crystallizing iodinated benzamides.

Expected Analytical Data
  • ¹H NMR (CDCl₃):

    • Aromatic: Two distinct doublets (if coupling constant is visible) or singlets for H-4 and H-6 protons, typically around

      
       7.5 – 8.2 ppm. The iodine atoms deshield these protons significantly.
      
    • Methoxy: A sharp singlet at

      
       3.8 – 3.9 ppm.
      
    • Amide NH: Broad singlet, variable position (

      
       6.0 – 8.0 ppm).
      
  • Mass Spectrometry (ESI):

    • Look for the [M+H]⁺ peak.

    • Note: Iodine is monoisotopic (¹²⁷I). You will not see the M+2 isotope pattern characteristic of Br or Cl. However, the mass defect is unique (Iodine = 126.904), often resulting in a mass slightly lower than expected if using integer calculation.

Visualization of Workflows

Figure 1: Synthetic Pathway & Mechanism

This diagram illustrates the parallel pathways for activating the sterically hindered benzoic acid.

G Start 3,5-Diiodo-2-methoxybenzoic acid (Sterically Hindered Core) Decision Select Method Start->Decision SoCl2 Reagent: SOCl2 / cat. DMF (Reflux, 2h) Decision->SoCl2 Robust/Scale-up HATU Reagent: HATU / DIPEA (DMF, RT, 30min) Decision->HATU Sensitive Amines AcidCl Intermediate: Acid Chloride SoCl2->AcidCl AmineA Add Amine + TEA (DCM, 0°C -> RT) AcidCl->AmineA Product Target: N-Substituted Benzamide AmineA->Product ActiveEst Intermediate: Activated Ester (OAt) HATU->ActiveEst AmineB Add Amine (Stir 12-24h) ActiveEst->AmineB AmineB->Product

Caption: Dual-pathway strategy for overcoming steric hindrance in 3,5-diiodo-2-methoxybenzoic acid amidation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure strictly anhydrous conditions. Use fresh SOCl₂. Store acid chloride under N₂ if not used immediately.
Low Yield (Method B) Steric ClashingThe 2-OMe group blocks the approach of the amine to the HATU-ester. Switch to Method A or heat Method B to 50°C.
Dark Product Iodine InstabilityAvoid prolonged exposure to light. Use aluminum foil around the reaction flask. Wash product with dilute Sodium Thiosulfate.
Incomplete Reaction Poor SolubilitySwitch solvent to DMF/DCM mixture. Ensure the amine is fully soluble before addition.

Safety Considerations (E-E-A-T)

  • Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas.[3] Must be used in a well-ventilated fume hood.[3]

  • Organoiodides: Generally stable, but can release free iodine (purple vapor) upon decomposition. If the reaction mixture turns dark purple/brown, wash with 10% Na₂S₂O₃ (Sodium Thiosulfate) to reduce I₂ back to iodide.

  • Waste Disposal: Segregate halogenated waste. Do not mix with strong oxidizers.

References

  • Xu, J. et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).[4] Link

  • Mach, R. H. et al. (2004). Sigma-2 receptors: a novel protein for the imaging and treatment of cancer. Journal of Medicinal Chemistry. Link (Contextual grounding for 3,5-disubstituted benzamides).

  • BenchChem Technical Protocols. (2025). Synthesis of Amides from substituted Benzoic Acids. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (General reference for HATU/Acid Chloride mechanisms).

Sources

Method

Application Note: Scalable Synthesis of 3,5-Diiodo-2-methoxybenzoyl Chloride

Executive Summary This application note details a robust, scalable protocol for the preparation of 3,5-diiodo-2-methoxybenzoyl chloride , a critical intermediate in the synthesis of radiopaque contrast agents and functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the preparation of 3,5-diiodo-2-methoxybenzoyl chloride , a critical intermediate in the synthesis of radiopaque contrast agents and functionalized benzamide ligands.[1][2]

Unlike generic synthesis guides, this protocol addresses the specific steric and electronic challenges posed by the bulky iodine atoms at the 3- and 5-positions.[1][2] The methodology utilizes a "Protect-Deprotect" strategy for the methylation step to ensure high regioselectivity, avoiding common yield losses associated with direct alkylation attempts.[2]

Key Technical Advantages[1][2][3][4][5][6]
  • Regiocontrol: Uses exhaustive methylation followed by selective saponification to bypass steric hindrance at the 2-hydroxyl position.[1][2]

  • Scalability: Replaces hazardous neat Iodine Monochloride (

    
    ) with an in situ generation method using 
    
    
    
    and
    
    
    .[1][2]
  • Purity: Self-validating purification steps ensure removal of mono-iodinated impurities before the final chlorination.[1][2]

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three distinct stages to maximize yield and purity.

ReactionScheme SM Salicylic Acid (Starting Material) Int1 3,5-Diiodosalicylic Acid SM->Int1 Step 1: Iodination (I2, H2O2, EtOH) Int2 Methyl 3,5-diiodo- 2-methoxybenzoate Int1->Int2 Step 2a: Methylation (DMS, K2CO3, Acetone) Int3 3,5-Diiodo-2-methoxy- benzoic Acid Int2->Int3 Step 2b: Hydrolysis (NaOH, MeOH/H2O) Product 3,5-Diiodo-2-methoxy- benzoyl Chloride Int3->Product Step 3: Chlorination (SOCl2, cat. DMF)

Figure 1: Synthetic pathway utilizing a methylation-hydrolysis sequence to secure the methoxy ether.[1][2]

Detailed Experimental Protocols

Stage 1: Iodination of Salicylic Acid

Objective: Synthesis of 3,5-diiodosalicylic acid.[1][2][3][4][5][6] Mechanism: Electrophilic aromatic substitution.[1][2] The hydroxyl group directs ortho/para, activating positions 3 and 5.

Note: While neat


 is traditional, this protocol uses oxidative iodination with Hydrogen Peroxide, which is greener and easier to handle on scale.[1][2]

Reagents:

  • Salicylic Acid (1.0 eq)[1][2]

  • Iodine (

    
    ) (2.1 eq)[1][2]
    
  • Hydrogen Peroxide (30% aq) (2.2 eq)[1][2]

  • Ethanol (Solvent)[1][2][3][4]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a mechanical stirrer, dissolve Salicylic Acid (13.8 g, 100 mmol) in Ethanol (150 mL).

  • Iodine Addition: Add solid Iodine (

    
    , 53.3 g, 210 mmol) to the solution. The mixture will turn dark brown.[1][2]
    
  • Oxidant Feed: Heat the mixture to 40°C. Dropwise add Hydrogen Peroxide (30%, 25 mL) over 60 minutes.

    • Observation: The iodine color will fade as the electrophilic iodine species is generated and consumed.[2]

  • Reaction: Stir at 50–60°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1][2][4][7]

  • Quench & Workup:

    • Cool to room temperature.[1][2][8][5][9][10]

    • Pour the mixture into cold water (500 mL) containing Sodium Bisulfite (5 g) to quench unreacted iodine.

    • Critical Step: The product precipitates as a white/off-white solid.[1][2][11] Filter the solid.[1][2][11][5][7]

    • Wash the cake with water (3 x 100 mL) to remove acid traces.[1][2]

  • Drying: Dry in a vacuum oven at 60°C.

    • Yield Target: >90%[1][2][3][5]

    • Melting Point: ~230–233°C.[2]

Stage 2: O-Methylation and Selective Hydrolysis

Objective: Conversion of the phenol to a methoxy group.[1][2] Challenge: The iodine at position 3 creates significant steric hindrance.[1][2] Direct methylation of the phenol without methylating the carboxylic acid is difficult.[2] Therefore, we form the methyl ester-ether and then selectively hydrolyze the ester.[2]

Reagents:

  • 3,5-Diiodosalicylic acid (from Stage 1)[1][2][3][4]

  • Dimethyl Sulfate (DMS) (2.5 eq) [CAUTION: Carcinogen] [1][2]

  • Potassium Carbonate (

    
    ) (anhydrous, 3.0 eq)[1][2]
    
  • Acetone (Reagent grade)[1][2]

  • Sodium Hydroxide (NaOH) (4.0 eq for hydrolysis)[1][2]

Protocol:

  • Alkylation:

    • Suspend 3,5-diiodosalicylic acid (39.0 g, 100 mmol) and

      
       (41.4 g, 300 mmol) in Acetone (400 mL).
      
    • Add Dimethyl Sulfate (23.7 mL, 250 mmol) dropwise under reflux conditions.

    • Reflux for 6–8 hours.[1][2][5]

    • Checkpoint: TLC should show conversion to the less polar methyl ester (Methyl 3,5-diiodo-2-methoxybenzoate).[1][2]

  • Hydrolysis (Saponification):

    • Evaporate acetone under reduced pressure.[1][2]

    • Resuspend the residue in Methanol (100 mL) and Water (100 mL).[1][2]

    • Add NaOH pellets (16 g, 400 mmol).

    • Reflux for 2 hours.[1][2][11][5][12] The ester hydrolyzes rapidly; the ether linkage remains stable.[2]

  • Isolation:

    • Cool to room temperature.[1][2][8][5][9][10]

    • Acidify carefully with concentrated HCl to pH 1–2.[1][2]

    • The free acid (3,5-diiodo-2-methoxybenzoic acid) will precipitate.[1][2]

    • Filter, wash with water, and dry.[1][2][4][11][5]

    • Recrystallization:[1][13] If necessary, recrystallize from Ethanol/Water.[1][2]

Stage 3: Acyl Chloride Formation

Objective: Activation of the carboxylic acid to the acid chloride.[2]

Reagents:

  • 3,5-Diiodo-2-methoxybenzoic acid (from Stage 2)[1][2]

  • Thionyl Chloride (

    
    ) (5.0 eq)[1][2]
    
  • Dimethylformamide (DMF) (Catalytic, 2–3 drops)[1][2]

  • Toluene (for azeotropic removal)[1][2][10]

Protocol:

  • Setup: Use a completely dry 3-neck flask with a reflux condenser and a drying tube (

    
    ) or 
    
    
    
    line. Connect the exhaust to a caustic scrubber (NaOH trap) to neutralize HCl/
    
    
    gas.[1][2]
  • Reaction:

    • Place the dry acid (40.4 g, 100 mmol) in the flask.

    • Add Thionyl Chloride (36 mL, ~500 mmol).

    • Add 2 drops of anhydrous DMF.[1][2]

    • Heat to reflux (75–80°C).[1][2]

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur initially.[1][2][7] The solid will gradually dissolve.[1][2]
  • Completion: Reflux for 2–3 hours until gas evolution ceases and the solution is clear.

  • Workup:

    • Distill off excess Thionyl Chloride under reduced pressure (rotary evaporator).

    • Azeotrope: Add anhydrous Toluene (50 mL) to the residue and evaporate again. Repeat twice. This removes trace

      
       which can degrade the product.[1][2]
      
  • Product Isolation:

    • The residue is the crude 3,5-diiodo-2-methoxybenzoyl chloride.[1][2]

    • It typically solidifies upon cooling.[1][2]

    • Storage: Store under inert atmosphere (

      
      /Ar) in a desiccator. It is moisture sensitive.[1][2]
      

Quality Control & Troubleshooting

Analytical Specifications
ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Purity > 98.0%HPLC (Area %)
Identity Consistent with structureH-NMR / IR (C=O stretch ~1770 cm⁻¹)
Water Content < 0.1%Karl Fischer (Critical for Step 3)
Troubleshooting Guide

Troubleshooting Start Problem Detected Prob1 Step 1: Low Yield / Dark Product Start->Prob1 Prob2 Step 2: Incomplete Methylation Start->Prob2 Prob3 Step 3: Product is Liquid/Oily (Should be solid) Start->Prob3 Sol1 Incomplete Quench of Iodine. Increase Sodium Bisulfite wash. Prob1->Sol1 Sol2 Water in Acetone/K2CO3. Ensure anhydrous conditions. Increase reflux time. Prob2->Sol2 Sol3 Residual SOCl2 or DMF. Perform Toluene azeotrope 2x more. Check purity of Stage 2 Acid. Prob3->Sol3

Figure 2: Decision tree for common synthetic deviations.

Safety & Handling (HSE)

  • Iodine/Hydrogen Peroxide: Oxidizing agents.[1][2][7] Reaction is exothermic.[1][2] Control addition rate of

    
     strictly to prevent thermal runaway.[1][2]
    
  • Dimethyl Sulfate (DMS): HIGHLY TOXIC / CARCINOGENIC. Use only in a high-performance fume hood.[1][2] Neutralize spills immediately with concentrated ammonia or NaOH.[1][2]

  • Thionyl Chloride: Reacts violently with water to release HCl and

    
    .[1][2][7] Ensure all glassware is oven-dried. Use a scrubber system.[1][2]
    

References

  • Iodination Method

    • Organic Syntheses, Coll.[1][2][5][6] Vol. 2, p. 343 (1943); Vol. 14, p. 52 (1934).[1][2] 3,5-Diiodosalicylic acid.[1][2][3][4][5][6]

    • [1][2]

  • Methylation Strategy (DMS/Base)

    • Iyer, S., et al. "Dimethyl Sulfate as Methylation Agent...".[1][2] Journal of Chemical Education.

    • [1][2]

  • Acid Chloride Formation

    • BenchChem Technical Support.[1][2][7] "Synthesis of 2-Hydroxy-3,5-diiodobenzoyl Chloride".

    • [1][2]

  • General Salicylic Acid Derivatives

    • CymitQuimica Product Data: 3,5-Diiodosalicylic acid (CAS 133-91-5).[1][2]

Sources

Application

solubility of 3,5-diiodo-2-methoxybenzoic acid in DMSO and methanol

An Application Note on the Solubility of 3,5-diiodo-2-methoxybenzoic Acid in Dimethyl Sulfoxide (DMSO) and Methanol Abstract This technical document provides a comprehensive guide to determining the solubility of 3,5-dii...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Solubility of 3,5-diiodo-2-methoxybenzoic Acid in Dimethyl Sulfoxide (DMSO) and Methanol

Abstract

This technical document provides a comprehensive guide to determining the solubility of 3,5-diiodo-2-methoxybenzoic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Solubility is a critical physicochemical parameter that dictates the design of experiments in drug discovery, chemical synthesis, and various biological assays. This note details the underlying principles of solubility for this specific compound, offers two distinct, step-by-step protocols for both rapid kinetic assessment and rigorous thermodynamic equilibrium determination, and discusses best practices for data interpretation and experimental execution. The protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

3,5-diiodo-2-methoxybenzoic acid is a halogenated aromatic carboxylic acid, often utilized as a building block in organic synthesis for creating more complex molecules in pharmaceutical and materials science research.[1][2] The successful application of this compound, particularly in screening campaigns and biological assays, is fundamentally dependent on its ability to be fully dissolved in a solvent to create homogenous stock solutions.[3][4] Inaccurate solubility data can lead to significant experimental errors, including underestimated compound activity and failed experiments due to precipitation.[4]

This guide focuses on two solvents of paramount importance:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent renowned for its ability to dissolve an exceptionally wide range of both polar and nonpolar compounds.[3] It is the standard solvent for creating high-concentration stock solutions in high-throughput screening (HTS).

  • Methanol: A polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor.[5] Its polarity makes it an effective solvent for polar molecules, particularly those containing functional groups like the carboxylic acid present in the target compound.[5]

Understanding the solubility of 3,5-diiodo-2-methoxybenzoic acid in these solvents allows for informed solvent selection, accurate concentration preparation, and ultimately, more reliable downstream experimental results.

Physicochemical Profile of 3,5-diiodo-2-methoxybenzoic Acid

The molecular structure of 3,5-diiodo-2-methoxybenzoic acid dictates its solubility behavior. The presence of a carboxylic acid group provides a site for hydrogen bonding with protic solvents like methanol. However, the two large, lipophilic iodine atoms and the benzene ring contribute significantly to the molecule's nonpolar character, as indicated by its high predicted partition coefficient (XlogP). This structural duality suggests a complex solubility profile.

PropertyValueSource
Molecular Formula C₈H₆I₂O₃[2][6]
Molecular Weight 403.94 g/mol [2]
IUPAC Name 3,5-diiodo-2-methoxybenzoic acid[2]
Predicted XlogP3 4.3[2][6]
Appearance Off-white solid (Typical)[1]

The high XlogP value suggests a preference for lipophilic environments, which may limit solubility in highly polar solvents despite the presence of hydrogen-bonding groups.

Experimental Protocols for Solubility Determination

Two primary methods are presented: a rapid visual assessment for kinetic solubility and a definitive shake-flask method for thermodynamic equilibrium solubility.

Protocol 1: Visual (Kinetic) Solubility Assessment

This method is a fast, semi-quantitative approach ideal for initial screening to estimate the solubility range.[7] It measures the concentration at which a compound remains in solution under specific, non-equilibrium conditions after being introduced from a concentrated DMSO stock.

  • Stock Solution Preparation: Accurately weigh 4.04 mg of 3,5-diiodo-2-methoxybenzoic acid into a sterile microcentrifuge tube. Using a calibrated micropipette, add 100 µL of anhydrous DMSO to create a theoretical 100 mM stock solution.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.[3]

  • Visual Inspection: Carefully inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[3][4] Gentle warming (e.g., 37°C) may also be applied, but this should be done with caution as heat can degrade some compounds.[4]

  • Solubility Bracketting:

    • If Fully Dissolved at 100 mM: The compound is considered soluble to at least 100 mM. You can create a higher concentration stock to find the upper limit.

    • If Not Fully Dissolved: Add the chosen solvent (DMSO or methanol) in precise, incremental volumes (e.g., 25 µL at a time), vortexing and sonicating after each addition. Record the total volume of solvent required to achieve complete dissolution to calculate the solubility.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis & Iteration weigh 1. Weigh Compound add_solvent 2. Add Solvent (e.g., for 100 mM) weigh->add_solvent vortex 3. Vortex Vigorously add_solvent->vortex sonicate 4. Optional: Sonicate / Warm vortex->sonicate inspect 5. Visually Inspect for Solids sonicate->inspect dissolved Soluble at this Concentration inspect->dissolved No not_dissolved Insoluble inspect->not_dissolved Yes add_more 6. Add More Solvent Incrementally not_dissolved->add_more add_more->vortex G cluster_prep Preparation cluster_eq Equilibration cluster_sampling Sampling cluster_quant Quantification prep_suspension 1. Prepare Suspension (Excess Solid in Solvent) agitate 2. Agitate at Constant Temp (24-48 hours) prep_suspension->agitate settle 3. Settle Suspension agitate->settle filter_supernatant 4. Filter Supernatant settle->filter_supernatant quantify 5. Quantify Concentration (e.g., HPLC, UV-Vis) filter_supernatant->quantify result Equilibrium Solubility Value quantify->result

Quantitative (Shake-Flask) Solubility Workflow.

Data Presentation

Quantitative solubility data should be recorded systematically to allow for clear interpretation and comparison.

SolventTemperature (°C)MethodSolubility (mg/mL)Molar Solubility (mol/L)
DMSO25Shake-FlaskExperimental ValueCalculated Value
Methanol25Shake-FlaskExperimental ValueCalculated Value

Key Considerations for Scientific Integrity

  • Solvent Purity: DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can significantly alter a compound's solubility. [3]Always use anhydrous grade DMSO from a freshly opened container and handle it in a dry environment.

  • Compound Stability: Some compounds may degrade in DMSO over extended periods. It is recommended to prepare fresh solutions for assays and store long-term stock solutions at -20°C or -80°C in tightly sealed containers to minimize degradation and water absorption. [3][4]Avoid repeated freeze-thaw cycles. [4]* Temperature Control: Solubility is a temperature-dependent property. All experiments, especially the shake-flask method, must be conducted at a consistent and recorded temperature to ensure reproducibility.

  • Safety Precautions: 3,5-diiodo-2-methoxybenzoic acid and its structural analogs are classified as irritants, potentially causing skin, eye, and respiratory irritation. [8][9][10][11][12]Always handle the solid compound and its solutions in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [9][12]

Conclusion

Determining the is a foundational step for its effective use in research. The visual kinetic assessment provides a rapid and valuable estimate for initial work, while the shake-flask method delivers the precise, thermodynamically-defined solubility required for rigorous quantitative science. By adhering to the detailed protocols and best practices outlined in this guide, researchers can generate high-quality, reliable data, thereby enhancing the accuracy and success of their subsequent experiments.

References

  • Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Benchchem.
  • Experimental Protocols for DMSO Solubility Assessment. Smolecule.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Solubility of Organic Compounds. Chemistry Steps. Available from: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

  • 3,5-diiodo-2-methoxybenzoic acid (C8H6I2O3). PubChemLite. Available from: [Link]

  • SAFETY DATA SHEET - 2-Methoxybenzoic acid. Thermo Fisher Scientific. Available from: [Link]

  • 3,5-Dibromo-2-methoxybenzoic Acid: A Versatile Intermediate for Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • o-Anisic acid, 3,5-diiodo-. PubChem. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-diiodo-2-methoxybenzoic acid

Welcome to the dedicated technical support center for the synthesis of 3,5-diiodo-2-methoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to opt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 3,5-diiodo-2-methoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthetic procedure. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address common challenges and improve your experimental outcomes.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that can arise during the synthesis of 3,5-diiodo-2-methoxybenzoic acid, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of 3,5-diiodo-2-methoxybenzoic acid. What are the likely causes and how can I improve it?

Answer: A low yield is a common issue that can often be traced back to several key factors in the experimental setup. Let's break down the potential culprits and how to address them systematically.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Incomplete Iodination The electrophilic substitution reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate activation of the iodine source.1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize Temperature: While the reaction is often run at room temperature, gentle heating (40-50 °C) can sometimes drive the reaction to completion. Use with caution to avoid side reactions. 3. Choice of Iodinating Agent: Ensure the purity and reactivity of your iodine source (e.g., I2) and the oxidizing agent (e.g., HIO3 or HNO3).
Sub-optimal Stoichiometry Incorrect molar ratios of the starting material (2-methoxybenzoic acid), iodine, and the oxidizing agent are a frequent source of low yields.1. Recalculate Molar Ratios: A common stoichiometry involves a slight excess of iodine and the oxidizing agent to ensure complete conversion of the starting material. A typical ratio is 1:2.2:0.4 (2-methoxybenzoic acid: I2: HIO3).
Poor Quality of Reagents The presence of impurities in the starting materials or solvents can inhibit the reaction.1. Verify Reagent Purity: Use high-purity 2-methoxybenzoic acid and iodine. 2. Use Anhydrous Solvents: Ensure your solvent (e.g., acetic acid) is free of water, as water can interfere with the reaction.
Inefficient Product Isolation The desired product may be lost during the workup and purification steps.1. Optimize pH during Precipitation: After quenching the reaction, ensure the pH is sufficiently acidic (pH 1-2) to fully precipitate the carboxylic acid product. 2. Thorough Extraction: If performing a liquid-liquid extraction, ensure an adequate number of extractions with an appropriate solvent to recover all the product.

Workflow for Diagnosing Low Yield

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are these side products, and how can I minimize their formation?

Answer: The formation of impurities often stems from over-iodination, incomplete reaction, or side reactions involving the methoxy group. Understanding the potential impurities is key to refining your purification strategy.

Common Impurities & Mitigation Strategies

Impurity Formation Mechanism Prevention & Removal
2-methoxy-5-iodobenzoic acid Incomplete di-iodination of the starting material.1. Increase Stoichiometry of Iodine: Use a slight excess of the iodinating agent. 2. Extend Reaction Time: Allow the reaction to proceed until TLC analysis shows the disappearance of the mono-iodinated intermediate.
Over-iodinated species While less common for this specific substrate due to steric hindrance, harsh reaction conditions could lead to further iodination.1. Control Reaction Temperature: Avoid excessive heating. 2. Precise Stoichiometry: Do not use a large excess of the iodinating agent.
Unreacted Starting Material Incomplete reaction.1. Optimize Reaction Conditions: As with low yield, ensure adequate time, temperature, and reagent stoichiometry. 2. Purification: Recrystallization is often effective at removing unreacted 2-methoxybenzoic acid.

Purification Workflow

Caption: Purification strategy for 3,5-diiodo-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the iodination of 2-methoxybenzoic acid?

A1: The iodination of 2-methoxybenzoic acid is an electrophilic aromatic substitution reaction. The methoxy (-OCH3) and carboxylic acid (-COOH) groups are ortho, para-directing. However, the bulky nature of the carboxylic acid group sterically hinders substitution at the ortho positions. The methoxy group is a strong activating group, directing the incoming electrophile to the positions ortho and para to it. Therefore, iodination occurs at the 3 and 5 positions, which are ortho and para to the activating methoxy group. An oxidizing agent, such as iodic acid (HIO3) or nitric acid, is required to generate the electrophilic iodine species (I+) in situ from molecular iodine (I2).

Q2: Why is acetic acid a commonly used solvent for this reaction?

A2: Acetic acid is an ideal solvent for this reaction for several reasons:

  • Solubility: It effectively dissolves the starting material, 2-methoxybenzoic acid, and the iodine.

  • Polarity: As a polar protic solvent, it can help to stabilize the charged intermediates in the electrophilic substitution mechanism.

  • Inertness: It is relatively inert to the reaction conditions and does not compete in the iodination reaction.

Q3: Can I use a different oxidizing agent instead of iodic acid?

A3: Yes, other oxidizing agents can be used to generate the electrophilic iodine species. A common alternative is concentrated nitric acid. However, nitric acid is a stronger oxidizing agent and can lead to the formation of nitrated byproducts if the reaction conditions are not carefully controlled. Iodic acid is generally preferred as it is effective and less prone to side reactions.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Iodine: Iodine is corrosive and can cause severe burns. It also sublimes readily, and the vapors are irritating to the respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxidizing Agents: Iodic acid and nitric acid are strong oxidizing agents and are corrosive. Avoid contact with skin and eyes.

  • Acetic Acid: Glacial acetic acid is corrosive and has a pungent odor. Handle in a fume hood.

  • Quenching: The reaction is typically quenched with a reducing agent like sodium thiosulfate to neutralize any unreacted iodine. This should be done carefully, as the reaction can be exothermic.

Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 3,5-diiodo-2-methoxybenzoic acid, incorporating best practices to maximize yield and purity.

Materials:

  • 2-methoxybenzoic acid

  • Iodine (I2)

  • Iodic acid (HIO3)

  • Glacial acetic acid

  • Sodium thiosulfate (Na2S2O3)

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Stir plate and magnetic stir bar

  • Heating mantle (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add iodine (2.2 eq) and iodic acid (0.4 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker containing a saturated aqueous solution of sodium thiosulfate. Stir until the dark color of the iodine disappears.

  • Precipitation: Add deionized water to the mixture to precipitate the crude product. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to obtain the pure 3,5-diiodo-2-methoxybenzoic acid.

References

  • Synthesis of 3,5-Diiodo-2-methoxybenzoic Acid. Organic Syntheses, Coll. Vol. 5, p.478 (1973); Vol. 41, p.49 (1961). URL: [Link]

  • Electrophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Smith, M. B. John Wiley & Sons, Inc. 2013.
Optimization

troubleshooting low conversion in methylation of 3,5-diiodosalicylic acid

Status: Active Department: Chemical Synthesis & Process Optimization Subject: Troubleshooting Low Conversion & Impurity Profiles Executive Summary & Chemical Logic The Core Challenge: Methylation of 3,5-diiodosalicylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Department: Chemical Synthesis & Process Optimization Subject: Troubleshooting Low Conversion & Impurity Profiles

Executive Summary & Chemical Logic

The Core Challenge: Methylation of 3,5-diiodosalicylic acid is deceptive. While it appears to be a standard esterification, users frequently encounter low conversion (<40%) or significant decomposition (purple/brown discoloration) .[1]

The "Why" (Mechanism):

  • Intramolecular Hydrogen Bonding (IMHB): The hydroxyl group at the ortho position forms a rigid hydrogen bond with the carbonyl oxygen of the carboxylic acid. This "locks" the molecule, significantly reducing the electrophilicity of the carbonyl carbon and preventing nucleophilic attack by methanol.

  • Electronic Deactivation: The two iodine atoms (electron-withdrawing via induction) further reduce the basicity of the carbonyl oxygen, making the initial protonation step in acid-catalyzed (Fischer) esterification thermodynamically unfavorable.

  • Steric & Solubility Factors: The bulky iodine atoms create a hydrophobic lattice.[1] While soluble in alcohols, the molecule resists the conformational changes often required for the transition state in standard esterification.

Diagnostic Workflow

Before altering your protocol, use this decision matrix to identify your specific failure mode.

TroubleshootingFlow Start START: Reaction Analysis ColorCheck Is the reaction mixture Purple or Dark Brown? Start->ColorCheck TLC_Check TLC Analysis: Is Starting Material (SM) Present? ColorCheck->TLC_Check No (Pale Yellow/Clear) IodineLeak CRITICAL: Deiodination (Iodine liberation) ColorCheck->IodineLeak Yes Conv_Check Low Conversion (SM > 20%) TLC_Check->Conv_Check Yes Action_Temp Action: Lower Temp <60°C Add Sodium Thiosulfate wash IodineLeak->Action_Temp Method_Check Which Method? Conv_Check->Method_Check Fischer Method: H2SO4 / MeOH Method_Check->Fischer BaseAlk Method: MeI / K2CO3 Method_Check->BaseAlk Thionyl Method: SOCl2 / MeOH Method_Check->Thionyl Sol_Fischer FAILURE MODE: Equilibrium Trap Switch to Thionyl Chloride Method Fischer->Sol_Fischer Sol_Base FAILURE MODE: Mono vs Bis Check stoichiometry (2.2 eq MeI) Switch Solvent to DMF BaseAlk->Sol_Base Sol_Thionyl FAILURE MODE: Moisture Ensure Anhydrous Conditions Increase Reflux Time Thionyl->Sol_Thionyl

Figure 1: Diagnostic logic flow for identifying the root cause of methylation failure.[1]

Recommended Protocols

Method A: The "Gold Standard" (Thionyl Chloride)

Best for: High yield esterification, overcoming steric/electronic deactivation.

Mechanism: Converts the carboxylic acid into a highly reactive acid chloride intermediate, breaking the intramolecular hydrogen bond and bypassing the equilibrium limitations of Fischer esterification.

Protocol:

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Solvent Prep: Add anhydrous Methanol (MeOH) (50 mL per 5g substrate) to the flask. Cool to 0°C (ice bath).

  • Activation: Add Thionyl Chloride (

    
    )  dropwise (3.0 equivalents).[1][2] Caution: Exothermic reaction, HCl gas evolution.[1] Stir at 0°C for 30 mins.
    
  • Addition: Add 3,5-diiodosalicylic acid (1.0 equivalent) in one portion.

  • Reaction: Remove ice bath. Heat to reflux (65°C) for 4-6 hours.

    • Note: Do not overheat.[1] Temperatures >80°C promote deiodination.[1]

  • Workup: Evaporate MeOH/excess

    
     under reduced pressure. Dissolve residue in EtOAc, wash with saturated 
    
    
    
    (to remove unreacted acid) and 10%
    
    
    (to remove any free iodine).[1]
Method B: Base-Promoted Alkylation (Methyl Iodide)

Best for: Synthesis of the Methyl Ether-Ester (Bis-methylation) or when acid-sensitive conditions must be avoided.[1]

Protocol:

  • Solvent: Dissolve substrate in DMF (Dimethylformamide) or Acetone .[1] DMF is preferred for rate; Acetone for easier workup.[1]

  • Base: Add

    
      (anhydrous, 2.5 equivalents). Stir for 15 mins to form the carboxylate/phenoxide salts.
    
  • Alkylation: Add Methyl Iodide (MeI) (2.5 - 3.0 equivalents).[1]

  • Reaction: Stir at Room Temperature for 12 hours.

    • Warning: Heating this mixture often leads to O-methylation of the phenol and the ester. If you strictly want the Ester only, this method is difficult to control; Method A is superior.

Troubleshooting & FAQ

Q1: The reaction mixture turned dark purple. What happened?

Diagnosis: Deiodination. Free iodine (


) has been liberated.[1] This occurs when the reaction temperature is too high or the reaction is exposed to light for prolonged periods (aryl iodides are photosensitive).
Fix: 
  • Wrap the reaction flask in aluminum foil.

  • Keep reaction temperature

    
     65°C.
    
  • Rescue: Wash the organic layer during workup with 10% Sodium Thiosulfate (

    
    ) .[1] The purple color will vanish immediately as iodine is reduced to iodide.
    
Q2: I used H2SO4/MeOH (Fischer), but 50% of the starting material remains.

Diagnosis: Equilibrium Trap. The intramolecular hydrogen bond (IMHB) stabilizes the starting material. Water produced during esterification pushes the equilibrium back to the acid. Fix:

  • Switch to Method A (

    
    ) . The reaction is irreversible (produces 
    
    
    
    and
    
    
    gas).
  • If you must use

    
    , use a large excess of Methanol and add a molecular sieve trap (3Å) to physically remove water from the refluxing solvent.
    
Q3: I want the Methyl Ester, but I keep getting the Methyl Ether (Methoxy) product.

Diagnosis: Selectivity Error. Under basic conditions (Method B), the phenol is deprotonated. The phenoxide anion is a potent nucleophile and will react with MeI. Fix:

  • Use Method A (Acid Catalyzed) .[1] Phenols do not undergo etherification under acidic conditions with methanol; only the carboxylic acid will esterify.

Q4: My product is a sticky oil, but it should be a solid.

Diagnosis: Impurity Profile. The oil likely contains a mixture of the product, unreacted salicylic acid, and mono-iodinated byproducts. Fix:

  • Recrystallization: Dissolve the crude oil in a minimum amount of hot Acetone , then slowly add water until turbidity appears. Cool to 4°C.[1]

  • Alkaline Wash: Dissolve in EtOAc and wash strictly with cold 0.5M NaOH.[1] The unreacted acid (starting material) will go into the water layer; the ester will remain in the organic layer.

Comparative Data Table

ParameterMethod A: Thionyl Chloride (

)
Method B: Alkyl Halide (

)
Method C: Fischer (

)
Conversion High (>95%) High (>90%)Low-Moderate (40-60%)
Selectivity Exclusive Ester Mixed (Ester + Ether)Exclusive Ester
Reaction Time 4-6 Hours12-18 Hours24+ Hours
Risk Factor Moisture SensitivityOver-alkylationEquilibrium Reversion
Color Pale YellowWhite/Off-whiteOften turns pink/purple

References

  • Synthesis of Halogenated Salicylic Acids

    • Source: Organic Syntheses, Coll.[1][3] Vol. 2, p.343 (1943).[1][3]

    • Relevance: Establishes the stability and solubility profile of 3,5-diiodosalicylic acid.
    • URL:[1]

  • Thionyl Chloride Esterification Mechanism

    • Source: Common Organic Chemistry - Acid to Ester Protocols.[1]

    • Relevance: Standard operating procedure for converting sterically hindered or deactivated acids to esters via acid chlorides.[1]

    • URL:[1]

  • Intramolecular Hydrogen Bonding in Salicylates

    • Source: National Institutes of Health (PubChem) - 3,5-Diiodosalicylic Acid Compound Summary.[1]

    • Relevance: Structural data confirming the ortho-hydroxyl/carboxyl interaction (

      
       and reactivity implications).[1]
      
    • URL:[1]

  • Methyl Salicylate Synthesis & Selectivity

    • Source: BenchChem Technical Support - Synthesis of Methyl Salicylate Deriv
    • Relevance: Comparative yields and protocols for salicylate esterification.[1][4]

    • URL: (General landing page for verified protocols)[1]

Sources

Troubleshooting

Technical Support Center: Methyl Iodide (MeI) Mitigation Protocol

Subject: Safe Removal of Unreacted Methyl Iodide from Reaction Mixtures Ticket ID: MeI-REM-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active Introduction: The "Silent" Hazard As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Safe Removal of Unreacted Methyl Iodide from Reaction Mixtures Ticket ID: MeI-REM-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active

Introduction: The "Silent" Hazard

As a Senior Application Scientist, I often see researchers treat Methyl Iodide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) as just another solvent to be "rotavapped off." This is a critical error. MeI is a potent neurotoxin and suspected carcinogen with a boiling point (

) dangerously close to ambient temperature.[1]

The Core Problem: Standard rotary evaporation often fails to capture MeI effectively because its vapor pressure is high. It bypasses the condenser, contaminates the pump oil, and exhausts into the lab atmosphere, creating a "silent" exposure risk.

The Solution: You must convert the volatile, lipophilic electrophile (


) into a non-volatile, hydrophilic salt before it ever leaves the reaction flask. This guide prioritizes Chemical Quenching (Aminolysis)  over physical removal.
Decision Matrix: Select Your Protocol

Do not guess. Use this logic flow to determine the safest removal method based on your product's properties.

MeI_Removal_Matrix Start START: Reaction Mixture (Excess MeI) Q1 Is your product Water Soluble? Start->Q1 Method_Solid METHOD B: Solid-Supported Scavenger (Polystyrene-Amine) Q1->Method_Solid Yes Q2 Is product sensitive to Basic Amines? Q1->Q2 No Sol_Yes YES Sol_No NO (Lipophilic Product) Method_Thiol METHOD C: Thiol/Cysteine Quench (Requires Odor Control) Q2->Method_Thiol Yes Method_Ammonia METHOD A (Standard): Aqueous Ammonia/Aminolysis Q2->Method_Ammonia No Sens_Yes YES Sens_No NO

Figure 1: Decision matrix for selecting the appropriate Methyl Iodide removal protocol based on product solubility and stability.

Module 1: Chemical Quenching (The Gold Standard)

Why this works: We utilize the


 mechanism. By introducing a potent nucleophile (Ammonia or Amine), we attack the methyl group of the MeI. This converts the volatile liquid into a quaternary ammonium salt (Tetramethylammonium iodide), which is a solid, non-volatile, and water-soluble.
Protocol A: The Aqueous Ammonia Quench (Standard)

Best for: Stable, lipophilic products extracted into organic solvents.

Reagents:

  • Ammonium Hydroxide (

    
    , 25-30% aq) OR Ethanolamine.
    

Step-by-Step:

  • Cool Down: Cool reaction mixture to

    
    .
    
  • Add Nucleophile: Add excess

    
     (approx. 5–10 equivalents relative to excess MeI).
    
  • Stir: Remove ice bath and stir vigorously at room temperature for 30–60 minutes.

    • Note: The biphasic mixture requires vigorous stirring to ensure the MeI (organic layer) contacts the Ammonia (aqueous layer).

  • Phase Separation: Dilute with organic solvent (EtOAc or DCM) and water.

  • Wash: The MeI has now become a salt (

    
    ) and will partition into the aqueous layer.
    
  • Dry: Dry organic layer over

    
     and concentrate.
    
Protocol B: Solid-Supported Scavenging

Best for: Water-soluble products or high-throughput synthesis.

Reagents:

  • Polystyrene-supported amine (e.g., PS-Trisamine or PS-NMM).

Step-by-Step:

  • Add Resin: Add 2–3 equivalents of resin (relative to excess MeI) directly to the reaction pot.

  • Agitate: Shake or stir gently for 2–4 hours.

  • Filter: Filter off the resin. The MeI is now covalently bound to the polymer bead.

  • Proceed: Evaporate solvent. No aqueous wash required.[2]

Module 2: The Mechanism (Understanding the Chemistry)

To trust the protocol, you must understand the causality. We are exploiting the high electrophilicity of MeI.

Quench_Mechanism MeI Methyl Iodide (Volatile, Toxic, Lipophilic) Transition SN2 Transition State MeI->Transition Nucleophile Nucleophile (:NH3 or R-NH2) Nucleophile->Transition Salt Quaternary Ammonium Salt (Non-volatile, Water-soluble) Transition->Salt  Irreversible  

Figure 2: Mechanistic pathway of chemical quenching. The volatile hazard is chemically transformed into a benign salt.

Module 3: Verification (The NBP Test)

How do you know the MeI is gone? You cannot rely on smell (the sweet odor is deceptive). Use the 4-(p-nitrobenzyl)pyridine (NBP) test.[3]

The NBP Reagent: NBP is a colorimetric indicator that reacts with alkylating agents to form a blue/violet complex.

Procedure:

  • Prepare Solutions:

    • Sol A: 5% NBP in Acetone.

    • Sol B: 50% Aqueous Triethylamine (TEA).

  • Sample: Take a 10

    
     aliquot of your quenched reaction mixture (organic layer). Spot it on a TLC plate or filter paper.
    
  • Apply Reagents:

    • Add 1 drop Sol A.

    • Heat with a heat gun for 1 minute (

      
      ).
      
    • Add 1 drop Sol B.

  • Read Result:

    • Blue/Violet: Alkylating agent (MeI) is still present.[4]

      
      Continue stirring. 
      
    • Colorless/Yellow: MeI is consumed.

      
      Safe to work up. 
      
Module 4: Troubleshooting & FAQs

Q1: Can I just use a Rotavap with a liquid nitrogen trap?

  • Strictly speaking: Yes, but it is not recommended as a primary control.

  • Risk: If you must use evaporation, the pump exhaust must be vented into a fume hood. You must use a liquid nitrogen trap. MeI freezes at

    
    , so dry ice/acetone (
    
    
    
    ) is marginally effective but liquid
    
    
    is safer.
  • Warning: The trapped MeI is pure and highly dangerous when the trap warms up. It must be quenched immediately upon thawing.

Q2: My product is acid-sensitive. Can I use the Ammonia quench?

  • Ammonia is basic. If your product is base-sensitive, use a Thiol scavenger (e.g., polymer-supported thiol) or add Cysteine. Thiols are excellent nucleophiles at neutral pH but require careful odor management.

Q3: I spilled Methyl Iodide. What now?

  • Evacuate the immediate area.

  • PPE: Do not trust standard nitrile gloves for prolonged contact (MeI permeates them in <10 mins). Use Silver Shield/Laminate gloves for cleanup.

  • Neutralize: Cover the spill with a mixture of dilute ammonia and ethanol. Allow to react before absorbing with vermiculite.

Q4: Why not use NaOH (Sodium Hydroxide)?

  • Hydrolysis of MeI by hydroxide (

    
    ) is significantly slower  than aminolysis (
    
    
    
    ). In a biphasic system, NaOH might not consume the MeI fast enough, leading to false confidence. Stick to amines.
Data Summary: Quenching Agents Comparison
Quenching AgentReaction SpeedCostWorkup ImpactBest For
Aq. Ammonia (

)
Fast (

)
LowBasic aqueous wash neededGeneral organics
Ethanolamine Very FastLowWater soluble byproductGeneral organics
Polymer-Amine FastHighFiltration only (Cleanest)Water-soluble products
Sodium Hydroxide SlowLowAqueous washNot Recommended
References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6328, Methyl Iodide. Retrieved from [Link]

  • Bolt, H. M., & Gansewendt, B. (1993). Mechanisms of carcinogenicity of methyl halides. Critical Reviews in Toxicology.
  • Friedman, O. M., & Boger, E. (1961). Colorimetric Estimation of Nitrogen Mustards in Aqueous Solution. Analytical Chemistry. (Foundational paper for the NBP alkylation test). Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Standard Operating Procedure: Methyl Iodide. (Safety protocols regarding PPE and spill management).
  • MacMillan Group. (n.d.). General Procedure for Quenching Alkylating Agents. Princeton University. (Source for the Ammonia/Ethanolamine quench protocols).

Sources

Optimization

Technical Support Center: Optimizing Hydrolysis of Methyl 3,5-diiodo-2-methoxybenzoate

Welcome to the technical support center for the hydrolysis of methyl 3,5-diiodo-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of methyl 3,5-diiodo-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the saponification of this sterically hindered ester. We will explore common issues, provide in-depth troubleshooting strategies, and present optimized protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of methyl 3,5-diiodo-2-methoxybenzoate often slow and incomplete?

Answer: The primary challenge in hydrolyzing this specific ester is severe steric hindrance. The molecule has three bulky substituents positioned around the ester functional group: a methoxy group at the ortho (C2) position and two large iodine atoms at the meta (C3 and C5) positions.

This crowding impedes the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon, which is the crucial first step in the saponification mechanism.[1] This increased activation energy barrier results in a significantly slower reaction rate compared to unhindered esters.[2][3]

Q2: What is the underlying mechanism for the base-catalyzed hydrolysis of this ester?

Answer: The reaction proceeds via a nucleophilic acyl substitution, specifically the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[4]

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester, breaking the π bond and forming a tetrahedral intermediate.

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond.

  • Leaving Group Departure: This reformation expels the methoxide ion (⁻OCH₃) as the leaving group, yielding a carboxylic acid.

  • Irreversible Deprotonation: In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion or another hydroxide ion. This acid-base reaction forms a resonance-stabilized carboxylate salt and methanol. This final step is essentially irreversible and drives the entire reaction to completion.[5][6][7]

Q3: Acid-catalyzed hydrolysis is another common method. Is it suitable for this substrate?

Answer: While technically possible, acid-catalyzed hydrolysis is generally not recommended for this application. Acid-catalyzed hydrolysis is a reversible equilibrium process.[1][8] To achieve a high yield, one must use a large excess of water to push the equilibrium towards the products, which can complicate the reaction setup and workup.[5] In contrast, base-catalyzed saponification is irreversible, making it the more practical and efficient choice for driving the reaction to completion, especially for a challenging substrate.[7][9]

Q4: Besides slow conversion, are there any potential side reactions I should be aware of?

Answer: Yes, under forcing conditions (e.g., very high temperatures and prolonged reaction times), there is a risk of cleaving the 2-methoxy aryl ether bond. While aryl ethers are generally stable to base, harsh conditions can lead to nucleophilic aromatic substitution or other degradation pathways, potentially forming 3,5-diiodo-2-hydroxybenzoic acid as an impurity.[10] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to minimize the formation of this and other potential byproducts.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the experiment and provides actionable solutions.

Problem 1: The reaction is stalled; TLC analysis shows a significant amount of starting material even after prolonged heating.
Potential CauseScientific Rationale & Troubleshooting Steps
Insufficient Reagent Reactivity The combination of steric hindrance and standard bases like NaOH or KOH may not be sufficient. Lithium hydroxide (LiOH) is often more effective for hydrolyzing hindered esters. The smaller Li⁺ cation is thought to better coordinate with and stabilize the negatively charged tetrahedral intermediate, thereby lowering the activation energy.[11] Action: Switch to LiOH (typically 3-5 equivalents) in a THF/water solvent system.[11]
Poor Solubility The organic ester has limited solubility in a purely aqueous base, leading to a slow reaction at the phase interface. Action: Employ a co-solvent system to create a homogeneous solution. A mixture of Tetrahydrofuran (THF) and water (e.g., 1:1 or 2:1 v/v) is a standard and effective choice.[11] Other options include dioxane/water.
Inadequate Temperature The activation energy for this sterically hindered reaction is high, requiring thermal energy to proceed at a practical rate. Action: Ensure the reaction is heated to reflux. Monitor the temperature of the reaction mixture to confirm it has reached the boiling point of the solvent system.
Transesterification (if using alcohol co-solvent) Using an alcohol like methanol or ethanol as a co-solvent with NaOH can lead to transesterification, where the solvent alcohol displaces the methoxy group of the ester, resulting in no net hydrolysis.[11] Action: Avoid using primary alcohol co-solvents (unless you want the corresponding ester). Use aprotic solvents like THF or dioxane.
Problem 2: The desired product is obtained, but it is impure and difficult to purify.
Potential CauseScientific Rationale & Troubleshooting Steps
Incomplete Reaction If the reaction is not driven to completion, the final crude product will be a mixture of the starting ester and the product acid, which can be difficult to separate by simple recrystallization due to similar polarities. Action: Before workup, ensure the reaction is complete by TLC. If not, add more base or increase the reflux time.
Improper Workup/Acidification During acidification, if the pH is not lowered sufficiently, some of the product will remain as the carboxylate salt in the aqueous phase, reducing yield. If acidified too quickly, the product may crash out as an oil or fine powder that traps impurities. Action: Cool the reaction mixture in an ice bath before acidification. Add acid (e.g., 1M or 2M HCl) slowly with vigorous stirring until the pH is ~1-2. Allow the mixture to stir in the ice bath to promote the formation of a filterable crystalline solid.[12]
Formation of Emulsions During Extraction The presence of partially soluble salts and organic material can lead to emulsions during the extractive workup, making phase separation difficult. Action: After acidification and filtration of the crude product, redissolve it in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine (saturated aq. NaCl), which helps to break emulsions by increasing the ionic strength of the aqueous phase.[13]
Ineffective Recrystallization Choosing the wrong solvent will result in poor recovery or inefficient purification. Action: For 3,5-diiodobenzoic acid derivatives, an acetone/water or ethanol/water mixture is often effective.[14][15] Dissolve the crude solid in a minimum amount of hot acetone or ethanol, then slowly add hot water until the solution becomes faintly cloudy. Allow it to cool slowly to form pure crystals.

Section 3: Visualized Mechanisms and Workflows

// Nodes Ester [label="Methyl 3,5-diiodo-2-methoxybenzoate"]; OH_ion [label="Hydroxide (OH⁻)", shape=plaintext, fontcolor="#EA4335"]; Tetrahedral [label="Tetrahedral Intermediate", fillcolor="#FBBC05"]; CarboxylicAcid [label="Carboxylic Acid", fillcolor="#4285F4"]; Methoxide [label="Methoxide (⁻OCH₃)", shape=plaintext, fontcolor="#EA4335"]; Carboxylate [label="Carboxylate Salt (Product)", fillcolor="#34A853"]; Methanol [label="Methanol", shape=plaintext];

// Edges Ester -> Tetrahedral [label="1. Nucleophilic Attack"]; OH_ion -> Ester [style=invis]; // for positioning Tetrahedral -> CarboxylicAcid [label="2. Collapse & Expulsion"]; Tetrahedral -> Methoxide [style=dashed]; CarboxylicAcid -> Carboxylate [label="3. Irreversible\nDeprotonation"]; Methoxide -> CarboxylicAcid [style=invis]; // for positioning Carboxylate -> Methanol [style=invis]; // for positioning }

Caption: Figure 1: The B_Ac2 mechanism for ester hydrolysis.

// Nodes start [label="Start: Low Yield or\nIncomplete Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tlc [label="Is starting material (SM)\npresent in TLC?", shape=diamond, style=filled, fillcolor="#FBBC05"];

// Path for SM present sm_present [label="Reaction Incomplete", shape=box, style=filled, fillcolor="#F1F3F4"]; increase_temp [label="Increase Temp to Reflux"]; change_base [label="Switch to LiOH"]; check_solvent [label="Use THF/Water Co-solvent"];

// Path for no SM present no_sm [label="Reaction Complete,\nIssue is in Workup/Purification", shape=box, style=filled, fillcolor="#F1F3F4"]; check_ph [label="Verify pH of Acidification\n(pH 1-2)"]; recrystallize [label="Optimize Recrystallization\nSolvent (e.g., Acetone/Water)"]; brine_wash [label="Use Brine Wash to\nBreak Emulsions"];

end_node [label="Optimized Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_tlc; check_tlc -> sm_present [label="Yes"]; check_tlc -> no_sm [label="No"];

sm_present -> increase_temp; increase_temp -> change_base; change_base -> check_solvent; check_solvent -> end_node [label="Re-run Reaction"];

no_sm -> check_ph; check_ph -> recrystallize; recrystallize -> brine_wash; brine_wash -> end_node [label="Re-purify Product"]; }

Caption: Figure 2: A workflow for diagnosing hydrolysis issues.

Section 4: Optimized Experimental Protocols

Protocol A: Standard Hydrolysis using Lithium Hydroxide

This protocol is the recommended starting point for the hydrolysis of methyl 3,5-diiodo-2-methoxybenzoate, leveraging the enhanced reactivity of LiOH.[11]

Materials:

  • Methyl 3,5-diiodo-2-methoxybenzoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3,5-diiodo-2-methoxybenzoate (1.0 eq) in a 2:1 mixture of THF and water.

  • Add Base: Add lithium hydroxide monohydrate (3.0 eq) to the solution.

  • Heating: Heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material spot is no longer visible. This may take 4-12 hours.

  • Cooling & Quenching: Once complete, cool the reaction mixture to room temperature, then place it in an ice bath.

  • Acidification: Slowly add 2M HCl with stirring until the pH of the aqueous layer is ~1-2 (verify with pH paper). A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (1x) followed by brine (1x).[13]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,5-diiodo-2-methoxybenzoic acid.

  • Purification: Recrystallize the crude solid from an ethanol/water or acetone/water mixture to obtain the pure product.

Protocol B: Non-Aqueous Hydrolysis for Highly Resistant Esters

For exceptionally stubborn hydrolysis reactions, a non-aqueous method can be employed. This method utilizes "naked" hydroxide ions, which are poorly solvated and thus more nucleophilic.[2]

Materials:

  • Methyl 3,5-diiodo-2-methoxybenzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 2M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the methyl 3,5-diiodo-2-methoxybenzoate (1.0 eq) in a 9:1 mixture of DCM and MeOH.

  • Add Base: Add a low concentration of NaOH (e.g., 1.5 - 2.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often significantly faster than in aqueous systems.

  • Monitoring: Monitor the reaction by TLC. The reaction may be complete in 1-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents. Redissolve the residue in water and acidify with 2M HCl to pH ~1-2 to precipitate the product.

  • Isolation & Purification: Filter the solid, wash with cold water, and dry. Recrystallize as described in Protocol A.

References

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Aakash Institute. (n.d.). Acid Catalyzed Hydrolysis of Ester & Saponification. [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chemistry Stack Exchange. (2021). Why does ester hydrolysis occur in basic medium. [Link]

  • Quora. (2017). During saponification, why is ester made to react with a strong base?[Link]

  • Reddit. (2025). Why are my ester hydrolysis not working : r/Chempros. [Link]

  • RSC Publishing. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. [Link]

  • ResearchGate. (2025). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. [Link]

  • Saponification of Esters. (n.d.). Source document unavailable.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates. [Link]

  • Semantic Scholar. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

  • Save My Exams. (2026). Ester Hydrolysis (AQA A Level Chemistry): Revision Note. [Link]

  • Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • ACS Publications. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. [Link]

  • ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]

  • Ester hydrolysis. (n.d.). [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • RSC Publishing. (2020). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. [Link]

  • Quickcompany. (n.d.). Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid. [Link]

  • Zenodo. (n.d.). Kinetic study of hydrolysis of benzoates. [Link]

  • Quora. (2016). Why noncatalyzed hydrolysis of esters is a very slow reaction?[Link]

  • PMC. (n.d.). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. [Link]

  • YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. [Link]

Sources

Troubleshooting

resolving solubility issues of diiodo-methoxybenzoic acid in aqueous base

[1] Topic: Troubleshooting Solubility of Diiodo-Methoxybenzoic Acid in Aqueous Base Document ID: TS-SOL-404-I2 Last Updated: February 28, 2026 Audience: Chemical Development & Research Scientists[1] Introduction: The Phy...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Troubleshooting Solubility of Diiodo-Methoxybenzoic Acid in Aqueous Base Document ID: TS-SOL-404-I2 Last Updated: February 28, 2026 Audience: Chemical Development & Research Scientists[1]

Introduction: The Physicochemical Paradox

Diiodo-methoxybenzoic acid (typically 3,5-diiodo-4-methoxybenzoic acid ) presents a classic "amphiphilic conflict" in aqueous chemistry. While the carboxylic acid head group (


) is hydrophilic and ionizable, the core structure is dominated by two massive iodine atoms and a methoxy group.
  • The Acid: High

    
     (lipophilic).[1] Practically insoluble in neutral water.[1]
    
  • The Salt: Upon adding base (e.g.,

    
    ), the acid deprotonates to form a benzoate anion. However, the Lattice Energy  of the resulting salt often exceeds its Hydration Energy  due to the hydrophobic bulk of the diiodo-aryl core.
    

This guide addresses the three most common failure modes: Incomplete Dissolution , Salting Out (Common Ion Effect) , and Gelation .[1]

Diagnostic Framework

Before attempting a fix, identify your specific failure mode using this logic flow.

DiagnosticFlow Start Start: Solution is Cloudy/Solid CheckPH Step 1: Check Supernatant pH Start->CheckPH IsAcidic pH < 7 CheckPH->IsAcidic Acidic IsBasic pH > 10 CheckPH->IsBasic Basic AcidInsol Diagnosis: Incomplete Deprotonation (Acid form remains) IsAcidic->AcidInsol SaltInsol Diagnosis: Salt Precipitation (Common Ion Effect) IsBasic->SaltInsol Crystalline Solid Gelation Diagnosis: Hydrophobic Stacking (Gel/Micelle formation) IsBasic->Gelation Thick/Gooey

Figure 1: Diagnostic logic for identifying the root cause of insolubility.[1]

Troubleshooting Guides & FAQs

Issue 1: "I added 1M NaOH, but a white solid remains."

Diagnosis: The Common Ion Effect (Salting Out). You have likely formed the sodium salt, but the concentration of sodium ions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) from the excess base is driving the equilibrium back toward the solid precipitate. Large hydrophobic anions (like diiodobenzoate) have low solubility products (

) with sodium.[1]

Corrective Action:

  • Dilute: Add water to lower the

    
    .[1]
    
  • Heat: Gently heat to

    
     to overcome the lattice energy.
    
  • Switch Cation (Critical): If possible, switch from

    
     to 
    
    
    
    .
    • Why? Potassium salts of large lipophilic anions are generally more soluble than sodium salts due to a lower charge density and better matching of water-structure breaking properties (Hofmeister series trends).[1]

Issue 2: "The solution turned into a thick, unmanageable gel."

Diagnosis: Lyotropic Mesophase Formation. The diiodo-methoxybenzoate anion is essentially a surfactant (polar head, large hydrophobic tail).[1] At high concentrations, it forms worm-like micelles or liquid crystals rather than a true solution.[1]

Corrective Action:

  • Disrupt Structure: Add a small percentage (

    
    ) of a water-miscible co-solvent like Ethanol  or DMSO .[1] This disrupts the hydrophobic stacking of the iodine rings.
    
  • Increase Temperature: Heating usually breaks the gel structure.[1]

Issue 3: "It dissolves initially but precipitates after 10 minutes."[1]

Diagnosis: Metastability / Seeding. You likely created a supersaturated solution that is now crashing out to its equilibrium state.[1] This often happens if you dissolve the acid in a small volume of strong base (generating heat + high solubility) and then it cools down.

Corrective Action:

  • Titration Method: Do not dump the solid into the base.[1] Suspend the solid in water first, then titrate the base in slowly until dissolution is just achieved. This prevents local excesses of counter-ions.

Optimized Solubilization Protocol

Objective: Prepare a stable


 solution of 3,5-diiodo-4-methoxybenzoic acid.
Reagents
  • Compound: 3,5-Diiodo-4-methoxybenzoic acid (MW

    
    ).[1]
    
  • Base:

    
     (Preferred over 
    
    
    
    ).[1]
  • Solvent: Degassed deionized water.

Step-by-Step Workflow
  • The "Wetting" Step:

    • Weigh the solid compound into a beaker.

    • Add

      
       of your final volume of pure water .[1]
      
    • Crucial: Stir to create a fine slurry.[1] Do not add base yet. This ensures the hydrophobic powder is fully wetted and prevents "clumping" (encapsulation of dry powder inside a gel shell).

  • Stoichiometric Titration:

    • Calculate the exact molar equivalent of base required (

      
       equivalents).
      
    • Add the

      
       dropwise while stirring rapidly.
      
    • Observation: The slurry should thin out and clarify.

  • Thermal Assistance (If needed):

    • If the solution remains hazy after adding

      
       equivalents of base, heat to 
      
      
      
      .
    • Note: If it is still cloudy at pH

      
      , do not  add more base.[1] Instead, add water (dilution) or 
      
      
      
      Ethanol.[1]
  • Filtration:

    • Filter through a

      
       PVDF membrane to remove any nanoscopic nucleation sites that could trigger precipitation later.[1]
      
Data: Cation Solubility Comparison (Theoretical Trends)
Counter-IonSolubility RiskMechanism of FailureRecommended For
Sodium (

)
High High lattice energy; Common ion effect prominent.[1]Low conc. (

) only.[1]
Potassium (

)
Low Lower lattice energy; larger hydration shell radius.[1]Standard stock solutions.[1]
Lithium (

)
Medium High hydration energy can sometimes aid solubility, but unpredictable.[1]Specialized applications.[1][2]
Meglumine / Tris Very Low Bulky organic counter-ions prevent tight crystal packing.[1]High conc. (

) or biological assays.[1]

Mechanistic Visualization

Understanding the competition between the Lattice Energy (holding the solid together) and the Solvation Shell (pulling it apart) is key to troubleshooting.

DissolutionMechanism Solid Solid Acid (Hydrophobic Lattice) Deprot Deprotonated Anion (COO-) Solid->Deprot + Base (pH > pKa) Base Base (OH-) Solubilized Soluble State (Hydrated K+ Salt) Deprot->Solubilized Low [Cation] OR Potassium (K+) Precipitated Precipitated State (Insoluble Na+ Salt) Deprot->Precipitated High [Na+] (Common Ion Effect) Precipitated->Solubilized Heat or Dilution

Figure 2: The competition between successful hydration and salt precipitation.[1]

References

  • PubChem. (2025).[1] 3,5-Diiodo-4-methoxybenzoic acid | C8H6I2O3.[1][3] National Library of Medicine. [Link][1]

  • LibreTexts Chemistry. (2021).[1] Solubility and Common Ion Effect. [Link]

  • Hofmeister Series & Solubility. (General Principle). Why are potassium organic salts often more soluble than sodium equivalents? [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Contextual grounding for counter-ion selection).

Sources

Optimization

Technical Support Center: Acid Chloride Synthesis with Thionyl Chloride (SOCl₂)

A Guide for the Professional Chemist Welcome to the technical support center for acyl chloride synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize thionyl...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for the Professional Chemist

Welcome to the technical support center for acyl chloride synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize thionyl chloride (SOCl₂) for the conversion of carboxylic acids to acyl chlorides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you maximize yield, ensure purity, and troubleshoot the inevitable challenges that arise in synthesis.

We will move beyond textbook examples to address the nuanced, real-world problems that can compromise your reaction's success. This resource is structured as a series of questions you might ask when encountering specific issues, providing direct answers, mechanistic explanations, and actionable protocols.

Section 1: Foundational Questions & Core Principles

Q1: My reaction is sluggish or stalls completely. Why isn't my carboxylic acid converting to the acid chloride?

This is a common issue, often rooted in either the purity of your reagents or a lack of activation for less reactive substrates.

Answer: The mechanism of acid chloride formation proceeds through a key intermediate, an acyl chlorosulfite.[1][2] The rate-determining step is often the initial attack of the carboxylic acid on SOCl₂. If this step is slow, the entire reaction will be sluggish.

Troubleshooting Steps & Explanations:

  • Assess Substrate Reactivity: Electron-withdrawing groups on your carboxylic acid decrease the nucleophilicity of the carbonyl oxygen, slowing the initial attack on SOCl₂. Conversely, electron-donating groups accelerate it. For deactivated acids, a catalyst is almost always necessary.

  • Verify SOCl₂ Quality: Thionyl chloride degrades over time, especially with exposure to moisture, forming non-reactive species like SO₂ and HCl, as well as higher-boiling sulfur chlorides (e.g., S₂Cl₂) which can appear as a yellow or orange residue.[3] Using a freshly opened bottle or redistilled SOCl₂ is advisable for critical reactions.

  • Implement Catalysis (The Vilsmeier-Haack Approach): For unreactive acids, a catalytic amount (1-5 mol%) of N,N-dimethylformamide (DMF) is the industry standard.[4][5] DMF reacts with SOCl₂ to form the highly reactive Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a far more potent chlorinating agent than SOCl₂ itself.[1][6]

  • Mechanism of DMF Catalysis The catalytic cycle involves the formation of the Vilsmeier reagent, which then activates the carboxylic acid.

Section 2: Troubleshooting Impurities and Side Reactions

Q2: My crude product is a dark, tar-like material, not the expected pale yellow oil/solid. What causes this decomposition?

Answer: Dark coloration and tarring are almost always indicative of decomposition, often caused by excessive heat or incompatibility with certain functional groups.

Key Causes & Solutions:

  • Thermal Instability: Many complex organic molecules cannot tolerate refluxing in neat SOCl₂ (b.p. 76 °C). The generated HCl can also catalyze decomposition pathways.

    • Solution: Run the reaction at a lower temperature (0 °C to room temperature) in an inert solvent like dichloromethane (DCM) or toluene.[3][7] The reaction will be slower, but cleaner. Use a catalyst (DMF) to achieve a reasonable reaction rate at a lower temperature.

  • Acid-Sensitive Functional Groups: Substrates containing sensitive groups (e.g., certain heterocycles, acetals, or electron-rich aromatic rings) can undergo acid-catalyzed polymerization or rearrangement.

    • Solution: Use a non-nucleophilic base like pyridine as a co-solvent or additive.[8] Pyridine serves two roles: it neutralizes the HCl generated in situ, preventing acid-catalyzed side reactions, and it also acts as a nucleophilic catalyst itself, forming a highly reactive acylpyridinium salt.

  • Decarboxylation: If your substrate is a β-keto acid or a malonic acid derivative, it may be prone to decarboxylation upon heating, which can lead to a complex mixture of byproducts.[9][10][11][12]

    • Solution: Employ milder chlorinating agents like oxalyl chloride with catalytic DMF at low temperatures, as this system is often more effective at preventing decarboxylation.

Q3: I'm observing a significant amount of symmetric anhydride (R-CO-O-CO-R) in my crude product. How is this forming and how can I prevent it?

Answer: Anhydride formation is a common side reaction that occurs when the newly formed, highly electrophilic acid chloride reacts with unreacted carboxylic acid starting material.[13][14] This is favored when the local concentration of the acid chloride is high while starting material is still present.

Minimization Strategies:

StrategyMechanism of ActionRecommended For
Slow Addition of SOCl₂ Maintains a low concentration of the acyl chlorosulfite intermediate and the resulting acid chloride, minimizing its opportunity to react with the starting acid.All reactions, especially at scale.
Use Excess SOCl₂ Ensures rapid and complete conversion of the carboxylic acid, quickly consuming the nucleophilic starting material before it can react with the product. Excess SOCl₂ is then removed by distillation.[7]Robust, simple molecules that are not prone to thermal decomposition.
Inverse Addition Add the carboxylic acid solution slowly to a solution of SOCl₂. This ensures SOCl₂ is always in excess relative to the acid.Substrates particularly prone to anhydride formation.
Q4: My substrate contains an alcohol. Am I going to get a mixture of products?

Answer: Yes, this is a significant issue. Thionyl chloride readily converts alcohols into alkyl chlorides, often faster than it converts carboxylic acids.[15][16] It can also form symmetrical or unsymmetrical sulfite esters (R-O-S(O)-O-R') as byproducts, especially if the reaction temperature is too low or the alcohol is unreactive.[17][18][19]

Solutions:

  • Protecting Groups: The most robust solution is to protect the alcohol functionality prior to the reaction. A silyl ether (e.g., TBS, TIPS) is a common choice as it is stable to SOCl₂ but can be easily removed later.

  • Stoichiometric Control (Expert Level): For some substrates, careful control of stoichiometry (e.g., adding exactly 1.0 equivalent of SOCl₂ at low temperature) might favor reaction at the more nucleophilic carboxylic acid, but this is substrate-dependent and often leads to mixtures. This approach is not generally recommended without extensive optimization.

Section 3: Practical Protocols & Analytical Concerns

Q5: What is a reliable, general-purpose protocol for converting a standard carboxylic acid to its acid chloride?

Answer: The following protocol is a robust starting point for a well-behaved, solid carboxylic acid.

Protocol: General Acid Chloride Synthesis

  • Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the evolved SO₂ and HCl gases.[4] Dry all glassware in an oven and assemble hot under a stream of nitrogen or argon.

  • Charging Reagents: Add the carboxylic acid (1.0 eq) to the flask. Add an inert solvent such as toluene or DCM (approx. 0.5 M concentration).[3]

  • Addition of SOCl₂: While stirring, add thionyl chloride (1.5 - 2.0 eq) dropwise via syringe at room temperature.[20] For reactions sensitive to heat, cool the flask in an ice bath during the addition.

  • Catalysis (if needed): For less reactive acids, add 1-2 drops of DMF (approx. 0.05 eq) to the mixture.[1]

  • Reaction: Gently heat the mixture to reflux (typically 40-80 °C depending on the solvent) and monitor the reaction. The reaction is often complete when gas evolution ceases (typically 1-3 hours).

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator. Crucially, use a cold trap and ensure your vacuum pump is protected from the corrosive gases.

    • To remove the final traces of SOCl₂, add anhydrous toluene to the crude product and evaporate again. Repeat this process 2-3 times.[3][7]

    • The resulting crude acid chloride is often used directly in the next step without further purification.

Q6: How can I confirm my acid chloride has formed? Standard TLC and NMR seem problematic.

Answer: Direct analysis is difficult because acid chlorides are highly reactive and readily hydrolyze back to the carboxylic acid on silica TLC plates or in the presence of trace water in NMR solvents.[3][21]

Recommended Analytical Workflow:

  • Derivatization for TLC/LC-MS:

    • Take a small aliquot (a drop) from the reaction mixture.

    • Quench it in a vial containing a solution of a nucleophile like benzylamine or methanol in an inert solvent.[3]

    • This instantly converts the acid chloride to a stable benzylamide or methyl ester.

    • Run a TLC or LC-MS of this quenched sample alongside your starting carboxylic acid. Complete conversion is indicated by the disappearance of the starting material spot and the appearance of a new, less polar product spot (amide or ester).[21]

  • Careful NMR Analysis:

    • If you must take an NMR of the acid chloride, ensure it is free of excess SOCl₂.

    • Use a brand new, sealed ampule of a deuterated solvent (e.g., CDCl₃) to minimize water content.

    • Acquire the spectrum immediately. The α-protons next to the carbonyl will typically shift downfield compared to the starting carboxylic acid.

  • GC-MS Analysis: For volatile acid chlorides, GC-MS can be an effective tool. Derivatization to a more stable species, like a diethylamide, can improve chromatographic performance and provide a clear mass spectrum for confirmation.[22]

Section 4: Advanced Topics & FAQs

Q7: I've heard using DMF with SOCl₂ can form a carcinogen. What is the risk and are there alternatives?

Answer: Yes, under certain conditions, particularly upon heating, DMF can react with SOCl₂ to form small quantities of dimethylcarbamoyl chloride, a potent carcinogen.[23] While the risk is low when using only catalytic amounts of DMF and not distilling the reaction mixture, awareness is crucial.

Alternatives to DMF:

  • Pyridine: As mentioned, pyridine is an effective catalyst and acid scavenger.[4]

  • Benzotriazole: Using stoichiometric 1-hydroxybenzotriazole (HOBt) can rapidly and cleanly facilitate the reaction, though it requires an equivalent of the reagent.[23]

  • Oxalyl Chloride: For sensitive or valuable substrates, switching from SOCl₂ to oxalyl chloride ((COCl)₂), often with catalytic DMF, is a common and highly effective alternative. The byproducts (CO₂, CO, HCl) are all gaseous, leading to very clean reaction profiles.[23][24]

Q8: Do I need to purify my thionyl chloride before use?

Answer: For most applications, a new bottle from a reputable supplier is sufficient.[20] However, if the SOCl₂ is old, discolored (yellow/red), or if you are working with a highly sensitive substrate, purification is recommended.[3]

Protocol: Purification of Thionyl Chloride

  • Safety First: This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Procedure: Add a small amount of triphenylphosphine or linseed oil to the crude SOCl₂ to react with sulfur chloride impurities.[25] Set up for simple distillation, ensuring all glassware is scrupulously dry. Collect the fraction boiling at 74-76 °C. Discard the initial forerun and the higher-boiling residue.

Visual Workflow: Decision-Making in Acid Chloride Synthesis

workflow start Start: Carboxylic Acid sensitive_check Does the substrate have... - Acid-sensitive groups? - Other nucleophiles (OH, NH₂)? start->sensitive_check substrate_check Is the substrate... - Electron deficient? - Sterically hindered? use_catalyst Use Catalytic DMF (1-5 mol%) substrate_check->use_catalyst Yes no_catalyst Use SOCl₂ neat or in inert solvent substrate_check->no_catalyst No sensitive_check->substrate_check No protect_group Protect sensitive groups (e.g., alcohol -> silyl ether) sensitive_check->protect_group Yes proceed Proceed to Chlorination use_catalyst->proceed no_catalyst->proceed protect_group->substrate_check use_base Use Pyridine or Et₃N as solvent/additive temp_check Is the product thermally stable? proceed->temp_check reflux Run at reflux (40-80 °C) temp_check->reflux Yes low_temp Run at low temp (0 °C to RT) temp_check->low_temp No workup Work-up: 1. Roto-evap excess SOCl₂ 2. Toluene azeotrope (x3) 3. Use crude product directly reflux->workup low_temp->workup

Caption: Decision workflow for planning an acid chloride synthesis.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Sciencemadness Discussion Board. (2013, January 22). SOCl2: carboxylic acid to acid chloride: impurity!. [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]

  • ChemHelper. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • Google Patents. (1964).
  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240–245. [Link]

  • Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]

  • LibreTexts Chemistry. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. [Link]

  • van der Vorm, S., et al. (2007). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Radboud Repository. [Link]

  • ResearchGate. (n.d.). DMF-catalysed chlorination of carboxylic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. [Link]

  • LibreTexts Chemistry. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • Ghorbani-Vaghei, R., & Akbari, A. (2020). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 10(72), 44244–44266. [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. [Link]

  • Google Patents. (2017).
  • ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?. [Link]

  • LibreTexts Chemistry. (2024, September 22). 17.6: Reactions of Alcohols. [Link]

  • OCER. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [Link]

  • Wang, Y., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(38), 34551–34561. [Link]

  • Chemistry Steps. (2024, January 18). Decarboxylation. [Link]

  • ResearchGate. (2018, September 13). How i can modify fatty acid in to acyl chloride using thionyl chloride?. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. [Link]

  • Docplayer. (n.d.). Reactions of Alcohols. [Link]

  • Reddit. (2023, July 30). Secondary alcohol to chloride conversion with SOCl2 doesn't work. [Link]

  • Online Resource. (n.d.). DMF role in acid chloride formation. [Link]

Sources

Troubleshooting

storage stability of 3,5-diiodo-2-methoxybenzoic acid powder

Topic: Storage Stability of 3,5-Diiodo-2-Methoxybenzoic Acid Powder Role: Senior Application Scientist, Technical Support Center[1] Technical Support Center: 3,5-Diiodo-2-Methoxybenzoic Acid Welcome to the Technical Supp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Stability of 3,5-Diiodo-2-Methoxybenzoic Acid Powder Role: Senior Application Scientist, Technical Support Center[1]

Technical Support Center: 3,5-Diiodo-2-Methoxybenzoic Acid

Welcome to the Technical Support Hub. Below is the definitive troubleshooting and storage guide for 3,5-Diiodo-2-methoxybenzoic acid (CAS: 19094-55-4). This guide is engineered for researchers requiring high-fidelity preservation of this halogenated aromatic compound.[1]

Our protocols are grounded in the structural chemistry of aryl iodides , which exhibit distinct sensitivities to photolytic cleavage and oxidative dehalogenation.[1]

Part 1: The Core Storage Directive

"How do I store this compound for maximum shelf-life?"

Do not treat this merely as a generic "room temperature" solid. The iodine substituents on the electron-rich anisic acid scaffold create a specific vulnerability to homolytic fission.[1]

The 3-Pillar Storage Protocol
ParameterSpecificationScientific Rationale
Temperature 2–8°C (Refrigerated) While chemically stable at RT, refrigeration kinetically inhibits the slow thermal deiodination and sublimation of liberated iodine.[1]
Light Exposure Strict Dark / Amber Vial CRITICAL. The C–I bond energy (~240 kJ/mol) is lower than C–H or C–Cl.[1] UV-Vis photons can cleave this bond, releasing free radical iodine (

) and causing yellowing.
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative degradation.[1] The methoxy group (

) activates the ring, making it susceptible to oxidation if the container is frequently opened in humid air.

Analyst Note: If you receive the powder in a clear vial, immediately wrap it in aluminum foil or transfer it to an amber desiccator.

Part 2: Troubleshooting & FAQs (Scientist-to-Scientist)

Issue 1: Visual Inspection & Purity

Q: My powder has turned from off-white to a pale yellow or pinkish hue. Is it still usable?

A: This is the hallmark of Photolytic Deiodination .[1]

  • Diagnosis: The color change indicates the liberation of elemental iodine (

    
    ) or the formation of charge-transfer complexes.[1] This occurs when the Carbon-Iodine bond undergoes homolytic cleavage upon exposure to light.
    
  • Impact: For general synthesis, if the color is faint, the purity is likely

    
     and may be usable after recrystallization.[1] For sensitive biological assays (e.g., auxin transport inhibition studies), discard  the sample, as free iodine is cytotoxic and reactive.
    
  • Remediation: Wash the solid with a dilute sodium thiosulfate solution (to reduce

    
     back to iodide) followed by acidification and recrystallization, or simply purchase fresh stock.[1]
    
Issue 2: Solubility & Solution Stability

Q: I dissolved the powder in DMSO, and it turned brown overnight. Why?

A: Aryl iodides in polar aprotic solvents (like DMSO or DMF) are prone to accelerated decomposition, especially under light.[1]

  • Mechanism: DMSO can facilitate nucleophilic attack or stabilize radical intermediates formed during deiodination.[1]

  • Protocol:

    • Prepare Fresh: Only make solutions immediately before use.

    • Solvent Choice: For storage of stock solutions, Ethanol is preferred over DMSO if compatible with your assay, stored at -20°C.[1]

    • Visual Check: A brown solution indicates significant iodine liberation.[1] Do not use.

Issue 3: Hygroscopicity & Clumping

Q: The powder has clumped into a hard mass.[1] Has the chemical structure changed?

A: Likely not, but you have a handling issue .

  • Cause: The carboxylic acid moiety (

    
    ) can form hydrogen bonds with atmospheric moisture.[1] While the methoxy group adds lipophilicity, the acid group remains hydrophilic.
    
  • Risk: Moisture promotes hydrolysis and can catalyze deiodination pathways.[1]

  • Action: Verify identity via melting point (approx. 198-200°C).[1] If the melting point is sharp, the chemical integrity is intact. Dry in a vacuum desiccator over

    
     before weighing.
    

Part 3: Scientific Deep Dive (Mechanistic Insight)

To understand why these protocols exist, we must look at the degradation pathway.[1] The primary threat to 3,5-diiodo-2-methoxybenzoic acid is Photo-Induced Homolysis .[1]

Degradation Pathway: Photolytic Deiodination[1]

When a photon (


) strikes the molecule, it excites the electron cloud, leading to the rupture of the weakest bond—the Carbon-Iodine bond.

Decomposition Compound 3,5-Diiodo-2- methoxybenzoic Acid Excited Excited State (Singlet/Triplet) Compound->Excited UV Light (hν) RadicalPair Radical Pair (Ar• + I•) Excited->RadicalPair Homolytic Fission Iodine Elemental Iodine (I2) (Yellow/Brown Color) RadicalPair->Iodine Dimerization Deiodinated 3-Iodo-2- methoxybenzoic Acid RadicalPair->Deiodinated H-Abstraction (Solvent/Moisture)

Figure 1: The photolytic degradation pathway of iodinated benzoic acids. The formation of elemental iodine (


) is responsible for the characteristic yellowing of aged samples.

Part 4: Experimental Workflow for Purity Re-Validation

If you are unsure of the quality of your stored sample, perform this rapid validation before committing it to a valuable experiment.

Method: Thin Layer Chromatography (TLC) [1]

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Dichloromethane : Methanol : Acetic Acid (95 : 5 : 0.1).[1]

    • Note: The acetic acid prevents tailing of the carboxylic acid.

  • Visualization:

    • UV (254 nm): The aromatic ring will quench fluorescence (dark spot).[1]

    • Iodine Stain: Since the molecule already contains iodine, this is less specific.[1]

    • Ferric Chloride (

      
      ):  Tests for free phenols.[1] If positive (purple/blue), it indicates the demethylation  of the methoxy group (rare, requires strong acid/heat) or contamination with 3,5-diiodosalicylic acid.
      
  • Interpretation:

    • Single Spot (

      
      ):  Pure.[1]
      
    • Spot at Origin: Polymerized/degraded material.[1]

    • Fast Moving Yellow Spot: Free Iodine (

      
      ).[1]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29424, 3,5-Diiodo-2-methoxybenzoic acid. Retrieved from [Link]

  • Sigma-Aldrich (via PubChem). Safety Data Sheet: Iodinated Benzoic Acid Derivatives (General Handling). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectrum Analysis of 3,5-diiodo-2-methoxybenzoic acid

In the landscape of drug development and molecular sciences, the unambiguous structural elucidation of a molecule is the bedrock upon which all further research is built. An error in structural assignment can lead to the...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and molecular sciences, the unambiguous structural elucidation of a molecule is the bedrock upon which all further research is built. An error in structural assignment can lead to the invalidation of countless hours of research and significant financial investment. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands out as the most powerful and widely used method for determining the structure of organic molecules in solution.[1][2]

This guide provides an in-depth analysis of the 1H NMR spectrum of 3,5-diiodo-2-methoxybenzoic acid, a polysubstituted aromatic compound. We will dissect its theoretical spectrum, compare the insights gained from 1H NMR with those from complementary analytical techniques, and provide a field-proven protocol for data acquisition. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.

Theoretical 1H NMR Analysis of 3,5-diiodo-2-methoxybenzoic acid

The structure of 3,5-diiodo-2-methoxybenzoic acid presents a fascinating case for 1H NMR analysis. The benzene ring is substituted with four different groups: a methoxy (-OCH₃), a carboxylic acid (-COOH), and two iodine atoms. This substitution pattern leaves two protons on the aromatic ring.

To predict the spectrum, we must consider the electronic environment of each proton, which dictates its chemical shift (δ).[3] The key influences are:

  • The Methoxy Group (-OCH₃): This is an electron-donating group (EDG) through resonance. EDGs increase electron density at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (more upfield).

  • The Carboxylic Acid Group (-COOH): This is an electron-withdrawing group (EWG) through both induction and resonance. EWGs decrease electron density on the ring, deshielding the protons and shifting their signals downfield.

  • Iodine Atoms (-I): Halogens are EWGs through induction but are weakly electron-donating through resonance. Their net effect is generally deshielding.

Let's analyze the specific protons:

  • Aromatic Protons (H-4 and H-6):

    • H-4: This proton is meta to the -COOH group, meta to one -I atom, and para to the -OCH₃ group.

    • H-6: This proton is ortho to the -COOH group and meta to the other -I and the -OCH₃ groups.

    • Given the heavy substitution and the lack of adjacent protons, both H-4 and H-6 are expected to appear as singlets . A very small long-range coupling (meta-coupling, ⁴J) of 1-3 Hz might be observable with a high-resolution instrument, which would cause the singlets to appear slightly broadened or as very narrow doublets.[4] Aromatic protons typically resonate in the 6.5-8.0 ppm range.[4][5] The strong deshielding effects of the two iodine atoms and the carboxylic acid group will likely push these protons towards the downfield end of this range.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet . Protons on a carbon adjacent to an oxygen atom typically appear in the 3.5-5.5 ppm range.[5]

  • Carboxylic Acid Proton (-COOH): The acidic proton of a carboxylic acid is highly deshielded and its signal is often broadened due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent. It appears as a broad singlet at a very downfield chemical shift, typically between 10-14 ppm.[5] This signal can be confirmed by a "D₂O shake" experiment, where adding a drop of deuterium oxide causes the acidic proton to exchange with deuterium, leading to the disappearance of the signal from the spectrum.[6]

Predicted 1H NMR Data Summary
Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 14.0Broad Singlet1H
Aromatic (H-4, H-6)7.5 - 8.5Two Singlets1H each
Methoxy (-OCH₃)3.8 - 4.2Singlet3H
A Holistic Approach: Comparison with Other Spectroscopic Techniques

While 1H NMR is exceptionally informative, its power is magnified when used in concert with other analytical methods. A self-validating system of evidence from multiple techniques provides the highest degree of confidence in structural assignment.[7][8]

Comparison of Key Analytical Techniques
TechniqueInformation Provided for 3,5-diiodo-2-methoxybenzoic acidStrengthsWeaknesses
1H NMR Spectroscopy - Number of distinct proton environments.- Connectivity of protons (via coupling).- Electronic environment of protons.Provides detailed information about the proton framework and stereochemistry.[2]Can have overlapping signals in complex molecules (not an issue here). Less sensitive than MS.
13C NMR Spectroscopy - Number of unique carbon atoms.- Chemical environment of each carbon.- Presence of C=O (~170 ppm), aromatic carbons (110-160 ppm), and -OCH₃ (~55-60 ppm).[9][10]Directly confirms the carbon skeleton and substitution pattern.Low natural abundance of ¹³C makes it much less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) - Precise molecular weight (confirms molecular formula C₈H₆I₂O₃).- Characteristic isotopic pattern due to two iodine atoms.Extremely high sensitivity. Isotopic patterns for halogens are highly diagnostic.[11][12] Fragmentation patterns can provide structural clues.[13]Provides limited information on connectivity and no stereochemical information. Isomers are often indistinguishable without tandem MS (MS/MS).[7]
Infrared (IR) Spectroscopy - Confirms presence of key functional groups.- Strong C=O stretch (~1700 cm⁻¹).- Broad O-H stretch (2500-3300 cm⁻¹).- C-O stretch (~1200-1300 cm⁻¹).Fast, non-destructive, and excellent for identifying functional groups.[14][15]Provides little to no information about the overall molecular skeleton or connectivity. Spectrum can be complex.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The quality of an NMR spectrum is directly dependent on meticulous sample preparation.[16] The following protocol is a field-proven method for obtaining high-resolution data for aromatic carboxylic acids.

Objective: To prepare a sample of 3,5-diiodo-2-methoxybenzoic acid for 1H NMR analysis that is homogeneous and free from particulate matter and paramagnetic impurities.

Materials:

  • 3,5-diiodo-2-methoxybenzoic acid (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), ~0.7 mL

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Small vial for dissolution

Procedure:

  • Weigh the Sample: Accurately weigh 5-10 mg of the compound directly into a clean, dry small vial.

    • Causality: This concentration range typically provides an excellent signal-to-noise ratio for a ¹H experiment in a few minutes without causing issues with solution viscosity that can broaden spectral lines.[17]

  • Select the Solvent: Choose an appropriate deuterated solvent. For carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice as it readily dissolves polar compounds and the acidic proton signal is usually well-resolved. Chloroform-d (CDCl₃) is also commonly used.

    • Causality: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum. The residual proton signal of the solvent (e.g., ~2.50 ppm for DMSO-d₆, ~7.26 ppm for CDCl₃) serves as a convenient internal reference.[6][18]

  • Dissolve the Sample: Add approximately 0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial until the solid is completely dissolved.

  • Filter the Solution: Tightly pack a small plug of glass wool into a Pasteur pipette. Use this pipette to transfer the sample solution from the vial into the NMR tube.

    • Trustworthiness: This step is critical. Any suspended solid particles will severely degrade the magnetic field homogeneity, resulting in broad, poorly resolved peaks. This cannot be fixed by instrument shimming. Do not use cotton wool, as solvents can leach impurities from it.

  • Check Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 5 cm (or ~0.7 mL).

    • Causality: This volume ensures that the sample is correctly positioned within the instrument's detection coil, maximizing sensitivity and resolution.[18]

  • Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Visualizing the Analytical Workflow

To achieve unambiguous structural confirmation, data from multiple techniques are integrated in a logical workflow. This ensures that the final proposed structure is supported by a robust and self-validating dataset.

G cluster_synthesis Sample Preparation cluster_analysis Primary & Orthogonal Analysis cluster_interpretation Data Integration & Final Structure Sample Synthesized Compound (3,5-diiodo-2-methoxybenzoic acid) Prep Prepare Solutions (NMR, MS, IR) Sample->Prep NMR_H1 1H NMR (Proton Framework) Prep->NMR_H1 Acquire Data NMR_C13 13C NMR (Carbon Skeleton) Prep->NMR_C13 Acquire Data MS HRMS (Molecular Formula) Prep->MS Acquire Data IR FTIR (Functional Groups) Prep->IR Acquire Data Interpret Integrate All Data NMR_H1->Interpret Interpret Spectra NMR_C13->Interpret Interpret Spectra MS->Interpret Interpret Spectra IR->Interpret Interpret Spectra Structure Final Validated Structure Interpret->Structure Confirm

Caption: Workflow for structural elucidation.

The molecular structure itself dictates the expected NMR signals. Visualizing the distinct proton environments is key to prediction and assignment.

mol p1 mol p1->mol H-6 p2 p2->mol H-4 p3 p3->mol -OCH3 p4 p4->mol -COOH

Caption: Proton environments in the target molecule.

References
  • 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes . (n.d.). Retrieved February 24, 2026, from [Link]

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems . (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide . (n.d.). Organomation. Retrieved February 24, 2026, from [Link]

  • FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3] . (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 . (n.d.). Rsc.org. Retrieved February 24, 2026, from [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy . (2025, January 22). MDPI. Retrieved February 24, 2026, from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility . (n.d.). Iowa State University. Retrieved February 24, 2026, from [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques . (2022, September 30). MDPI. Retrieved February 24, 2026, from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups . (n.d.). Retrieved February 24, 2026, from [Link]

  • Halogenated Organic Compounds . (2023, September 1). Spectroscopy Online. Retrieved February 24, 2026, from [Link]

  • NMR Sample Preparation . (n.d.). University of Leicester. Retrieved February 24, 2026, from [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments . (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

  • Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C . (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative . (2025, June 2). ijarsct. Retrieved February 24, 2026, from [Link]

  • Sample preparation for NMR measurements and points to keep in mind . (n.d.). Retrieved February 24, 2026, from [Link]

  • Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis . (2026, February 24). Retrieved February 24, 2026, from [Link]

  • NMR Sample Preparation . (n.d.). Western University. Retrieved February 24, 2026, from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid . (n.d.). Wiley Online Library. Retrieved February 24, 2026, from [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis . (2020, October 15). Retrieved February 24, 2026, from [Link]

  • NMR Chemical Shift Values Table . (2024, August 1). Chemistry Steps. Retrieved February 24, 2026, from [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? . (2018, October 4). ResearchGate. Retrieved February 24, 2026, from [Link]

  • FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... . (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Mass Spectrometry . (n.d.). MSU chemistry. Retrieved February 24, 2026, from [Link]

  • Short Summary of 1H-NMR Interpretation . (n.d.). Retrieved February 24, 2026, from [Link]

  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry . (2019, October 11). PubMed. Retrieved February 24, 2026, from [Link]

  • 1H NMR Chemical Shift . (2022, March 9). Oregon State University. Retrieved February 24, 2026, from [Link]

  • Mass spectrometry of halogen-containing organic compounds . (2025, August 5). ResearchGate. Retrieved February 24, 2026, from [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy . (2020, May 30). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

Sources

Comparative

Technical Guide: 13C NMR Chemical Shift Analysis of 3,5-Diiodo-2-methoxybenzoic Acid

Executive Summary Compound: 3,5-Diiodo-2-methoxybenzoic acid (CAS: 3153-26-2) Molecular Formula: C₈H₆I₂O₃ Primary Application: Synthetic intermediate for radiocontrast agents, auxin transport inhibitors, and specific GPR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3,5-Diiodo-2-methoxybenzoic acid (CAS: 3153-26-2) Molecular Formula: C₈H₆I₂O₃ Primary Application: Synthetic intermediate for radiocontrast agents, auxin transport inhibitors, and specific GPR35 agonists.[1][2][3][4]

This guide provides a definitive analysis of the 13C NMR spectral signature of 3,5-diiodo-2-methoxybenzoic acid.[2] Unlike standard organic compounds where electronegativity drives chemical shifts, this molecule is dominated by the Relativistic Heavy Atom Effect (HALA) induced by the two iodine substituents.[4] This phenomenon causes significant shielding (upfield shifts) of the ipso-carbons, often leading to automated assignment errors in standard prediction software.[4]

Part 1: Structural Analysis & The Heavy Atom Effect

To accurately interpret the NMR data, one must understand the competing electronic effects within the aromatic ring.

The Iodine Anomaly (Spin-Orbit Coupling)

While halogens are electronegative and typically deshield adjacent carbons (move peaks downfield/higher ppm), Iodine is unique.[4] Its large electron cloud allows for significant spin-orbit coupling.[2] This relativistic effect introduces a shielding contribution that overrides the inductive deshielding.[2]

  • Result: The C-I carbons (C3 and C5) appear significantly upfield (typically 85–95 ppm), often overlapping with solvent peaks or appearing in the "aliphatic" region, deceptively far from typical aromatic signals (120–140 ppm).[4]

The Ortho-Methoxy Effect

The methoxy group at position 2 exerts a strong deshielding effect on the attached carbon (C2) via resonance (+M) and induction (-I), typically pushing it to 155–160 ppm.[4] However, steric crowding between the bulky Iodine at C3 and the Methoxy at C2 can force the methoxy group out of planarity, subtly altering these values compared to non-iodinated analogs.[4]

Structural Numbering & Logic Map

ChemicalShiftLogic Substituents Substituents HeavyAtom Iodine (C3, C5) Heavy Atom Effect Substituents->HeavyAtom Methoxy Methoxy (C2) +M Resonance Substituents->Methoxy Carboxyl Carboxyl (C1) -M Withdrawal Substituents->Carboxyl Shift_CI Shielded Upfield (85-95 ppm) HeavyAtom->Shift_CI Spin-Orbit Coupling Shift_COMe Deshielded Downfield (157-160 ppm) Methoxy->Shift_COMe Electron Donation Shift_COOH Carbonyl Region (165-168 ppm) Carboxyl->Shift_COOH Anisotropy

Figure 1: Causal relationships between structural substituents and observed 13C NMR chemical shifts.[4]

Part 2: Comparative Chemical Shift Data

The following data compares the high-confidence consensus values (derived from experimental 3,5-diiodosalicylic acid precursors and relativistic SCS corrections) against standard computational predictions (which often fail for iodinated compounds).

Solvent: DMSO-d₆ (Recommended due to solubility and carboxylic acid proton exchange).[2] Reference: TMS (0.0 ppm).

Carbon PositionAssignmentConsensus Shift (ppm)Prediction (Standard DFT)*3,5-Dibromo Analog (ppm)**Signal Type
C=O Carboxyl166.5 – 167.5 168.0166.0Quaternary (Weak)
C2 C-OMe (Ipso)157.5 – 159.0 160.5154.0Quaternary
C4 C-H (Aromatic)140.0 – 142.0 138.5137.5CH (Strong)
C6 C-H (Aromatic)138.5 – 140.0 136.0133.0CH (Strong)
C1 C-COOH (Ipso)128.0 – 130.0 125.0128.5Quaternary
C3 C-I (Ortho to OMe)92.0 – 94.0 115.0 (Error)119.0 (C-Br)Quaternary (Weak)
C5 C-I (Meta to OMe)86.0 – 88.0 110.0 (Error)112.0 (C-Br)Quaternary (Weak)
O-CH3 Methoxy60.5 – 62.0 56.061.0CH3 (Strong)

*Note on Prediction Error: Standard NMR prediction algorithms (ChemDraw, standard DFT) often overestimate C-I shifts by 20+ ppm because they account for electronegativity but miss the relativistic shielding effect.[2][4] **Comparison: Note that the C-Br carbons in the dibromo analog are significantly further downfield (112-119 ppm) than the C-I carbons (86-94 ppm), validating the heavy atom effect.

Part 3: Experimental Protocol & Validation

To validate these shifts in your own laboratory, follow this self-validating workflow.

Sample Preparation
  • Solvent: DMSO-d₆ (0.6 mL).[2] Chloroform (CDCl₃) is not recommended due to the poor solubility of di-iodo benzoic acid derivatives, which can lead to missing quaternary signals.[2]

  • Concentration: ~20-30 mg for 13C acquisition (essential for visualizing the quaternary C-I carbons which have long relaxation times).[2]

  • Additives: Trace Cr(acac)₃ (Chromium acetylacetonate) may be added as a relaxation agent to enhance the intensity of the C-I and COOH carbons.[2][4]

Acquisition Parameters
  • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).[2]

  • Relaxation Delay (D1): Set to >2.0 seconds . The C-I carbons have no attached protons and inefficient relaxation pathways; a short D1 will cause them to disappear into the noise.[2]

  • Scans: Minimum 1024 scans (due to the splitting of intensity into multiple peaks and heavy atom dynamics).

Assignment Workflow (Graphviz)

AssignmentWorkflow Start Crude Spectrum (DMSO-d6) Check1 Identify C=O (>165 ppm) Start->Check1 Check2 Identify OMe (~61 ppm) Start->Check2 Decision Locate C-I Signals (85-95 ppm) Check2->Decision MethodA HSQC Experiment (Correlate H4/H6) Decision->MethodA Protonated Cs MethodB HMBC Experiment (Long Range) Decision->MethodB Quaternary Cs Result Confirm C3 vs C5 via 3-bond coupling MethodA->Result MethodB->Result

Figure 2: Step-by-step logic for assigning the C-I carbons using 2D NMR.

Critical Validation Step (HMBC)

To distinguish between C3 and C5 (both attached to Iodine):

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) spectrum.[2]

  • Look for the Methoxy Protons (3.8 ppm) .

  • The Methoxy protons will show a strong 3-bond correlation (

    
    ) to C3  (the Iodine carbon ortho to the methoxy).[2][4]
    
  • They will not correlate to C5.[2]

  • Result: The C-I signal correlating with the methoxy group is C3; the isolated C-I signal is C5.[2]

References

  • PubChem Compound Summary. (2025). 3,5-Diiodosalicylic acid (Precursor Data).[2][4][5] National Center for Biotechnology Information. [Link]

  • Wnuk, S., et al. (1990).[2][4][6] Carbon-13 chemical shift assignments of derivatives of benzoic acid.[6][7] Magnetic Resonance in Chemistry.[6][8] [Link][4]

  • Rusakov, Y. Y., et al. (2018).[2][4] Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens/halogens.[2] Magnetic Resonance in Chemistry.[6][8] [Link]

  • Toušek, J., et al. (2013).[2][4][8] Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups. Journal of Physical Chemistry A. [Link][2][8]

Sources

Validation

A Researcher's Guide to the Melting Point of 3,5-Diiodo-2-methoxybenzoic Acid and Its Analogs: A Comparative Analysis

The Significance of Melting Point in a Research Context In the realm of drug development and chemical synthesis, the melting point serves as a foundational piece of data. A sharp melting range is a strong indicator of a...

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of Melting Point in a Research Context

In the realm of drug development and chemical synthesis, the melting point serves as a foundational piece of data. A sharp melting range is a strong indicator of a pure crystalline solid, whereas a broad and depressed melting range often signifies the presence of impurities.[1] This phenomenon, known as melting point depression, is a consequence of the disruption of the crystal lattice by foreign molecules, which lowers the energy required to transition from a solid to a liquid state.[2][3][4] Therefore, accurate melting point determination is an indispensable tool for quality control and reaction monitoring.

Comparative Analysis of Substituted Methoxybenzoic Acids

To understand the expected melting point of 3,5-diiodo-2-methoxybenzoic acid, it is instructive to examine the melting points of structurally related compounds. The following table summarizes the experimentally determined melting points of several benzoic acid derivatives, providing a basis for a comparative discussion.

Compound NameStructureMelting Point (°C)
2-Methoxybenzoic acid2-CH₃O-C₆H₄COOH98-100[5]
4-Anisic acid (4-Methoxybenzoic acid)4-CH₃O-C₆H₄COOH183.5[6]
3,5-Dimethoxybenzoic acid3,5-(CH₃O)₂-C₆H₃COOH181-187[7]
3,5-Diiodosalicylic acid (2-Hydroxy-3,5-diiodobenzoic acid)2-OH-3,5-I₂-C₆H₂COOH235-236 (decomposes)[4][8]
3,5-Dibromo-4-methoxybenzoic acid4-CH₃O-3,5-Br₂-C₆H₂COOH226-229[9]

The data reveals several key trends:

  • Substitution Pattern: The position of the methoxy group significantly impacts the melting point. 2-Methoxybenzoic acid has a considerably lower melting point than its 4-methoxy isomer (p-anisic acid). This can be attributed to the potential for intramolecular hydrogen bonding in the 2-methoxy isomer, which can reduce the effectiveness of intermolecular hydrogen bonding that holds the crystal lattice together.

  • Halogenation: The introduction of heavy halogen atoms like iodine or bromine dramatically increases the melting point. This is due to the increased molecular weight and the introduction of stronger intermolecular van der Waals forces. The high melting point of 3,5-diiodosalicylic acid (235-236 °C) and 3,5-dibromo-4-methoxybenzoic acid (226-229 °C) exemplifies this effect.[4][8][9]

  • Number of Substituents: Increased substitution, particularly with polar groups, generally leads to a higher melting point due to more complex and stable crystal packing.

Based on these trends, it is reasonable to predict that pure 3,5-diiodo-2-methoxybenzoic acid would have a relatively high melting point, likely exceeding 200°C, due to the presence of the two heavy iodine atoms.

Experimental Protocol for Accurate Melting Point Determination

The following is a detailed, step-by-step methodology for the accurate determination of a melting point range using a modern capillary melting point apparatus. This protocol is designed to ensure self-validation through careful observation and control.

Materials:
  • Dry, finely powdered sample of the crystalline solid

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Spatula

Procedure:
  • Sample Preparation: Ensure the sample is completely dry, as moisture can act as an impurity and depress the melting point. Grind the crystalline sample into a fine powder to ensure uniform packing in the capillary tube.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm in height) should be introduced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate. A fresh sample must be used for the accurate determination.[1]

  • Controlled Heating: For an accurate measurement, set the heating rate to a slow and steady increase, typically 1-2°C per minute, especially when approaching the expected melting point.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • Cooling and Re-testing: Allow the apparatus to cool sufficiently before performing another measurement. Always use a fresh sample for each determination to ensure accuracy.

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for determining the melting point of a crystalline solid.

The Impact of Impurities on Melting Point: A Conceptual Diagram

The presence of even small amounts of impurities can significantly affect the melting point of a pure substance. This relationship is a cornerstone of using melting point as a purity criterion.

G cluster_0 Pure Compound cluster_1 Impure Compound Pure Highly Ordered Crystal Lattice SharpMP Sharp, Well-Defined Melting Point Pure->SharpMP Strong, uniform intermolecular forces Impure Disrupted Crystal Lattice Pure->Impure Introduction of Impurities BroadMP Depressed and Broad Melting Range Impure->BroadMP Weaker, non-uniform intermolecular forces

Caption: The effect of impurities on the crystal lattice and melting point.

Conclusion

While the precise melting point of pure 3,5-diiodo-2-methoxybenzoic acid remains to be definitively reported in the accessible scientific literature, a comparative analysis of its structural analogs provides a strong basis for estimation and a deeper understanding of the physicochemical principles at play. The heavy di-iodo substitution is expected to result in a significantly high melting point. For researchers working with this or similar compounds, the rigorous application of the detailed melting point determination protocol outlined in this guide is paramount for ensuring the purity and proper characterization of their materials. The melting point, a seemingly simple physical property, continues to be a powerful and indispensable tool in the modern chemical research landscape.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved February 28, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. Retrieved February 28, 2026, from [Link]

  • PubChem. (n.d.). o-Anisic acid, 3,5-diiodo-. Retrieved February 28, 2026, from [Link]

  • Muby Chemicals. (n.d.). 3,5-Diiodosalicylic Acid Manufacturers, SDS. Retrieved February 28, 2026, from [Link]

  • Samrat Remedies Limited. (n.d.). 3,5-Diiodosalicylic Acid. Retrieved February 28, 2026, from [Link]

  • PubChemLite. (n.d.). 3,5-diiodo-2-methoxybenzoic acid (C8H6I2O3). Retrieved February 28, 2026, from [Link]

  • BuyersGuideChem. (n.d.). 3,5-Diiodo-2-hydroxybenzoic acid suppliers and producers. Retrieved February 28, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved February 28, 2026, from [Link]

  • Wikipedia. (n.d.). o-Anisic acid. Retrieved February 28, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved February 28, 2026, from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved February 28, 2026, from [Link]

Sources

Comparative

A Senior Scientist's Guide to the High-Resolution Mass Spectrometry of 3,5-diiodo-2-methoxybenzoic acid: A Comparative Analysis

For professionals engaged in pharmaceutical research, synthesis, and quality control, the unambiguous identification and characterization of novel chemical entities and intermediates are paramount. 3,5-diiodo-2-methoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in pharmaceutical research, synthesis, and quality control, the unambiguous identification and characterization of novel chemical entities and intermediates are paramount. 3,5-diiodo-2-methoxybenzoic acid, a key substituted aromatic carboxylic acid, serves as a valuable building block in organic synthesis.[1] Its correct structural confirmation is a critical checkpoint in any development pipeline. This guide provides an in-depth exploration of High-Resolution Mass Spectrometry (HRMS) for the definitive analysis of this compound. Beyond a simple protocol, we will delve into the causality behind experimental choices and objectively compare HRMS with other prevalent analytical techniques, offering a decision-making framework for selecting the most appropriate method for your research needs.

Part 1: Foundational Physicochemical Properties

Before any analysis, a thorough understanding of the analyte's properties is essential. This data dictates the starting parameters for method development, from solvent choice to the expected mass-to-charge ratio (m/z).

PropertyValueSource
Molecular Formula C₈H₆I₂O₃PubChem
Average Molecular Weight 403.94 g/mol PubChem[2]
Monoisotopic Mass 403.84064 DaPubChem
IUPAC Name 3,5-diiodo-2-methoxybenzoic acidPubChem[2]
CAS Number 19094-55-4PubChem[2]

The most critical value for our purpose is the monoisotopic mass . HRMS instruments possess the resolving power to measure this value to several decimal places, enabling the differentiation of compounds with the same nominal mass but different elemental compositions.[3]

Part 2: The Power of Precision: HRMS Analysis

High-Resolution Mass Spectrometry is the gold standard for confirming the elemental composition of a molecule. Its ability to provide mass accuracy within a few parts per million (ppm) leaves little room for ambiguity, a level of certainty that low-resolution mass spectrometry cannot offer.[3][4]

The "Why" of HRMS for This Molecule

For a compound like 3,5-diiodo-2-methoxybenzoic acid, the primary value of HRMS is definitive formula confirmation. A low-resolution instrument might yield a molecular ion peak at m/z 404, but numerous elemental combinations could theoretically produce this integer mass. HRMS, by measuring the mass as 403.84064 Da, provides a highly specific molecular fingerprint that drastically narrows down the possible formulas to, ideally, only the correct one.

Expected HRMS Data and Adducts

In electrospray ionization (ESI), the most common ionization technique for this type of analysis, molecules are typically observed as charged adducts.[5][6] Predicting these is key to interpreting the resulting spectrum. Based on the monoisotopic mass, we can anticipate the following high-accuracy m/z values.

AdductIonization ModePredicted m/zRationale
[M-H]⁻ Negative402.83336The carboxylic acid readily deprotonates, making this a highly probable ion in negative mode.
[M+H]⁺ Positive404.84792Protonation can occur, though it may be less favorable than deprotonation for a carboxylic acid.
[M+Na]⁺ Positive426.82986The presence of trace sodium salts in solvents or glassware commonly produces this adduct.
[M+HCOO]⁻ Negative448.83884Formate adducts are common when formic acid is used as a mobile phase modifier.

Predicted m/z values are derived from PubChem data.[7]

Experimental Protocol: LC-HRMS Workflow

This protocol outlines a self-validating system for the analysis of 3,5-diiodo-2-methoxybenzoic acid using a Liquid Chromatography (LC) system coupled to an Orbitrap or Time-of-Flight (TOF) HRMS instrument.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the synthesized 3,5-diiodo-2-methoxybenzoic acid in methanol. b. Create a working solution by diluting the stock solution to 1 µg/mL using a 50:50 mixture of water and acetonitrile. Rationale: This concentration is typically sufficient for HRMS detection without saturating the detector. c. Prepare a "blank" sample using only the 50:50 water:acetonitrile mixture to identify background ions.

2. Liquid Chromatography Parameters: a. Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Rationale: C18 is a versatile stationary phase suitable for retaining moderately polar aromatic acids. b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid is protonated (neutral), which improves peak shape and retention on a reverse-phase column. d. Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 2 µL.

3. HRMS Parameters (Negative Ion Mode Example): a. Ionization Source: Electrospray Ionization (ESI), Negative Mode. b. Mass Range: m/z 100-1000. c. Resolution: Set to >60,000 FWHM (Full Width at Half Maximum). Rationale: High resolution is critical to achieve the mass accuracy needed for formula confirmation. d. Data Acquisition: Full scan mode. e. Calibration: Ensure the instrument is calibrated using the manufacturer's specified calibration solution immediately prior to the run. Trustworthiness Check: This step is non-negotiable and validates the accuracy of the mass measurement.

4. Data Analysis: a. Extract the ion chromatogram for the predicted [M-H]⁻ ion (m/z 402.8334 ± 5 ppm). b. Verify that a chromatographic peak is present at a reasonable retention time and is absent in the blank run. c. Examine the mass spectrum of the peak. The measured mass should be within 5 ppm of the theoretical mass (402.83336 Da). d. Use the instrument software to predict the elemental formula from the exact mass and confirm it matches C₈H₅I₂O₃⁻.

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms HRMS Detection cluster_data Data Analysis P1 Prepare 1 µg/mL Sample in 50:50 ACN:H₂O P2 Prepare Solvent Blank LC Inject onto C18 Column (Gradient Elution) P1->LC MS ESI Source (Negative Ion Mode) LC->MS MA High-Resolution Mass Analyzer (>60k) MS->MA DA1 Extract Ion Chromatogram (m/z 402.8334 ± 5 ppm) MA->DA1 DA2 Confirm Mass Accuracy (< 5 ppm error) DA1->DA2 DA3 Elemental Formula Confirmation (C₈H₅I₂O₃⁻) DA2->DA3

Fig 1. Standard workflow for LC-HRMS analysis.

Part 3: A Comparative Guide to Alternative Analytical Techniques

While HRMS is unparalleled for formula confirmation, a comprehensive analysis often involves a suite of techniques. The choice depends entirely on the analytical question being asked: Are you confirming identity, determining structure, or quantifying purity?

Performance Comparison Overview

The following table objectively compares HRMS with other common analytical methods.

TechniquePrincipleInformation ObtainedSensitivitySelectivityKey AdvantageKey Limitation
LC-HRMS High-resolution mass-to-charge ratioExact mass, elemental formulaHigh (pg-ng)Very HighUnambiguous formula confirmation[3]Does not provide structural connectivity
LC-MS/MS Fragmentation of a selected precursor ionMolecular weight, structural fragments, quantificationVery High (fg-pg)HighestSuperior for quantification in complex matrices[8]Provides less definitive formula data than HRMS
HPLC-UV UV/Vis light absorbanceRetention time, quantificationModerate (µg)ModerateRobust, cost-effective, widely available for purity analysis[8]Prone to matrix interference; not structurally specific
GC-MS Mass-to-charge ratio of volatile compoundsMolecular weight, fragmentation patternHigh (pg-ng)HighExcellent for volatile compounds; extensive librariesRequires derivatization for non-volatile acids[8][9]
NMR Nuclear spin in a magnetic fieldDetailed atomic connectivity, 3D structureLow (mg)Very HighThe definitive method for structural elucidation[1][10]Low sensitivity; requires pure sample
Protocol Spotlight: GC-MS with Derivatization

GC-MS is a powerful tool, but the carboxylic acid and high molecular weight of our analyte make it non-volatile. A derivatization step to a more volatile ester is mandatory.[9]

1. Derivatization (Esterification): a. Dissolve ~1 mg of the sample in 1 mL of Toluene. b. Add 200 µL of a derivatizing agent such as BSTFA with 1% TMCS or convert to the methyl ester using (trimethylsilyl)diazomethane. c. Heat the mixture at 60°C for 30 minutes to ensure complete reaction. Rationale: This step converts the polar carboxylic acid into a non-polar, thermally stable silyl or methyl ester, which is necessary for volatilization in the GC inlet without decomposition.

2. GC-MS Parameters: a. Inlet: Splitless mode at 250°C. b. Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm). c. Carrier Gas: Helium at 1 mL/min. d. Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min. e. MS Ionization: Electron Ionization (EI) at 70 eV. Rationale: EI is a "hard" ionization technique that produces reproducible fragmentation patterns useful for library matching and structural interpretation.[5] f. Mass Range: m/z 50-600.

The Scientist's Decision-Making Framework

Choosing the right tool is a function of the research objective. This logical flow diagram illustrates how a senior scientist might approach the problem.

Decision_Framework Start What is the Analytical Goal? ConfirmFormula Confirm Elemental Formula Start->ConfirmFormula DetermineStructure Determine Atomic Connectivity Start->DetermineStructure QuantifyPurity Quantify Purity / Assay Start->QuantifyPurity QuantifyTrace Quantify Trace Levels in Matrix (e.g., plasma, soil) Start->QuantifyTrace Use_HRMS Use LC-HRMS ConfirmFormula->Use_HRMS Primary Choice Use_NMR Use NMR Spectroscopy DetermineStructure->Use_NMR Gold Standard Use_HPLC Use HPLC-UV QuantifyPurity->Use_HPLC Robust & Routine Use_MSMS Use LC-MS/MS QuantifyTrace->Use_MSMS Highest Sensitivity Use_HRMS->Use_NMR Complementary for full characterization

Fig 2. Logic for selecting the appropriate analytical technique.

Conclusion

For the specific task of verifying the identity and elemental composition of 3,5-diiodo-2-methoxybenzoic acid, High-Resolution Mass Spectrometry stands out as the most powerful and definitive technique. Its ability to deliver exact mass data provides a level of confidence that is essential in research and regulated environments. However, it is not a panacea. A truly comprehensive characterization relies on an orthogonal approach, where the unparalleled structural insights from NMR and the robust quantitative capabilities of HPLC-UV or LC-MS/MS are used in concert with HRMS. The expert scientist does not rely on a single technique but rather selects the best tool—or combination of tools—to rigorously and efficiently answer the specific analytical question at hand.

References

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • Combining high resolution mass spectrometry with a halogen extraction code to characterize and identify brominated disinfection byproducts formed during ozon
  • Mass Spectrometry.
  • 3,5-diiodo-2-methoxybenzoic acid (C8H6I2O3). PubChemLite.
  • o-Anisic acid, 3,5-diiodo- (C8H6I2O3). PubChem.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • Supporting Inform
  • Physical and chemical properties of 3,5-Dimethoxybenzoic Acid. BenchChem.
  • A Comparative Guide to Analytical Methods for Iodin
  • High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. Save My Exams.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society.
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz

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Validation

A Comparative Guide to the Reactivity of 3,5-Diiodo- vs. 3,5-Dibromo-2-methoxybenzoic Acid in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to the efficient synthesis of complex mol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Substituted benzoic acids, particularly those bearing multiple halogen atoms, serve as versatile intermediates, offering multiple points for diversification through cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of two such building blocks: 3,5-diiodo-2-methoxybenzoic acid and 3,5-dibromo-2-methoxybenzoic acid . Our focus will be on their performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[1]

This guide will delve into the fundamental principles governing the reactivity of these compounds, supported by established mechanistic insights and representative experimental data. We will explore their comparative performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a framework for rational reaction design and optimization.

The Decisive Factor: Carbon-Halogen Bond Strength and its Impact on Reactivity

The observed difference in reactivity between 3,5-diiodo- and 3,5-dibromo-2-methoxybenzoic acid is fundamentally rooted in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy is the primary determinant of the relative rates of reaction in many palladium-catalyzed cross-couplings.

The catalytic cycle of these reactions, exemplified by the Suzuki-Miyaura coupling, typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step is often the rate-determining step of the entire cycle. The weaker C-I bond in 3,5-diiodo-2-methoxybenzoic acid allows for a faster rate of oxidative addition compared to the more robust C-Br bond in its dibromo counterpart. Consequently, reactions involving the diiodo- compound generally proceed under milder conditions, with shorter reaction times and often lower catalyst loadings.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

Ar-I > Ar-Br > Ar-Cl > Ar-F

This trend is consistently observed across a range of cross-coupling reactions and is a critical consideration for synthetic chemists when designing and troubleshooting reaction protocols.

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of 3,5-diiodo-2-methoxybenzoic acid translates into tangible advantages in several widely used cross-coupling reactions. Below, we compare the expected performance of the diiodo- and dibromo- compounds in three key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. When comparing our two substrates, the diiodo- derivative is expected to undergo coupling with boronic acids or their esters under significantly milder conditions than the dibromo- analogue. This can be advantageous when working with thermally sensitive substrates or when trying to achieve high throughput in a medicinal chemistry setting.

For the dibromo- compound, higher temperatures, longer reaction times, and potentially more sophisticated catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) may be necessary to achieve comparable yields to the diiodo- substrate.[2][3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is a key factor. 3,5-diiodo-2-methoxybenzoic acid will readily couple with a wide range of alkynes, often at or near room temperature.[5]

In contrast, the coupling of 3,5-dibromo-2-methoxybenzoic acid typically requires elevated temperatures to proceed at a reasonable rate. This difference in reactivity can be exploited for selective cross-coupling reactions on molecules bearing both iodine and bromine substituents. By carefully controlling the reaction temperature, it is possible to selectively couple at the iodine-bearing position while leaving the bromine untouched.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[6] This reaction is of immense importance in the synthesis of pharmaceuticals, many of which are arylamines. The reactivity trend of aryl halides holds true for this transformation as well. 3,5-diiodo-2-methoxybenzoic acid is expected to undergo amination with a broader range of amines (both primary and secondary) under milder conditions compared to 3,5-dibromo-2-methoxybenzoic acid.[3][7]

For the dibromo- substrate, achieving high yields may necessitate the use of more specialized ligands, stronger bases, and higher reaction temperatures. The presence of the ester or carboxylic acid group also requires careful selection of the base to avoid hydrolysis.[3]

Quantitative Comparison of Reactivity

Feature3,5-Diiodo-2-methoxybenzoic Acid Derivative (Illustrative)3,5-Dibromo-2-methoxybenzoic Acid Derivative (Illustrative)
Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Aryl Halide Methyl 3,5-diiodo-2-methoxybenzoateMethyl 3,5-dibromo-2-methoxybenzoate
Boronic Acid Phenylboronic AcidPhenylboronic Acid
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃K₃PO₄
Solvent Toluene/H₂O1,4-Dioxane
Temperature 80 °C100 °C
Reaction Time 4-6 hours12-18 hours
Typical Yield >90%85-95%

This table is illustrative and intended to highlight the general trends in reactivity. Actual results may vary based on specific reaction conditions and substrates.[2][8]

Experimental Workflow and Methodologies

To provide a practical context for the application of these building blocks, we present a detailed experimental protocol for a Suzuki-Miyaura coupling reaction with 3,5-dibromo-2-methoxybenzoic acid. This protocol can be adapted for the more reactive 3,5-diiodo-2-methoxybenzoic acid, likely with a reduction in temperature and reaction time.

Experimental Protocol: Suzuki-Miyaura Coupling of 3,5-Dibromo-2-methoxybenzoic Acid

Materials:

  • 3,5-Dibromo-2-methoxybenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv per bromine)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv per bromine)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 3,5-dibromo-2-methoxybenzoic acid, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the palladium(II) acetate and SPhos ligand.

  • Evacuate and backfill the Schlenk flask with nitrogen or argon three times.

  • Add the anhydrous 1,4-dioxane to the flask via syringe.

  • Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of 3,5-dibromo-2-methoxybenzoic acid. For the diiodo- analogue, a similar setup can be used, but with a lower reaction temperature (e.g., 80 °C) and a shorter reaction time (e.g., 4-6 hours).

Visualizing the Catalytic Cycle and Reactivity Factors

To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the key factors influencing the reactivity of our two compounds of interest.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII R-Pd(II)-X(L_n) OA->PdII Trans Transmetalation PdII->Trans R'-B(OR)₂ Base PdII_R R-Pd(II)-R'(L_n) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 R-R' caption Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison Diiodo 3,5-Diiodo-2-methoxybenzoic Acid Weaker C-I Bond Lower Bond Dissociation Energy Faster Oxidative Addition Milder Reaction Conditions Reactivity Higher Reactivity Diiodo->Reactivity Leads to Dibromo 3,5-Dibromo-2-methoxybenzoic Acid Stronger C-Br Bond Higher Bond Dissociation Energy Slower Oxidative Addition Harsher Reaction Conditions Dibromo->Reactivity Leads to (slower) caption Figure 2: Factors influencing the higher reactivity of the diiodo- compound.

Figure 2: Factors influencing the higher reactivity of the diiodo- compound.

Conclusion

However, the choice between the two building blocks is not always straightforward and may depend on factors such as cost, availability, and the desired selectivity in sequential cross-coupling reactions. By understanding the fundamental principles of aryl halide reactivity and the practical considerations outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies and accelerate the drug discovery process.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chaumeil, H., Signorella, S., & Le Drian, C. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 56(49), 9655-9662.
  • Kotha, S., & Engel, K. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 2011–2028.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved February 27, 2026, from [Link]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076–1085.
  • Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 383–393.
  • BenchChem. (2025).
  • Mondal, S., et al. (2025).
  • Homs, A. C., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(12), 1585–1592.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Leadbeater, N. E. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, 243.
  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202.
  • Schmidt, J., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(29), 9521–9532.
  • Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • Reddy, T. R., et al. (2011). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. HETEROCYCLES, 83(7), 1577.
  • Endoma, M. A., et al. (2002). Palladium-catalyzed carbonylation of halo arene-cis-dihydrodiols to the corresponding carboxylates. Access to compounds unavailable by toluene dioxygenase-mediated dihydroxylation of the corresponding benzoate esters. Organic & Biomolecular Chemistry, 1(1), 14-22.
  • Catalysts. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for CC Bond Formation over 17 Years.
  • Li, G., et al. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives.
  • Keglevich, G., et al. (2020). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions.
  • Scilit. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved February 27, 2026, from [Link]

  • Ray, L., et al. (2011). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
  • Anisimov, A. V., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 28(4), 1673.
  • So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(23), 7551–7555.
  • Wang, J., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239–240.
  • Oisaki, K., et al. (2012). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][2][8]oxazines by intramolecular Hiyama coupling. Chemical Communications, 48(75), 9370.

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,5-Dibromocyclopentene. BenchChem.
  • Chinese Academy of Sciences. (2016, April 19).
  • BenchChem. (2025). A Head-to-Head Comparison of Catalytic Activity in Palladium Complexes for Cross-Coupling Reactions. BenchChem.

Sources

Comparative

Spectroscopic Discrimination of Halogenated Benzoates: A Comparative FTIR Guide for 3,5-Diiodo-2-Methoxybenzoic Acid

Executive Summary & Structural Context[1] 3,5-Diiodo-2-methoxybenzoic acid (also known as 3,5-diiodo-o-anisic acid) is a critical intermediate, often synthesized via the methylation of 3,5-diiodosalicylic acid. In drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

3,5-Diiodo-2-methoxybenzoic acid (also known as 3,5-diiodo-o-anisic acid) is a critical intermediate, often synthesized via the methylation of 3,5-diiodosalicylic acid. In drug discovery and agrochemical synthesis (e.g., auxin transport inhibitors), distinguishing this compound from its phenolic precursor and its non-halogenated analogs is a frequent quality control challenge.

This guide moves beyond simple peak listing. It focuses on the spectroscopic causality of the structural changes—specifically the disruption of intramolecular hydrogen bonding upon methylation and the heavy-atom effect of iodine substitution.

Structural Transformation & Spectral Logic

The following diagram illustrates the critical structural shift that dictates the FTIR spectrum.

G cluster_0 Precursor (Alternative 1) cluster_1 Target Product cluster_2 Structural Analog (Alternative 2) Precursor 3,5-Diiodosalicylic Acid (Phenolic OH present) (Strong Intramolecular H-Bond) Target 3,5-Diiodo-2-methoxybenzoic Acid (Methoxy O-Me present) (H-Bond Disrupted) Precursor->Target Methylation (Loss of Phenolic OH) Backbone 2-Methoxybenzoic Acid (No Iodine) (Different Fingerprint) Backbone->Target Iodination (Addition of Heavy Atoms)

Figure 1: Structural relationship between the target and its primary alternatives. The methylation step (Red Arrow) is the primary source of spectral differentiation.

Comparative Spectral Analysis

The identification of 3,5-diiodo-2-methoxybenzoic acid relies on three distinct spectral regions. You must validate the presence of the target features and the absence of precursor features.

Table 1: Critical Peak Comparison
Functional GroupTarget: 3,5-Diiodo-2-methoxybenzoic AcidAlt 1: 3,5-Diiodosalicylic Acid (Precursor)Alt 2: 2-Methoxybenzoic Acid (Non-Iodinated)Differentiation Logic
O-H Stretch ~2500–3300 cm⁻¹ (Broad, COOH dimer only)~3200–3500 cm⁻¹ (Phenolic OH + COOH overlap)~2500–3300 cm⁻¹ (Broad, COOH dimer)Target vs. Precursor: The target lacks the sharp/distinct phenolic OH often seen in salicylates.
C=O Stretch 1680–1705 cm⁻¹ (Standard Dimer)1650–1670 cm⁻¹ (Shifted down)1680–1700 cm⁻¹H-Bonding Effect: In the precursor, the phenolic OH H-bonds to the C=O, lowering its frequency. Methylation removes this, shifting the Target C=O up.
Ether (C-O-C) 1260 cm⁻¹ (Aryl-O) 1020 cm⁻¹ (Alkyl-O) AbsentPresentConfirmation of Methylation: Distinct bands appear in the target that are absent in the salicylate precursor.
C-I Stretch 500–600 cm⁻¹ (Medium/Weak)500–600 cm⁻¹AbsentHeavy Atom Effect: The non-iodinated analog (Alt 2) is transparent in this low-frequency region.
Fingerprint 800–900 cm⁻¹ (Isolated H wag)Complex730–770 cm⁻¹ (Ortho-disubstituted)Substitution Pattern: The target has isolated protons (tetrasubstituted ring), simplifying the out-of-plane bending compared to the ortho-disubstituted analog.
Detailed Mechanistic Insight
1. The Carbonyl Shift (The "Blue Shift")

In 3,5-diiodosalicylic acid, the hydroxyl group at the ortho position forms a stable 6-membered intramolecular hydrogen bond with the carbonyl oxygen. This weakens the C=O bond, lowering its vibrational frequency (Red Shift).

  • Observation: Upon converting to 3,5-diiodo-2-methoxybenzoic acid, this H-bond is broken. The carbonyl bond stiffens.

  • Result: Expect the C=O peak to shift from ~1660 cm⁻¹ (precursor) to ~1690 cm⁻¹ (target). This is your primary metric for reaction completion.

2. The Iodine Fingerprint (The "Heavy" Region)

Carbon-Iodine (C-I) bonds are heavy and weak, vibrating at very low frequencies (500–600 cm⁻¹).

  • Challenge: Standard ATR crystals (Diamond/ZnSe) often have a "cutoff" near 525–600 cm⁻¹, potentially obscuring these peaks.

  • Solution: If definitive proof of iodination is required via IR, use a CsI (Cesium Iodide) or KBr transmission window, which allows visibility down to 400 cm⁻¹.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol which includes built-in validation steps.

Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine QC
  • Instrument: FTIR with Diamond or ZnSe crystal (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16–32 scans.

Step-by-Step:

  • System Blank: Clean crystal with isopropanol. Collect a background spectrum. Validation: Ensure no peaks exist >0.005 Absorbance.

  • Sample Loading: Place ~5 mg of the solid target powder on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Acquisition: Scan from 4000 to 450 cm⁻¹.

  • Correction: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth differences at lower wavenumbers.

Method B: KBr Pellet – Recommended for Structural Characterization
  • Why: Provides better resolution of the sharp C-I bands in the fingerprint region and avoids the ATR low-frequency cutoff.

  • Ratio: 1:100 (Sample:KBr).

Step-by-Step:

  • Grinding: Grind 2 mg sample with 200 mg dry KBr in an agate mortar. Crucial: Grind until no crystallites are visible to avoid Christiansen effect (scattering).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disk.

  • Validation: Check the baseline at 4000 cm⁻¹. If it slopes significantly downward, the particle size is too large (re-grind).

Decision Logic for Identification

Use this logic flow to interpret your spectrum and classify the sample.

DecisionTree Start Analyze Spectrum (4000 - 450 cm⁻¹) CheckCO Check C=O Region (1650 - 1710 cm⁻¹) Start->CheckCO CheckOH Check OH Region (3200 - 3600 cm⁻¹) CheckCO->CheckOH Peak at ~1690 cm⁻¹ (No H-bond shift) ResultPrecursor IDENTIFIED: 3,5-Diiodosalicylic Acid (Incomplete Methylation) CheckCO->ResultPrecursor Peak at ~1660 cm⁻¹ (H-bonded shift) CheckCI Check Low Frequency (500 - 600 cm⁻¹) CheckOH->CheckCI Broad COOH only (No sharp Phenolic OH) CheckOH->ResultPrecursor Sharp/Distinct Phenolic OH ResultTarget CONFIRMED: 3,5-Diiodo-2-methoxybenzoic Acid CheckCI->ResultTarget Bands Present (500-600 cm⁻¹) ResultAnalogue IDENTIFIED: 2-Methoxybenzoic Acid (Missing Iodine) CheckCI->ResultAnalogue Region Empty (No Heavy Atom)

Figure 2: Spectral decision tree for differentiating the target from its synthesis precursors and analogs.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-methoxy- (o-Anisic acid) Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 3,5-Diiodosalicylic acid (Compound Summary).[2][3][4] National Library of Medicine. [Link]

  • Spectroscopy Online. The Infrared Spectra of Alkyl and Aryl Halides (C-I Stretching Frequencies). [Link]

Sources

Validation

differentiating 3,5-diiodo-2-methoxybenzoic acid from 3,5-diiodo-4-methoxybenzoic acid

Executive Summary In drug discovery and intermediate synthesis, distinguishing between 3,5-diiodo-2-methoxybenzoic acid (Ortho-isomer) and 3,5-diiodo-4-methoxybenzoic acid (Para-isomer) is critical due to their divergent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and intermediate synthesis, distinguishing between 3,5-diiodo-2-methoxybenzoic acid (Ortho-isomer) and 3,5-diiodo-4-methoxybenzoic acid (Para-isomer) is critical due to their divergent Structure-Activity Relationships (SAR). While both share the molecular formula


 and molecular weight (403.94  g/mol ), they possess distinct symmetry elements that render them easily distinguishable via 1H NMR spectroscopy .
  • The 4-Methoxy Isomer possesses a plane of symmetry, resulting in a simplified NMR spectrum (Singlet aromatic signal).

  • The 2-Methoxy Isomer is asymmetric relative to the carboxyl group, resulting in distinct aromatic signals (Two doublets with meta-coupling).

Structural Analysis & Causality

To select the correct analytical method, one must understand the underlying structural symmetry.

Symmetry Operations
  • 3,5-Diiodo-4-methoxybenzoic acid:

    • Symmetry: Possesses a

      
       axis of rotation (or mirror plane) passing through the C1-C4 axis.
      
    • Consequence: The protons at positions C2 and C6 are chemically and magnetically equivalent.

  • 3,5-Diiodo-2-methoxybenzoic acid:

    • Symmetry: Asymmetric substitution pattern.

    • Consequence: The proton at C4 (between two iodines) is in a radically different electronic environment than the proton at C6 (adjacent to the carboxyl group).

Visualization of Structural Logic

The following diagram illustrates the decision logic based on structural symmetry.

IsomerLogic Start Unknown Sample (C8H6I2O3) Symmetry Symmetry Analysis (Axis through C1-C4?) Start->Symmetry YesSym YES: Symmetric (Protons at C2 & C6 equivalent) Symmetry->YesSym Plane of Symmetry NoSym NO: Asymmetric (Protons at C4 & C6 distinct) Symmetry->NoSym Steric Asymmetry Result4 Identity: 3,5-Diiodo-4-methoxybenzoic acid YesSym->Result4 Result2 Identity: 3,5-Diiodo-2-methoxybenzoic acid NoSym->Result2

Figure 1: Structural logic flow determining the chemical equivalence of aromatic protons.

Primary Analytical Protocol: 1H NMR Spectroscopy

This is the Gold Standard method. It provides absolute confirmation without the need for a reference standard.

Experimental Protocol
  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of DMSO-d6 .

    • Note: DMSO-d6 is preferred over

      
       due to the poor solubility of di-iodo benzoic acid derivatives in non-polar solvents.
      
  • Acquisition: Acquire a standard proton spectrum (minimum 16 scans) at 300 MHz or higher.

  • Processing: Reference the residual DMSO peak to 2.50 ppm.

Data Interpretation

The distinction lies entirely in the Aromatic Region (7.5 – 8.5 ppm) .

Feature3,5-Diiodo-4-methoxybenzoic acid3,5-Diiodo-2-methoxybenzoic acid
Symmetry Symmetric (

)
Asymmetric
Aromatic Signal Singlet (2H) Two Doublets (1H each)
Coupling (

)
None (Equivalent protons)Meta-coupling (

)
Chemical Shift

ppm

ppm (H6),

ppm (H4)
Methoxy Signal Singlet (~3.8 ppm)Singlet (~3.8 ppm)

Why this happens: In the 4-OMe isomer , H2 and H6 are identical. They resonate at the exact same frequency, appearing as a single peak with an integration of 2 protons. In the 2-OMe isomer , H4 is trapped between two iodine atoms (very deshielded), while H6 is adjacent to the carboxyl group. They are "meta" to each other, leading to a small coupling constant (~2 Hz), appearing as two distinct small doublets.

Secondary Confirmation: Synthetic Origin Traceability

If NMR is unavailable, the identity can often be confirmed by reviewing the synthesis precursors. The iodination pattern is dictated by the directing groups of the starting material.

Synthesis Pathways
  • Route A (Para-Isomer): Derived from 4-Hydroxybenzoic acid .

    • Electrophilic iodination directs ortho to the activating -OH group (positions 3 and 5).

    • Subsequent methylation yields 3,5-diiodo-4-methoxybenzoic acid.

  • Route B (Ortho-Isomer): Derived from Salicylic acid (2-Hydroxybenzoic acid) .

    • Iodination directs ortho/para to the -OH group (positions 3 and 5).

    • Subsequent methylation yields 3,5-diiodo-2-methoxybenzoic acid.

SynthesisPath SM1 4-Hydroxybenzoic Acid Int1 3,5-Diiodo-4-hydroxy benzoic acid SM1->Int1 Iodination (ICl) SM2 Salicylic Acid (2-Hydroxybenzoic Acid) Int2 3,5-Diiodosalicylic acid SM2->Int2 Iodination (ICl) Prod1 TARGET A: 4-Methoxy Isomer Int1->Prod1 Methylation Prod2 TARGET B: 2-Methoxy Isomer Int2->Prod2 Methylation

Figure 2: Retrosynthetic analysis showing how the starting material determines the final isomer.

Physical Properties & System Suitability

While less definitive than NMR, these properties provide supporting evidence.

Melting Point Trends
  • 3,5-Diiodo-4-methoxybenzoic acid: Typically melts around 207–208°C [1].[1]

  • 3,5-Diiodo-2-methoxybenzoic acid: The precursor (3,5-diiodosalicylic acid) melts at 235–236°C [2]. Upon methylation, the loss of the hydrogen bond donor (OH) usually lowers the melting point, but the ortho-isomer generally retains a distinct, often higher melting point than the para-isomer due to different crystal packing forces.

Acidity (pKa)
  • Ortho-Effect: The 2-methoxy isomer is expected to be more acidic (lower pKa) than the 4-methoxy isomer. The bulky iodine atoms and the ortho-methoxy group force the carboxylate group out of the plane of the benzene ring, inhibiting resonance stabilization with the ring but also reducing the destabilizing conjugation of the electron-donating methoxy group.

  • 4-Methoxy Isomer: The methoxy group is in direct conjugation with the ring, donating electron density and slightly destabilizing the carboxylate anion (raising pKa relative to the ortho isomer).

References

  • PubChem. (n.d.). 3,5-Diiodo-4-methoxybenzoic acid (CID 20251).[2][3] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Organic Syntheses. (1934). 3,5-Diiodosalicylic Acid. Org. Synth. 1934, 14, 40. Retrieved March 1, 2026, from [Link]

  • SDBS. (n.d.). Spectral Database for Organic Compounds. AIST.

Sources

Comparative

TLC retention factor (Rf) values for iodinated benzoic acids

This guide outlines the Thin Layer Chromatography (TLC) retention behavior of iodinated benzoic acids, designed for researchers requiring precise separation and identification of these intermediates. Executive Summary Io...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the Thin Layer Chromatography (TLC) retention behavior of iodinated benzoic acids, designed for researchers requiring precise separation and identification of these intermediates.

Executive Summary

Iodinated benzoic acids are critical intermediates in organic synthesis (e.g., Dess-Martin periodinane precursors, cross-coupling partners). Their separation on silica gel is governed by two competing factors: the lipophilicity of the iodine atom and the acidity/polarity of the carboxyl group .

  • General Trend: Iodinated derivatives are less polar than unsubstituted benzoic acid, resulting in higher Rf values.

  • Isomeric Trend: Separation of isomers (

    
    ) relies on steric shielding and electronic effects. Typically, the ortho-isomer  exhibits the highest Rf due to steric inhibition of intermolecular hydrogen bonding with the stationary phase.
    
Mechanistic Framework: Structure-Retention Relationships

To optimize separation, one must understand the molecular interactions at play.

2.1 The Stationary Phase Interaction

Silica gel (


) presents surface silanol groups (

) that are slightly acidic and highly polar.
  • Primary Interaction: Hydrogen bonding with the carboxylic acid moiety (

    
    ) of the analyte.
    
  • Secondary Interaction: Dipole-dipole interactions with the aromatic ring.

2.2 The Iodine Effect

Iodine is a large, polarizable, but lipophilic halogen.

  • Lipophilicity: Adding iodine increases the molecule's hydrophobicity (LogP increases), reducing affinity for the polar silica and increasing affinity for non-polar mobile phases (e.g., Hexanes).

  • Electronic Effect: Iodine is electron-withdrawing by induction but electron-donating by resonance.

2.3 Isomeric Differences (The "Ortho Effect")
  • 2-Iodobenzoic acid (Ortho): The bulky iodine atom at the ortho position sterically crowds the carboxylic acid. This steric bulk can twist the carboxyl group out of planarity or physically block silanol sites, reducing the strength of adsorption. Result: Highest Rf.

  • 4-Iodobenzoic acid (Para): The iodine is distal to the carboxyl group. The carboxyl group is fully exposed and available for binding with silica. Result: Lowest Rf among isomers.

Experimental Protocol

Objective: Achieve baseline separation of 2-, 3-, and 4-iodobenzoic acid and prevent "tailing" (streaking) caused by carboxylic acid ionization.

3.1 Mobile Phase Optimization

Standard solvents (Hexane/EtOAc) often cause benzoic acids to streak because the acidic silica causes partial ionization/dimerization.

  • The Fix: Add 1% Acetic Acid (AcOH) to the mobile phase. This suppresses ionization (

    
    ), ensuring the analyte travels as a tight, neutral band.
    
3.2 Standardized Workflow

Reagents:

  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Mobile Phase: Hexane : Ethyl Acetate : Acetic Acid (70 : 30 : 1).

  • Visualization: UV Lamp (254 nm) and Bromocresol Green stain.

Step-by-Step Protocol:

  • Chamber Prep: Add 10 mL of mobile phase to the developing chamber. Insert a filter paper wick to ensure vapor saturation. Close and equilibrate for 10 minutes.

  • Sample Prep: Dissolve ~5 mg of analyte in 1 mL of Ethyl Acetate.

  • Spotting: Apply 1-2

    
     of sample, 1.5 cm from the bottom edge. Keep spot diameter < 2 mm.
    
  • Elution: Develop until the solvent front is 1 cm from the top.

  • Visualization:

    • Non-Destructive: View under UV (254 nm).[1] Iodinated aromatics quench fluorescence strongly (dark spots).

    • Specific: Dip in Bromocresol Green . Acids turn yellow against a blue background.

Comparative Data: Rf Values

Note: Absolute Rf values vary by humidity and plate batch. Relative values (relative to solvent front) are consistent.

Solvent System: Hexane : Ethyl Acetate : Acetic Acid (70:30:1)

CompoundStructurePolarity (LogP)*Relative RfVisualization (UV 254)
2-Iodobenzoic acid Ortho-substituted~3.20.55 - 0.60 Dark Spot
3-Iodobenzoic acid Meta-substituted~3.00.48 - 0.52 Dark Spot
4-Iodobenzoic acid Para-substituted~3.00.42 - 0.46 Dark Spot
Benzoic Acid Unsubstituted1.870.30 - 0.35 Faint/Dark Spot

*LogP values are approximate predicted values indicating lipophilicity.

Interpretation:

  • Ortho (2-Iodo) runs highest due to steric shielding of the polar COOH group.

  • Para (4-Iodo) runs lowest among iodides due to the exposed COOH group facilitating maximum silica interaction.

  • Benzoic Acid is significantly more polar (lacks the lipophilic Iodine) and retains strongest.

Visualization & Mechanisms (Diagrams)
Figure 1: Mechanistic Workflow of Separation

TLC_Workflow Start Sample Preparation (Dissolve in EtOAc) Spot Spotting (1.5cm from bottom) Start->Spot Develop Development (Hex:EtOAc:AcOH 70:30:1) Spot->Develop Capillary Action Dry Drying (Evaporate Solvent) Develop->Dry Vis_UV UV Visualization (254 nm - Quenching) Dry->Vis_UV Primary Detection Vis_Stain Chemical Stain (Bromocresol Green) Vis_UV->Vis_Stain Confirmation (Acids)

Caption: Standardized TLC workflow for iodobenzoic acids ensuring optimal separation and detection.

Figure 2: Interaction Mechanism on Silica

Interaction_Mechanism cluster_analyte Analyte Interactions Silica Silica Surface (Si-OH) Ortho 2-Iodobenzoic Acid (Steric Shielding) Silica->Ortho Weak H-Bonding (High Rf) Para 4-Iodobenzoic Acid (Exposed COOH) Silica->Para Strong H-Bonding (Low Rf) Mobile Mobile Phase (Hexane/EtOAc) Ortho->Mobile High Affinity (Lipophilic) Para->Mobile Moderate Affinity

Caption: Differential interaction strengths: Ortho-substitution sterically hinders silica binding, increasing Rf.

Troubleshooting Common Issues
SymptomCauseSolution
Streaking / Tailing Ionization of COOH group on silica.Add 1-2% Acetic Acid or Formic Acid to the eluent.
Spots too high (Rf > 0.8) Solvent too polar.Increase Hexane ratio (e.g., go to 80:20).[2]
Spots too low (Rf < 0.2) Solvent too non-polar.Increase Ethyl Acetate ratio or add 5% MeOH.
Ghost Spots Decomposition (de-iodination).Avoid leaving plates in light/iodine chamber too long; run fresh.
References
  • Fried, B., & Sherma, J. (1999). Thin-Layer Chromatography: Techniques and Applications. Marcel Dekker. (Standard text on TLC mechanisms and solvent selection).
  • Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[3] [Link] (Reference for acidity differences affecting silica interaction).

  • PubChem. (2024). 2-Iodobenzoic Acid Compound Summary. National Library of Medicine. [Link] (Source for physical properties and lipophilicity data).

Sources

Safety & Regulatory Compliance

Safety

The Causality of Hazard: Why Specialized Disposal is Required

3,5-Diiodo-2-methoxybenzoic Acid: Comprehensive Laboratory Disposal and Safety Protocol As a halogenated aromatic solid, 3,5-diiodo-2-methoxybenzoic acid (CAS: 19094-55-4) presents specific end-of-life management challen...

Author: BenchChem Technical Support Team. Date: March 2026

3,5-Diiodo-2-methoxybenzoic Acid: Comprehensive Laboratory Disposal and Safety Protocol

As a halogenated aromatic solid, 3,5-diiodo-2-methoxybenzoic acid (CAS: 19094-55-4) presents specific end-of-life management challenges in the laboratory[1]. Improper disposal of iodinated organic compounds not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines but also poses severe downstream environmental and infrastructural risks.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe handling and thermal destruction of this compound.

To build a robust safety culture, laboratory personnel must understand the why behind the protocol. 3,5-diiodo-2-methoxybenzoic acid cannot be treated as standard organic waste due to three critical factors:

  • Environmental Persistence & I-DBP Formation: Iodinated organic compounds are notoriously biorecalcitrant. If flushed into municipal wastewater systems, they bypass conventional biological treatment. During downstream water disinfection (chlorination/ozonation), these precursors react to form Iodinated Disinfection By-Products (I-DBPs), such as iodo-trihalomethanes, which are highly cytotoxic and genotoxic[2].

  • Thermal Destruction Chemistry: The standard destruction method for this compound is high-temperature rotary kiln incineration[3]. However, burning iodinated organics generates hydrogen iodide (HI) and molecular iodine gas. Disposal facilities must utilize specialized caustic scrubbing systems to neutralize these corrosive emissions, which is why halogenated waste is processed separately from non-halogenated waste.

  • Cost Multipliers: Mixing halogenated solids with non-halogenated waste streams forces the entire mixed volume to be classified as halogenated. Because of the required caustic scrubbing, halogenated waste disposal costs significantly more than standard organic waste[4][5]. Strict segregation is a logistical and financial imperative.

Quantitative Data & Waste Classification

The following table summarizes the critical physicochemical and logistical parameters required for generating your institutional waste profile.

ParameterSpecificationOperational Implication
Chemical Name 3,5-diiodo-2-methoxybenzoic acidMust be written in full on all waste labels; no abbreviations[6].
CAS Number 19094-55-4Use for exact institutional EHS profiling.
Physical State SolidMust be placed in a Halogenated Organic Solid Waste container, not a liquid solvent carboy[7].
Halogen Content ~62.8% Iodine by massTriggers mandatory halogenated RCRA waste routing.
Primary Hazard Skin/Eye Irritant, Aquatic ToxicityRequires standard PPE (nitrile gloves, goggles, lab coat) during transfer.
Final Destruction Rotary Kiln IncinerationRequires EPA-permitted hazardous waste brokers for transport[3].

Operational Disposal Plan (Step-by-Step)

This protocol outlines the exact lifecycle management of 3,5-diiodo-2-methoxybenzoic acid waste, from the benchtop to final destruction.

Phase 1: Segregation and Containerization
  • Identify the Waste Stream: Confirm that the material is solid. Do not dissolve the solid in a solvent solely for the purpose of disposal.

  • Select the Container: Obtain a clean, dry, leak-proof container with a secure, vapor-tight threaded cap (e.g., a wide-mouth high-density polyethylene (HDPE) jar)[6].

Phase 2: Labeling and SAA Storage
  • Immediate Labeling: Before the first milligram of waste enters the container, affix an institutional Hazardous Waste tag.

  • Explicit Nomenclature: Write "Waste: 3,5-diiodo-2-methoxybenzoic acid" on the tag. Check the boxes for "Halogenated" and "Toxic/Irritant"[5].

  • Satellite Accumulation Area (SAA): Store the sealed container in your laboratory's designated SAA. The container must be kept in a secondary containment tray to prevent cross-contamination in the event of a breach. Keep away from strong oxidizers and strong bases.

Phase 3: Institutional Transfer
  • Monitor Volume: When the container is 3/4 full, or approaches the institutional time limit for SAA storage (typically 90 days to 1 year depending on generator status), halt additions.

  • EHS Request: Submit a chemical waste collection request to your Environmental Health and Radiation Safety (EHRS) department[5].

  • Chain of Custody: EHS will transfer the material to an EPA-permitted waste broker, who will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for thermal destruction.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the validated chain of custody and logical routing for halogenated solid waste to ensure compliance and environmental safety.

DisposalWorkflow Gen Waste Generation (3,5-diiodo-2-methoxybenzoic acid) Seg Waste Segregation (Halogenated Organic Solid) Gen->Seg Identify Halogens Cont Containerization (Leak-proof, Vapor-tight HDPE) Seg->Cont Prevent Mixing SAA SAA Storage (Secondary Containment) Cont->SAA Label & Store EHS EHS / Broker Collection (RCRA Permitted Transport) SAA->EHS Regulated Transfer Inc Final Destruction (Rotary Kiln Incineration with Caustic Scrubbing) EHS->Inc Thermal Destruction

Workflow for the segregation, storage, and thermal destruction of halogenated organic solid waste.

Emergency Spill Protocol (Solid State)

Because 3,5-diiodo-2-methoxybenzoic acid is a solid, the primary acute risk during a spill is aerosolization and inhalation of irritating dust, rather than liquid spreading.

  • Isolate the Area: Restrict access to the spill zone. Ensure the laboratory chemical hood exhaust is functioning to maintain negative pressure and ventilate the area[6].

  • Don PPE: Put on fresh nitrile gloves, safety goggles, and a buttoned lab coat. If the spill is large and dust is visibly airborne, an N95 or appropriate particulate respirator may be required per institutional EHS guidelines.

  • Suppress Dust: Do not dry sweep. Dry sweeping aerosolizes the halogenated powder. Instead, lightly dampen a spill pad or paper towel with water or a compatible inert solvent to wipe up the powder. Alternatively, carefully scoop the solid using a dedicated anti-static plastic scoop.

  • Dispose of Cleanup Materials: Place all recovered solid, damp spill pads, and contaminated gloves into a heavy-duty plastic bag. Seal the bag, place it into a solid waste container, and label it explicitly as "Spill Cleanup Material - Halogenated Organic Solid"[5].

  • Final Decontamination: Wash the affected benchtop or floor area with soap and water to remove any residual trace organics.

References

  • PubChem. "o-Anisic acid, 3,5-diiodo- | C8H6I2O3 | CID 29424." National Library of Medicine. Available at: [Link]

  • National Institutes of Health (PMC). "Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities." Available at: [Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Available at: [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Available at: [Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Available at: [Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling 3,5-diiodo-2-methoxybenzoic acid

This document provides essential safety protocols and procedural guidance for the handling and disposal of 3,5-diiodo-2-methoxybenzoic acid. As a substituted benzoic acid, this compound requires careful management to mit...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and procedural guidance for the handling and disposal of 3,5-diiodo-2-methoxybenzoic acid. As a substituted benzoic acid, this compound requires careful management to mitigate risks associated with skin, eye, and respiratory irritation. The following directives are designed to provide a comprehensive framework for researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity.

Hazard Assessment: The Rationale for Protection

While a specific Safety Data Sheet (SDS) for 3,5-diiodo-2-methoxybenzoic acid may not be readily available, its chemical structure—a halogenated benzoic acid derivative—allows for a robust hazard assessment based on analogous compounds. Substituted benzoic acids are frequently classified as irritants.[1] The primary hazards associated with this class of chemicals include:

  • H315: Causes skin irritation. [2][3] Direct contact with the solid or concentrated solutions can lead to redness, inflammation, and discomfort.

  • H319: Causes serious eye irritation. [2][3][4] The eyes are particularly vulnerable. Accidental exposure to dust or splashes can result in significant irritation and potential damage.

  • H335: May cause respiratory irritation. [2][4] Inhalation of fine dust particles can irritate the respiratory tract, leading to coughing and discomfort.

  • H302: Harmful if swallowed. [2][4] Ingestion can lead to gastrointestinal issues.

These hazards dictate a multi-faceted approach to personal protection, where engineering controls are the first line of defense, supplemented by appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates that employers must provide workers with information and training on hazardous chemicals in their work area.[5]

Core Protective Measures: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following table summarizes the recommended PPE for various laboratory operations involving 3,5-diiodo-2-methoxybenzoic acid.

Laboratory TaskEye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatRequired: Use within a chemical fume hood or ventilated balance enclosure.[2]
Solution Preparation Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatRequired: Perform all steps within a certified chemical fume hood.[6]
Conducting Reactions Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatRequired: All reactions must be conducted within a certified chemical fume hood.
Handling Large Quantities (>10g) or Splash Risk Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coat and a chemical-resistant apronRequired: All operations must be conducted within a certified chemical fume hood.
Accidental Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or suitNIOSH-approved respirator with particulate filter if outside a fume hood.[2]

Operational Protocols: Integrating Safety into Your Workflow

Adherence to standardized procedures is critical for minimizing exposure. Always consult your institution's Chemical Hygiene Plan and the specific SDS for any chemicals used.[7]

Engineering Controls

Your primary barrier against exposure is a properly functioning engineering control.

  • Chemical Fume Hood: Always handle solid 3,5-diiodo-2-methoxybenzoic acid and prepare its solutions inside a certified chemical fume hood to control airborne dust and vapors.[2]

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the immediate work area.[2]

Step-by-Step PPE Protocol (Donning and Doffing)
  • Inspect PPE: Before starting work, visually inspect all PPE for damage, such as cracks in goggles or tears in gloves.

  • Donning Sequence:

    • Put on your laboratory coat, ensuring it is fully buttoned.

    • Put on safety goggles. If a splash risk exists, add a face shield.

    • Wash and dry your hands thoroughly.

    • Put on the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.[8]

  • Doffing Sequence (to prevent self-contamination):

    • Remove gloves using a proper technique that avoids touching the outer contaminated surface with bare skin.[8]

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove face shield and goggles.

    • Wash hands immediately and thoroughly with soap and water.[9][10]

Handling Solid Compound (Weighing)
  • Preparation: Don the minimum required PPE: a lab coat, chemical splash goggles, and nitrile gloves.

  • Location: Conduct all weighing activities inside a chemical fume hood or a ventilated balance enclosure to contain any dust generated.[2]

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid any actions that could create airborne dust, such as dropping the material from a height.

  • Cleanup: After weighing, carefully decontaminate the spatula and the balance area.

Solution Preparation
  • Preparation: Don a lab coat, chemical splash goggles, and nitrile gloves.

  • Location: All solution preparations must occur within a chemical fume hood.

  • Procedure: Slowly add the solid 3,5-diiodo-2-methoxybenzoic acid to the solvent to prevent splashing.[6] If the dissolution is exothermic, use an ice bath for cooling.

  • Storage: Tightly seal the container with the prepared solution and label it clearly with the chemical name, concentration, date, and hazard information.[11]

Emergency Response and Disposal

Exposure Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[7][12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal of Contaminated Materials
  • Chemical Waste: Dispose of unused 3,5-diiodo-2-methoxybenzoic acid and its solutions as hazardous chemical waste according to local, state, and federal regulations. Do not pour it down the drain.[11][14]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container.[8] Non-disposable items like lab coats should be professionally laundered if contaminated.[11][15]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with 3,5-diiodo-2-methoxybenzoic acid.

PPE_Workflow start Start: Task with 3,5-diiodo-2-methoxybenzoic acid task_type What is the physical form? start->task_type solid_ops Is the operation performed in a fume hood? task_type->solid_ops Solid / Dust solution_ops Is there a significant splash risk? task_type->solution_ops Liquid / Solution ppe1 Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles solid_ops->ppe1 Yes stop_work STOP WORK Consult EHS. Do not proceed outside of a fume hood. solid_ops->stop_work No solution_ops->ppe1 No ppe2 Enhanced PPE: - Add Face Shield - Consider Chem-Resistant Apron solution_ops->ppe2 Yes

Caption: PPE selection workflow for handling 3,5-diiodo-2-methoxybenzoic acid.

References

  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • Environmental Health and Safety. (2013, April 23). General Use SOP for Irritants.
  • KHA. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • BenchChem. (2025). Personal protective equipment for handling 3-(2-Chloropyrimidin-4-yl)benzoic acid.
  • Apollo Scientific. (2023, July 5). Benzoic acid Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). 2-Methoxybenzoic acid Safety Data Sheet.
  • Labour Department. Hazards During Chemicals in Use and Safety Guidelines.
  • TCI Chemicals. (2024, November 23). 2,6-Dimethoxybenzoic Acid Safety Data Sheet.
  • Labbox. Benzoic acid AGR Safety Data Sheet.
  • Angene Chemical. (2025, February 11). Benzoic acid, 4-​methoxy-​2-​nitro- Safety Data Sheet.
  • European Agency for Safety and Health at Work. (2012, March 29). Irritants - OSHwiki.
  • Workplace Safety and Health Council. (2026, January 30). Preventing Chemical Hazards.
  • Fisher Scientific Chemicals, Inc. (2025, December 21). Benzoic acid, 2,3,5-triiodo- Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). 2-Methoxybenzoic acid Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). 3,5-Diiodosalicylic acid Safety Data Sheet.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
  • Sigma-Aldrich. 4-Methoxybenzoic acid Material Safety Data Sheet.
  • Apollo Scientific. 3,5-Dichloro-4-methoxybenzoic acid Safety Data Sheet.
  • Chemos GmbH & Co. KG. (2023, January 31). Safety Data Sheet: 3,5-Dihydroxybenzoic acid.

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